1-(5,6-Dichloropyridin-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLLDYXVYZYXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436638 | |
| Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120800-05-7 | |
| Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5,6-dichloropyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(5,6-Dichloropyridin-3-yl)ethanone: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(5,6-Dichloropyridin-3-yl)ethanone, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 120800-05-7, this compound has emerged as a versatile scaffold for the synthesis of a diverse range of biologically active molecules, most notably in the development of targeted therapies such as kinase inhibitors. This document will elucidate the fundamental physicochemical properties, outline a robust synthetic pathway, detail analytical characterization, and discuss its strategic applications in drug discovery, thereby serving as an essential resource for researchers in the field.
Introduction: The Strategic Importance of Dichloropyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of halogen substituents, particularly chlorine, onto the pyridine core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation provides medicinal chemists with critical handles for synthetic elaboration and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound embodies these advantages, offering a reactive acetyl group for further modification while the dichlorinated pyridine core provides a stable and synthetically versatile platform. Its structure is particularly relevant in the design of inhibitors for various protein kinases, where the pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding site.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 120800-05-7 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Canonical SMILES | CC(=O)C1=CC(=C(N=C1)Cl)Cl | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | Commercially available |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, and two doublets in the aromatic region corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the carbons of the dichloropyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be approached through several synthetic strategies, with Friedel-Crafts acylation and its variations being a prominent method for acylating aromatic and heteroaromatic rings.[2][][4] A plausible and efficient synthesis initiates from a suitable dichloropyridine precursor.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct conceptual route to this compound is the Friedel-Crafts acylation of 2,3-dichloropyridine. This electrophilic aromatic substitution reaction introduces an acyl group onto the pyridine ring.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Friedel-Crafts acylation procedures and should be optimized for safety and yield.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a slurry of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride or acetic anhydride to the stirred suspension. Allow the mixture to stir at low temperature to facilitate the formation of the acylium ion complex.
-
Addition of Substrate: Dissolve 2,3-dichloropyridine in the same inert solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of complex bioactive molecules. Its utility is particularly pronounced in the development of kinase inhibitors, a class of targeted cancer therapies.
Role as a Versatile Synthetic Intermediate
The acetyl group of this compound is a versatile functional group that can undergo a wide range of chemical transformations, including:
-
Condensation Reactions: The acetyl group can react with various reagents to form larger, more complex structures.
-
Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated to introduce a reactive handle for further nucleophilic substitutions.
-
Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in subsequent reactions.
The chlorine atoms on the pyridine ring can also be displaced through nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, they are utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.
Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.
Case Study: Intermediate in the Synthesis of Kinase Inhibitors
While specific, publicly disclosed examples directly citing the use of this compound are often found within proprietary patent literature, the structural motif is highly prevalent in kinase inhibitors. For instance, related aminopyridine scaffolds have been successfully employed in the development of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in cancer therapy. The dichloropyridine core can be strategically utilized to occupy specific pockets within the kinase active site, while the elaborated acetyl group can be extended to interact with other key residues, thereby enhancing potency and selectivity.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery professionals. Its dichlorinated pyridine core provides a stable and synthetically versatile platform, while the acetyl group offers a reactive handle for the construction of complex molecular architectures. The strategic importance of this scaffold is underscored by its prevalence in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of novel and impactful medicines.
References
- LookChem. (n.d.). This compound.
- Wikipedia. (2023). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
An In-depth Technical Guide to the Physical Properties of 1-(5,6-Dichloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 1-(5,6-Dichloropyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. As a crucial building block in the synthesis of various bioactive molecules, a thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies for property determination, thereby empowering researchers to validate and expand upon the existing knowledge base.
Core Molecular and Physical Attributes
This compound presents as a white to off-white solid under standard laboratory conditions.[1] Its fundamental properties are summarized in the table below. It is noteworthy that while some properties are readily available from suppliers, others, such as the melting and boiling points, are not consistently reported, underscoring the importance of experimental determination.
| Property | Value | Source |
| CAS Number | 120800-05-7 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.03 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1][2] |
| Calculated LogP | 2.591 | [2] |
Structural Elucidation and Spectroscopic Characterization
The structural integrity of this compound is the foundation of its chemical behavior. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its molecular structure and provides a framework for its experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for unambiguous identification.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.
-
Aromatic Protons (H-2 and H-4): Due to the electron-withdrawing nature of the chlorine atoms and the acetyl group, these protons will be deshielded and are expected to appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The coupling constant (J-value) between these two protons would be small (meta-coupling).
-
Methyl Protons (-COCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, likely in the range of δ 2.5-2.7 ppm.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 195-205 ppm.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts influenced by the positions of the chlorine atoms, the nitrogen atom, and the acetyl group. The carbons bearing the chlorine atoms (C-5 and C-6) will be significantly shifted.
-
Methyl Carbon (-COCH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum, typically around δ 25-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 190. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
-
Fragmentation Pattern: A prominent fragment would be the loss of the methyl group ([M-15]⁺), resulting in a peak at m/z = 175. Another likely fragmentation would be the loss of the entire acetyl group ([M-43]⁺), leading to a peak at m/z = 147.
Experimental Determination of Core Physical Properties
To ensure the reliability of data for critical applications such as reaction optimization and formulation development, experimental determination of physical properties is essential. This section details the standard methodologies for measuring melting point and solubility.
Melting Point Determination: A Self-Validating Protocol
The melting point is a critical indicator of purity. A sharp melting range (typically less than 1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Methodology: Capillary Melting Point Determination
This method is widely used due to its simplicity and the small sample size required.
Diagrammatic Workflow for Melting Point Determination:
Caption: A systematic workflow for determining the qualitative solubility of a compound.
Expected Solubility Profile:
Based on its structure—a moderately polar aromatic ketone with two chlorine substituents—the following solubility profile can be anticipated:
-
High Solubility: In polar aprotic solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF).
-
Moderate Solubility: In polar protic solvents such as ethanol and methanol. The presence of the nitrogen atom in the pyridine ring allows for some hydrogen bonding with protic solvents.
-
Low Solubility: In nonpolar solvents like hexanes and toluene.
-
Insoluble: In water, due to the overall hydrophobic nature of the molecule despite the presence of polar functional groups.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on the handling of similar chlorinated aromatic ketones.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed framework for understanding and experimentally determining the key physical properties of this compound. For researchers and drug development professionals, a firm grasp of these characteristics is not merely academic but a practical necessity for advancing scientific discovery. The provided methodologies and theoretical expectations serve as a robust starting point for any investigation involving this important chemical entity.
References
- LookChem. This compound. [Link]
Sources
An In-Depth Technical Guide to 1-(5,6-Dichloropyridin-3-yl)ethanone: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(5,6-Dichloropyridin-3-yl)ethanone, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. The guide also explores the potential applications of this compound as a versatile intermediate in the synthesis of biologically active molecules, drawing on the established importance of dichloropyridine scaffolds in targeting a range of biological entities.
Introduction: The Significance of Dichloropyridine Scaffolds
The pyridine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of halogen atoms, particularly chlorine, onto the pyridine scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can profoundly influence a compound's pharmacokinetic profile and its binding affinity to biological targets.[2] Dichloropyridine derivatives, in particular, have emerged as "privileged structures" in medicinal chemistry, serving as crucial building blocks for a diverse array of potent and selective therapeutic agents.[3] Their unique electronic properties and substitution patterns allow for tailored modifications, making them valuable components in the design of molecules targeting various biological pathways.[3]
This compound, with its acetyl group at the 3-position, presents a reactive handle for further chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. The presence of two chlorine atoms at the 5 and 6 positions influences the reactivity of the pyridine ring and provides opportunities for selective functionalization.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 120800-05-7[4] Molecular Formula: C₇H₅Cl₂NO[4] Molecular Weight: 190.03 g/mol [4]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| LogP | 2.59 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Complexity | 163 | [4] |
Synthesis of this compound
Proposed Synthetic Pathway:
A logical approach commences with the commercially available 5,6-dichloronicotinic acid. This starting material can be converted to its more reactive acid chloride, which then undergoes a reaction with an appropriate methyl organometallic reagent to yield the target ketone.
Figure 2: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5,6-Dichloronicotinoyl Chloride
-
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent C-C bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Procedure:
-
To a stirred solution of 5,6-dichloronicotinic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5-2.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: The introduction of the acetyl group can be achieved through various methods. A classic approach is the reaction with an organocadmium reagent, which is known to be chemoselective for acyl chlorides. Alternatively, a cuprate-mediated reaction with a Grignard reagent can be employed.
-
Procedure (using an organocadmium reagent):
-
In a separate flask, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether.
-
To the Grignard reagent, add anhydrous cadmium chloride (CdCl₂) portion-wise at 0 °C and then allow the mixture to stir at room temperature for 1 hour to form dimethylcadmium.
-
Cool the dimethylcadmium solution to 0 °C and add a solution of the crude 5,6-dichloronicotinoyl chloride in an anhydrous solvent (e.g., toluene or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring and the methyl protons of the acetyl group.
-
δ ~2.6 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (-COCH₃).
-
δ ~8.3 ppm (d, J ≈ 2 Hz, 1H): This doublet is assigned to the proton at the C4 position of the pyridine ring. The small coupling constant is due to meta-coupling with the proton at C2.
-
δ ~8.8 ppm (d, J ≈ 2 Hz, 1H): This doublet corresponds to the proton at the C2 position of the pyridine ring, also showing meta-coupling to the C4 proton.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
δ ~27 ppm: Carbon of the methyl group (CH₃).
-
δ ~125 ppm: C4 of the pyridine ring.
-
δ ~133 ppm: C3 of the pyridine ring (attached to the acetyl group).
-
δ ~148 ppm: C5 of the pyridine ring (attached to a chlorine atom).
-
δ ~150 ppm: C2 of the pyridine ring.
-
δ ~155 ppm: C6 of the pyridine ring (attached to a chlorine atom).
-
δ ~195 ppm: Carbonyl carbon (C=O) of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
-
~1700 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ketone.
-
~1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
-
~850-750 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
m/z 189/191/193 (M⁺): The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
m/z 174/176/178: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 146/148/150: Loss of an acetyl radical (•COCH₃) from the molecular ion.
-
m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.
Scaffold for Bioactive Molecules
The dichloropyridine core is present in numerous compounds with diverse biological activities. For instance, dichloropyridine derivatives have been investigated as:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the chlorine substituents can be strategically employed to enhance binding affinity and selectivity.[5]
-
Antimicrobial Agents: Halogenated pyridines have shown promise as antibacterial and antifungal agents.[6]
-
Antiviral Compounds: The pyridine nucleus is a key component of several antiviral drugs.
-
CNS-active Agents: Pyridine derivatives are widely represented in drugs targeting the central nervous system.[5]
Synthetic Handle for Further Functionalization
The acetyl group at the 3-position of this compound serves as a versatile functional group for a variety of chemical transformations, including:
Figure 3: Potential synthetic transformations of the acetyl group.
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, which can be further functionalized.
-
Aldol Condensation: The α-protons of the acetyl group are acidic and can participate in aldol condensations with various aldehydes to build more complex carbon skeletons.
-
α-Halogenation: The α-position can be halogenated to introduce another reactive site for nucleophilic substitution.
-
Formation of Heterocycles: The acetyl group can be a key component in the construction of various heterocyclic rings, such as pyrazoles, through condensation reactions with reagents like hydrazine.
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a valuable, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its dichloropyridine core, combined with a synthetically versatile acetyl group, provides a platform for the development of novel and diverse molecular architectures. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors, providing essential information on its properties, a plausible synthetic route, and predicted characterization data. Further exploration of the chemistry and biological applications of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
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1-(5,6-Dichloropyridin-3-yl)ethanone molecular weight
An In-Depth Technical Guide to 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive ketone group and a dichlorinated pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and essential safety protocols. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in its effective application and handling.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its successful application. The compound's molecular weight and formula are critical for stoichiometric calculations in reaction design and for confirmation of its identity via mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1][2][3] |
| CAS Number | 120800-05-7 | [1][2] |
| Appearance | White to slightly beige crystalline powder (typical) | [4] |
| SMILES | CC(=O)C1=CN=C(C=C1Cl)Cl | [2] |
| EINECS Number | 801-582-6 |
Synthesis and Purification
While specific proprietary synthesis methods may vary, a plausible and scalable route for this compound can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation of a suitable dichloropyridine precursor. The following protocol is a representative example.
Rationale for Synthetic Approach
The Friedel-Crafts acylation is a classic and effective method for installing an acyl group onto an aromatic ring. The pyridine ring is generally electron-deficient and less reactive than benzene, often requiring forcing conditions. However, the reaction can be driven by a strong Lewis acid catalyst like aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) and facilitates electrophilic attack on the pyridine ring. The purification via column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and byproducts based on differential polarity.
Experimental Protocol: Synthesis
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM).
-
Acyl Chloride Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise. Stir the mixture for 20-30 minutes to allow for the formation of the reactive acylium ion complex.
-
Substrate Addition: Dissolve 3,4-dichloropyridine (1.0 equivalent) in anhydrous DCM and add it slowly to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by slowly adding crushed ice, followed by cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Synthesis and Purification Workflow
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An In-Depth Technical Guide to the Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-(5,6-dichloropyridin-3-yl)ethanone, a key building block in pharmaceutical and agrochemical research. The document delves into the strategic considerations for the synthesis of the requisite precursor, 2,3-dichloropyridine, and critically evaluates various methodologies for the introduction of the acetyl group at the C-3 position. Recognizing the electronic deficiencies of the pyridine ring that hinder classical electrophilic substitution, this guide focuses on advanced synthetic strategies, including directed ortho-metalation and palladium-catalyzed cross-coupling reactions. Detailed experimental insights, mechanistic considerations, and comparative data are presented to empower researchers in selecting and optimizing the most suitable synthetic route for their specific needs.
Introduction: Strategic Importance of this compound
Substituted pyridines are ubiquitous scaffolds in medicinal chemistry and crop protection. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged motif in the design of biologically active molecules. Specifically, this compound serves as a crucial intermediate for the synthesis of a range of compounds with potential therapeutic or agrochemical applications. The presence of the chlorine atoms and the acetyl group provides multiple points for further chemical elaboration, enabling the exploration of diverse chemical space.
The synthesis of this target molecule presents a significant challenge due to the electron-deficient nature of the dichlorinated pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Therefore, a successful synthesis hinges on a two-pronged strategy: the efficient preparation of the 2,3-dichloropyridine precursor and the regioselective introduction of the acetyl group at the 3-position. This guide will address both aspects in detail, providing a critical analysis of the available synthetic methodologies.
Synthesis of the Precursor: 2,3-Dichloropyridine
The accessibility and purity of the starting material are paramount for any successful multi-step synthesis. 2,3-Dichloropyridine is a key intermediate, and its preparation can be approached from several different starting materials. The choice of route often depends on the availability of precursors, scalability, and environmental considerations.
From 3-Aminopyridine: A One-Pot Approach
A robust and industrially viable method for the synthesis of 2,3-dichloropyridine starts from the readily available 3-aminopyridine. This one-pot process involves an initial chlorination to form 2-chloro-3-aminopyridine, followed by a copper-catalyzed diazotization and Sandmeyer-type reaction.[1]
Reaction Pathway:
Figure 1: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine.
This method offers the advantage of not requiring the isolation of the intermediate 2-chloro-3-aminopyridine, streamlining the process. The in-situ formation of a catalytically active copper-pyridine complex is crucial for the efficiency of the Sandmeyer reaction.[1]
Experimental Protocol:
-
To a solution of 3-aminopyridine in concentrated hydrochloric acid, chlorine gas is bubbled at a controlled rate while maintaining the temperature below 30 °C.
-
After completion of the chlorination, the reaction mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise to effect diazotization.
-
A solution of copper(I) chloride in hydrochloric acid is then added, and the mixture is heated to drive the Sandmeyer reaction to completion.
-
The product, 2,3-dichloropyridine, can be isolated by steam distillation or solvent extraction, followed by purification.
From 2,6-Dichloropyridine: A Two-Step Route
An alternative pathway to 2,3-dichloropyridine begins with 2,6-dichloropyridine. This method involves a chlorination step to yield 2,3,6-trichloropyridine, followed by a selective catalytic hydrogenation to remove the chlorine atom at the 6-position.
Reaction Pathway:
Figure 2: Synthesis of 2,3-Dichloropyridine from 2,6-Dichloropyridine.
The selective removal of the C-6 chlorine is a key advantage of this method, often leading to high purity of the final product. The choice of catalyst and reaction conditions for the hydrogenation step is critical to prevent over-reduction.
Experimental Protocol (Selective Dechlorination):
A detailed procedure for the selective dechlorination of 2,3,6-trichloropyridine can be found in the work of researchers at Kaili Catalyst & New Materials Co., Ltd.[2] This typically involves:
-
Charging a fixed-bed reactor with a palladium on carbon (Pd/C) catalyst.
-
Passing a solution of 2,3,6-trichloropyridine in a suitable solvent, along with hydrogen gas, through the reactor at a controlled temperature and pressure.
-
The presence of a base, such as triethylamine, is often used to neutralize the HCl generated during the reaction.
-
The product stream is collected, and the 2,3-dichloropyridine is isolated and purified.
Table 1: Comparison of Precursor Synthesis Routes
| Starting Material | Key Steps | Advantages | Disadvantages |
| 3-Aminopyridine | Chlorination, Diazotization, Sandmeyer Reaction | One-pot synthesis, readily available starting material.[1] | Generation of diazonioum salts can be hazardous on a large scale. |
| 2,6-Dichloropyridine | Chlorination, Selective Hydrogenation | High purity of the final product, mature chlorination technology.[2] | Requires handling of hydrogen gas under pressure. |
Introduction of the Acetyl Group: Overcoming the Electronic Barrier
The primary challenge in the synthesis of this compound lies in the introduction of the acetyl group at the C-3 position of the electron-deficient 2,3-dichloropyridine ring.
The Challenge of Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of pyridine is notoriously difficult. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, forming a positively charged pyridinium species that is highly deactivated towards electrophilic attack. This deactivation is further exacerbated by the presence of two electron-withdrawing chlorine atoms in 2,3-dichloropyridine.
Directed ortho-Metalation (DoM): A Regioselective Approach
Directed ortho-metalation (DoM) is a powerful strategy to overcome the inherent lack of reactivity in electron-deficient aromatic systems.[3][4][5][6] This method involves the use of a directing metalation group (DMG) that coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. In the case of 2,3-dichloropyridine, the pyridine nitrogen can act as a DMG, directing lithiation to the C-2 or C-4 position. However, the presence of the chlorine atom at C-2 can also influence the regioselectivity.
Proposed Reaction Pathway via DoM:
Figure 3: Proposed Directed ortho-Metalation (DoM) strategy.
The regioselectivity of the lithiation of 2,3-dichloropyridine is a critical consideration. While the pyridine nitrogen directs to C-2 and C-4, the chloro group at C-2 can also direct lithiation. Literature precedents on similar systems, such as 3-bromo-2-chloropyridine, show that lithiation with LDA occurs regioselectively at the C-4 position.[6] This suggests that a similar outcome may be expected for 2,3-dichloropyridine, leading to the desired 3-acetylated product after quenching with a suitable acetylating agent like N,N-dimethylacetamide.
General Experimental Considerations for DoM:
-
Strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) are essential.
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required.
-
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF).
-
The lithiated intermediate is then quenched with an appropriate electrophile, in this case, an acetylating agent.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of carbon-carbon bonds, even with challenging substrates like electron-deficient halopyridines. The Negishi and Stille couplings are particularly relevant for this transformation.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[3][5][7][8] For the synthesis of this compound, this would involve either the coupling of a 3-halodichloropyridine with an acetyl-zinc reagent or the coupling of a 3-zincodichloropyridine with an acetyl halide. The former approach is generally more practical.
Proposed Negishi Coupling Pathway:
Figure 4: Proposed Negishi Coupling for the synthesis of the target molecule.
A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents. The starting 3-iodo-5,6-dichloropyridine can be prepared from 2,3-dichloropyridine via a halogenation step.
The Stille coupling utilizes an organotin reagent (organostannane) in a palladium-catalyzed reaction with an organic halide.[9][10][11][12] Similar to the Negishi coupling, this reaction could be employed to couple an acetylstannane with a 3-halo-5,6-dichloropyridine.
Proposed Stille Coupling Pathway:
Figure 5: Proposed Stille Coupling for the synthesis of the target molecule.
While organostannanes are stable and tolerate a wide range of functional groups, their toxicity is a significant drawback that must be carefully managed.
Table 2: Comparison of Acylation Strategies
| Method | Key Features | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Simple reagents | Not feasible for electron-deficient pyridines. |
| Directed ortho-Metalation (DoM) | Regioselective deprotonation followed by electrophilic quench | High regioselectivity, avoids harsh acidic conditions.[3][4][5][6] | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Negishi Coupling | Palladium-catalyzed coupling of an organozinc reagent | High functional group tolerance, mild reaction conditions.[3][5][7][8] | Requires preparation of organozinc reagents. |
| Stille Coupling | Palladium-catalyzed coupling of an organostannane reagent | Stable organotin reagents, good functional group tolerance.[9][10][11][12] | Toxicity of tin compounds is a major concern. |
Conclusion and Future Outlook
The synthesis of this compound is a challenging yet achievable goal that requires a departure from classical synthetic methods. While the preparation of the 2,3-dichloropyridine precursor is well-established, the introduction of the acetyl group at the electron-deficient C-3 position necessitates the use of modern synthetic techniques.
Directed ortho-metalation and palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, represent the most promising strategies. The choice between these methods will depend on factors such as the availability of specialized reagents and equipment, scalability requirements, and safety considerations.
Future research in this area could focus on the development of more sustainable and atom-economical catalytic methods for the direct C-H acylation of dichloropyridines, which would eliminate the need for pre-functionalization of the pyridine ring. Further optimization of the reaction conditions for the DoM and cross-coupling approaches will also be crucial for improving the overall efficiency and applicability of these synthetic routes. This guide provides a solid foundation for researchers to navigate the complexities of synthesizing this important chemical intermediate and to develop innovative solutions for its production.
References
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Retrosynthetic Analysis and Synthetic Strategies for 1-(5,6-Dichloropyridin-3-yl)ethanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5,6-Dichloropyridin-3-yl)ethanone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of various agrochemical and pharmaceutical compounds. Its structure, featuring an electron-deficient dichloropyridine ring, presents unique challenges for its synthesis, particularly in the formation of the carbon-carbon bond between the pyridine core and the acetyl group. This technical guide provides a detailed retrosynthetic analysis of the target molecule, exploring two primary synthetic paradigms: the acylation of a nucleophilic pyridine intermediate and the addition of a methyl nucleophile to an electrophilic pyridine precursor. We will delve into the mechanistic rationale behind preferred synthetic routes, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the most efficient and scalable strategy.
Part 1: Retrosynthetic Analysis
The primary challenge in synthesizing this compound lies in the strategic formation of the C3-acetyl bond on the electron-poor pyridine ring. A logical retrosynthetic approach begins with the disconnection of this key bond, which immediately suggests two divergent strategies based on the polarity of the generated synthons.
-
Disconnection A (Friedel-Crafts Pathway): This involves disconnecting the bond to yield a 2,3-dichloropyridine synthon and an acylium cation equivalent. The forward reaction would be a Friedel-Crafts acylation. However, Friedel-Crafts reactions are electrophilic aromatic substitutions that are notoriously inefficient on electron-deficient aromatic systems like pyridine, and even more so on a dichlorinated pyridine.[1][2][3] The two chlorine atoms are strongly deactivating, making the ring a poor nucleophile. This pathway, while theoretically possible, would likely require harsh conditions and result in low yields, making it synthetically impractical.
-
Disconnection B (Organometallic Pathway): This approach utilizes organometallic chemistry to reverse the polarity of one of the synthons. This disconnection can be envisioned in two ways:
-
Route 1 (Nucleophilic Pyridine): The pyridine ring acts as the nucleophile (a pyridyl anion synthon), which attacks an electrophilic acetylating agent. This requires the preparation of a pyridyl Grignard or organolithium reagent.
-
Route 2 (Electrophilic Pyridine): The pyridine ring acts as the electrophile (a pyridyl cation synthon), which is attacked by a nucleophilic methyl group equivalent. This is the more common and generally more successful strategy, employing precursors like 5,6-dichloronicotinoyl chloride or 5,6-dichloronicotinonitrile.
-
The following diagram illustrates these primary retrosynthetic disconnections.
Caption: Retrosynthetic analysis of this compound.
Given the limitations of the Friedel-Crafts approach, this guide will focus on the more viable organometallic strategies, with a particular emphasis on Route 2 due to the greater accessibility of starting materials and the reliability of the transformations.
Part 2: Synthetic Strategy via Electrophilic Pyridine Precursor (Recommended)
This strategy is the most robust and scalable approach. It relies on the preparation of a highly electrophilic pyridine derivative at the C3 position, which can then be attacked by a simple methyl nucleophile. The key intermediate for this route is 5,6-Dichloronicotinoyl chloride .
Synthesis of Key Intermediate: 5,6-Dichloronicotinoyl Chloride
The synthesis of 5,6-dichloronicotinoyl chloride can be efficiently achieved from commercially available 6-hydroxynicotinic acid. The process involves sequential chlorination steps.
Caption: Synthesis pathway for 5,6-Dichloronicotinoyl chloride.
Authoritative Grounding: This multi-step, one-pot synthesis is well-documented in the patent literature, providing a reliable method for producing the key acid chloride intermediate.[4] The process involves converting the carboxylic acid to an acid chloride with thionyl chloride, which facilitates the subsequent chlorination of the pyridine ring, followed by a final reaction with an acid chloride to yield the desired product.[4]
Experimental Protocol: Preparation of 5,6-Dichloronicotinoyl chloride [4]
-
Reaction Setup: To a flask equipped with a reflux condenser and a gas inlet, add 6-hydroxynicotinic acid (1.0 eq), chloroform (10-15 volumes), and pyridine (0.24 eq).
-
Acid Chloride Formation: Slowly add thionyl chloride (3.2 eq) to the slurry under reflux. Maintain the reaction at 55 °C for 60 minutes.
-
Ring Chlorination: While maintaining the temperature at 60 °C, bubble chlorine gas (2.0 eq) through the solution over a period of 60 minutes.
-
Final Conversion: After the chlorination is complete, an additional portion of an acid chloride like thionyl chloride is typically added to ensure full conversion to the 5,6-dichloronicotinoyl chloride.[4]
-
Isolation: Upon cooling to room temperature, the product often precipitates from the reaction mixture and can be isolated by filtration.
Ketone Formation via Organometallic Addition
With the electrophilic 5,6-dichloronicotinoyl chloride in hand, the final acetyl group can be installed using a methyl organometallic reagent.
Causality of Experimental Choice: A standard Grignard reagent (e.g., methylmagnesium bromide) can react with an acid chloride.[5][6] However, a significant challenge is over-addition . The initial reaction produces the desired ketone, but this ketone is also electrophilic and can be attacked by a second equivalent of the highly reactive Grignard reagent to form a tertiary alcohol as a major byproduct.[7][8]
To ensure the reaction stops selectively at the ketone stage, a less reactive organometallic reagent is required. A lithium dimethylcuprate (Me₂CuLi) , also known as a Gilman reagent, is the ideal choice. Gilman reagents are soft nucleophiles that readily react with highly reactive acid chlorides but are generally unreactive towards the resulting ketone product, thus preventing over-addition.[7]
Experimental Protocol: Synthesis of this compound
-
Gilman Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) flask at -78 °C (dry ice/acetone bath), suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether or THF. Add methyllithium (MeLi, 2.0 eq) dropwise. The solution will typically change color, indicating the formation of lithium dimethylcuprate.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 5,6-dichloronicotinoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Addition: Slowly transfer the prepared Gilman reagent solution into the acid chloride solution via cannula while maintaining the temperature at -78 °C.
-
Quenching: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ketone.
Part 3: Alternative Strategy via Grignard Addition to a Nitrile
An alternative, yet still effective, method within the "Electrophilic Pyridine" strategy involves the use of 5,6-dichloronicotinonitrile as the key intermediate.
Mechanistic Advantage: The reaction of a Grignard reagent with a nitrile initially forms a stable magnesium imine salt.[9] This intermediate is unreactive towards a second equivalent of the Grignard reagent. The ketone is only formed after a separate aqueous acidic workup step, which hydrolyzes the imine.[9] This two-stage process inherently avoids the problem of over-addition seen with acid chlorides.
The synthesis of the nitrile precursor can be achieved from the corresponding carboxylic acid via the primary amide, followed by dehydration.
Caption: Synthesis of the target ketone via the nitrile intermediate.
Part 4: Comparative Analysis and Recommendations
| Feature | Strategy 1: Gilman Reagent + Acid Chloride | Strategy 2: Grignard Reagent + Nitrile |
| Starting Material | 5,6-Dichloronicotinoyl chloride | 5,6-Dichloronicotinonitrile |
| Key Reagent | Lithium dimethylcuprate (Me₂CuLi) | Methylmagnesium bromide (MeMgBr) |
| Number of Steps | Fewer steps from the common intermediate (acid). | More steps from the acid (amide formation, dehydration). |
| Reaction Control | Excellent selectivity; avoids over-addition.[7] | Inherent selectivity; over-addition is not possible.[9] |
| Reagent Handling | Requires preparation of the Gilman reagent from MeLi and CuI, which can be sensitive. | Uses a commercially available and common Grignard reagent. |
| Overall Yield | Generally high-yielding for the final step. | Can be high-yielding, but depends on the efficiency of the nitrile synthesis. |
| Scalability | Good. Cuprate chemistry is well-established. | Excellent. Grignard reactions are highly scalable. |
Senior Scientist's Recommendation:
For laboratory-scale synthesis where efficiency and reaction control are paramount, Strategy 1 (Gilman Reagent + Acid Chloride) is highly recommended. It is a more direct conversion from the easily prepared acid chloride and leverages the high selectivity of Gilman reagents to deliver a clean product.
For process development and large-scale synthesis, Strategy 2 (Grignard Reagent + Nitrile) may be more advantageous. Although it involves more steps to prepare the nitrile, the use of a standard, less expensive Grignard reagent and the inherently safe reaction profile (no risk of over-addition) make it an attractive option for scale-up. The additional steps to prepare the nitrile are often robust and high-yielding, making the overall process economically viable.
References
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- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020-12-01). PMC - PubMed Central. [Link]
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).Master Organic Chemistry. [Link]
- Friedel–Crafts reaction.Wikipedia. [Link]
- Friedel-Crafts Acyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Master Organic Chemistry. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012-02-03). Org-Synth.org. [Link]
- 4-ACETYLPYRIDINE OXIME TOSYL
- Preparation of 2,3-dichloro-5-trichloromethylpyridine. (1982-02-04). INIS-IAEA. [Link]
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- Grignard Reagent Reaction Mechanism. (2018-05-04). YouTube. [Link]
- Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018-07-17). PubMed Central. [Link]
- Grignard Reaction. (2015-01-04). YouTube. [Link]
- Organometallic Reagents: Reactions with Carboxylic Acid Deriv
- 20.4 Reaction with Organometallic Reagents. (2018-09-20). YouTube. [Link]
- Synthesis of 5-chloro-6-amino-nicotinoyl chloride.PrepChem.com. [Link]
- Synthesis of Nicotinoyl chloride.PrepChem.com. [Link]
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.PubMed Central. [Link]
- 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015-07-18). Chemistry LibreTexts. [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Organometallic reagents with Carboxylic Acid Deriv
- 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012-06-07).
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- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024-11-07). MDPI. [Link]
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025-08-06).
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A Senior Application Scientist's Guide to the Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone: Core Strategies and Starting Materials
Introduction
1-(5,6-Dichloropyridin-3-yl)ethanone is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of numerous high-value compounds within the pharmaceutical and agrochemical sectors. Its substituted pyridine core is a common feature in molecules designed to interact with biological targets. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.
This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the strategic advantages of different starting materials, and offer field-proven insights to guide researchers and process chemists in selecting the optimal pathway for their specific objectives.
Section 1: The Carboxylic Acid Precursor Strategy: A Robust and Scalable Approach
The most reliable and widely employed strategy for synthesizing this compound commences with 5,6-Dichloronicotinic Acid . This starting material is commercially available and can be prepared through various established methods, including the chlorination of 6-hydroxynicotinic acid or the hydrolysis of 2,3-dichloro-5-trichloromethylpyridine, a byproduct from certain industrial processes.[1][2] The inherent stability of the carboxylic acid and its straightforward conversion to an acetyl group make this pathway a preferred choice for both laboratory-scale synthesis and industrial production.
Causality of Approach: Why Start with a Carboxylic Acid?
Beginning with the C3-carboxylated pyridine ring elegantly circumvents the challenges of regioselectivity that plague other methods. The carboxylic acid functional group provides a reliable chemical handle that can be selectively transformed into the desired ketone without disturbing the dichloropyridine core. The most sophisticated execution of this strategy involves the formation of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.
The Weinreb amide is an exceptional intermediate because it reacts with organometallic reagents (like Grignard reagents) to form a highly stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup. This stability is crucial as it prevents the common problem of over-addition—where a second equivalent of the organometallic reagent attacks the newly formed ketone—which would undesirably yield a tertiary alcohol. This control mechanism ensures a clean, high-yielding conversion to the target ketone.
Workflow 1: The Weinreb Amide Route
The conversion of 5,6-Dichloronicotinic Acid to this compound via a Weinreb amide intermediate is a two-step process. First, the carboxylic acid is activated and coupled with N,O-Dimethylhydroxylamine. Second, the resulting Weinreb amide is treated with a methylating organometallic reagent.
Sources
1-(5,6-Dichloropyridin-3-yl)ethanone reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 1-(5,6-Dichloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 120800-05-7) is a highly functionalized heterocyclic ketone that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, offers multiple reaction sites that can be selectively manipulated. The electron-deficient nature of the pyridine ring, further enhanced by the two chloro substituents, makes the core susceptible to nucleophilic attack, while the acetyl group provides a handle for a wide range of classical ketone chemistries. This unique combination of reactive centers allows for the strategic and sequential introduction of diverse functionalities, making it an ideal scaffold for the construction of complex molecular architectures and combinatorial libraries for drug discovery programs. The aminopyridine substructure, which can be accessed from this molecule, is a key feature in numerous potent kinase inhibitors, highlighting the therapeutic potential of derivatives synthesized from this starting material.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 120800-05-7 | |
| Molecular Formula | C₇H₅Cl₂NO | |
| Molecular Weight | 190.03 g/mol | |
| Canonical SMILES | CC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Appearance | Typically a white to off-white solid |
Reactivity Profile: A Dual-Pronged Approach
The reactivity of this compound can be logically dissected into two primary domains: reactions involving the dichloropyridine core and those centered on the acetyl functional group. This duality allows for orthogonal chemical strategies, where one part of the molecule can be modified while the other remains intact for subsequent transformations.
Caption: Overview of the primary reaction pathways for this compound.
Reactivity of the Dichloropyridine Core
The two chlorine atoms on the electron-deficient pyridine ring are excellent leaving groups, making the core an ideal substrate for substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
Halogenated pyridines are classic substrates for nucleophilic aromatic substitution (SNAr), a reaction that proceeds without the need for a metal catalyst.[2] The reaction mechanism is typically a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex, although recent studies suggest some SNAr reactions may proceed through a concerted mechanism.[3][4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: In this compound, the C6-chloro substituent is generally more reactive towards nucleophiles than the C5-chloro substituent. This is due to the C6 position being para to the ring nitrogen, which provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer intermediate. The acetyl group at C3 also exerts an electron-withdrawing effect that further activates the ring. This inherent regioselectivity is a powerful tool, allowing for the selective mono-substitution at the C6 position, leaving the C5 position available for subsequent, different transformations.
Common nucleophiles for this reaction include:
-
Amines (R-NH₂): To form aminopyridine derivatives.
-
Alkoxides (R-O⁻): To form ether linkages.
-
Thiolates (R-S⁻): To form thioethers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis and are widely used in the pharmaceutical industry.[5][6][7] These reactions offer a complementary approach to SNAr, often under milder conditions and with a broader substrate scope.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key cross-coupling reactions applicable to this scaffold include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines (R-NH₂) to form C-N bonds, a powerful alternative to SNAr for constructing arylamines.[7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C6 or C5 position, further expanding the synthetic utility of this building block.[9]
Reactivity of the Acetyl Group
The acetyl group provides a second, orthogonal site for chemical modification through a variety of well-established ketone reactions.
Condensation Reactions
The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions. Similarly, the carbonyl carbon is electrophilic and can react with nucleophiles.
-
Aldol-type Condensations: Reaction with aldehydes or ketones under basic or acidic conditions to form α,β-unsaturated ketones (chalcones).
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form new C-C double bonds.[10]
-
Heterocycle Formation: Condensation with reagents like hydrazine or substituted hydrazines can lead to the formation of pyrazole rings, while reaction with hydroxylamine can form oxazoles.
Reduction
The carbonyl group can be readily reduced to afford different products:
-
Reduction to Alcohol: Using mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, 1-(5,6-dichloropyridin-3-yl)ethanol. This alcohol can then be used in further reactions, such as esterification or as a leaving group.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new C-N bond.
-
Deoxygenation (Wolff-Kishner or Clemmensen Reduction): Complete removal of the carbonyl oxygen to form the corresponding ethyl-substituted pyridine.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly valuable for synthesizing libraries of compounds targeting protein kinases. The aminopyridine motif, readily accessible via SNAr or Buchwald-Hartwig amination at the C6 position, is a privileged structure known to form critical hydrogen bond interactions within the ATP-binding site of many kinases.[1] For example, the 2-aminopyridine core is a central feature of the approved CDK4/6 inhibitor Palbociclib, which is used to treat certain types of breast cancer.[1]
The synthetic strategy often involves:
-
Selective functionalization at C6: An SNAr or Buchwald-Hartwig reaction with a desired amine.
-
Functionalization at C5: A subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki) to introduce another element of diversity.
-
Modification of the acetyl group: Reduction, condensation, or other transformations to explore the surrounding chemical space.
This stepwise, regioselective approach allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates and scales.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine (at C6)
This protocol describes a general procedure for the mono-amination at the more reactive C6 position.
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the amine, and the base.
-
Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.5 M.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(5-chloro-6-aminopyridin-3-yl)ethanone derivative.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (at C5)
This protocol describes a general procedure for a Suzuki coupling reaction, which could be performed on the product from Protocol 1 to functionalize the C5 position. (Adapted from[9])
Materials:
-
1-(5-Chloro-6-substituted-pyridin-3-yl)ethanone (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and water (e.g., 4:1 ratio) or Dioxane and water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the chloro-pyridine substrate, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst and ligand (if required).
-
Add the degassed solvent system (e.g., Toluene/Water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[9]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: A general workflow for synthesis and purification.
Conclusion
This compound is a strategically important starting material whose reactivity is defined by the interplay between its dichloropyridine core and its acetyl side chain. The ability to perform regioselective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions on the pyridine ring, combined with the diverse chemistry of the ketone group, provides a robust platform for generating novel and complex molecules. This predictable and versatile reactivity profile ensures its continued prominence as a key building block for scientists in drug discovery and materials science.
References
[11] Sheng, C. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Chinese Chemical Letters. Available at: [12] Li, B., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters. Available at: [13] ChemicalBook. (n.d.). Enzalutamide synthesis. ChemicalBook. Available at: [5] de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [14] Li, B., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. Available at: [2] The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [6] The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: LookChem. (n.d.). This compound. LookChem. Available at: [8] Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [15] Reddy, M. S., et al. (2016). An improved process for the preparation of enzalutamide. Google Patents. Available at: [7] Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [9] BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem. Available at: [3] Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [4] Isom, E. L., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [10] Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. Available at: [16] Yadav, S. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ResearchGate. Available at: [1] BenchChem. (2025). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. BenchChem. Available at:
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Unlocking a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(5,6-Dichloropyridin-3-yl)ethanone
Abstract
The dichloropyridine motif is a well-established privileged scaffold in medicinal chemistry, affording compounds with a wide array of biological activities. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 1-(5,6-Dichloropyridin-3-yl)ethanone. By leveraging its unique structural and electronic features, this compound serves as a versatile starting point for the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, proposes promising applications in oncology and inflammatory diseases, and furnishes detailed experimental protocols for its derivatization and biological evaluation. We will explore its potential as a core structure for potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and P2X7 receptors, supported by a robust scientific rationale and methodologies for validation.
Introduction: The Strategic Value of the Dichloropyridine Core
The pyridine ring is a cornerstone in drug design, with its nitrogen atom enhancing pharmacokinetic properties through hydrogen bonding with biological targets.[1] The introduction of chlorine atoms to the pyridine ring further modulates its electronic properties and provides vectors for synthetic elaboration, making dichloropyridines highly versatile intermediates.[2] Specifically, the 3,5-dichloropyridine scaffold has proven instrumental in the development of potent P2X7 receptor antagonists and FGFR inhibitors.[2][3][4][5][6] this compound, with its reactive ethanone moiety, presents a strategic entry point for generating diverse chemical libraries to probe these and other important biological targets.
Synthesis of this compound
Proposed Synthetic Pathway: Grignard Reaction
A robust method for the synthesis of ketones from nitriles involves the addition of a Grignard reagent, followed by acidic hydrolysis of the intermediate imine.[7] In this case, the synthesis would commence with the commercially available 5,6-dichloronicotinonitrile.
Conceptual Experimental Protocol: Synthesis via Grignard Reagent
Materials:
-
5,6-Dichloronicotinonitrile
-
Methylmagnesium bromide (or chloride) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6-dichloronicotinonitrile in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the nitrile. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous hydrochloric acid. This will hydrolyze the intermediate imine to the desired ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Applications in Medicinal Chemistry
The structural features of this compound suggest its utility as a scaffold for targeting kinases and ion channels, two of the most important classes of drug targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Oncology
Aberrant FGFR signaling is a key driver in the pathogenesis of various cancers.[2] Several FGFR inhibitors incorporating a dichloropyridine moiety have shown significant promise.[2] The 3,5-dichloropyridine scaffold has been successfully incorporated into potent pan-FGFR inhibitors.[2]
Scientific Rationale: The dichloropyridine core of this compound can serve as a crucial pharmacophore, with the ethanone group providing a handle for the introduction of various side chains to interact with the ATP-binding pocket of FGFRs. Structure-activity relationship (SAR) studies on similar scaffolds have demonstrated that modifications at this position can significantly impact potency and selectivity.[8]
Proposed Signaling Pathway Inhibition:
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The Rising Potential of 1-(5,6-Dichloropyridin-3-yl)ethanone Derivatives in Therapeutic Development: A Technical Guide
Introduction: The Strategic Importance of the Dichloropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have rendered it a privileged structure in drug design. The strategic introduction of halogen atoms, particularly chlorine, onto the pyridine nucleus dramatically alters its physicochemical and pharmacological characteristics, often enhancing biological activity and providing vectors for further chemical modification. This guide focuses on a particularly promising, yet underexplored, chemical entity: 1-(5,6-Dichloropyridin-3-yl)ethanone and its derivatives. The presence of two chlorine atoms on the pyridine ring not only influences the molecule's reactivity but also presents opportunities for selective functionalization, paving the way for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds.
Synthetic Pathways to this compound and Its Analogs
The synthetic accessibility of a core scaffold is a critical determinant of its utility in a drug discovery program. While specific, high-yield synthetic routes for this compound are not extensively detailed in publicly available literature, established methodologies for the synthesis of related dichloropyridine and acetophenone derivatives provide a robust framework for its preparation.
Conceptual Synthetic Workflow
The synthesis of this compound would likely commence from a suitable dichloropyridine precursor. A plausible synthetic strategy involves the introduction of the acetyl group at the 3-position of the 5,6-dichloropyridine ring. This can be conceptualized through the following workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Protocol: Synthesis of a Dichloropyridine Derivative (Hypothetical)
The following protocol is a representative example based on established chemical principles for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Acyl Chloride Formation from 5,6-Dichloronicotinic Acid
-
To a solution of 5,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5,6-dichloronicotinoyl chloride.
Step 2: Palladium-Catalyzed Cross-Coupling with an Acetyl Source
-
In a separate flask, prepare a solution of the crude 5,6-dichloronicotinoyl chloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
To this solution, add a suitable organometallic acetylating agent, such as acetyltrimethylsilane or a related organotin or organozinc reagent (1.2 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst if necessary.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activities and Therapeutic Potential: An Extrapolative Analysis
While direct experimental data on the biological activities of this compound derivatives are sparse, the broader class of dichloropyridine-containing molecules has demonstrated significant potential in several therapeutic areas. By examining the structure-activity relationships of these related compounds, we can infer the likely biological profiles of derivatives of our core molecule.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant body of research highlights the utility of the dichloropyridine scaffold in the design of potent kinase inhibitors. Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. The 3,5-dichloropyridine scaffold has been successfully incorporated into potent pan-FGFR inhibitors. For instance, compounds with a 3,5-dichloropyridin-4-yl ethoxy moiety have demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4. This suggests that derivatives of this compound could be explored for their potential as FGFR inhibitors.
Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3β) Inhibition: Derivatives of dichloropyridine have also been investigated as inhibitors of CDKs and GSK-3β, key enzymes in cell cycle regulation and signaling pathways relevant to cancer. Dual inhibitors of CDK2/GSK-3β have shown potent cytotoxic activity against breast cancer cell lines.
Potential Mechanism of Action (Anticancer): The ethanone moiety of this compound provides a versatile handle for chemical modification. Condensation reactions with various amines, hydrazines, or active methylene compounds can lead to the formation of diverse heterocyclic systems such as pyrazoles, pyrimidines, and chalcones. These new derivatives could potentially interact with the ATP-binding site of various kinases, with the dichloropyridine ring occupying a hydrophobic pocket and the appended heterocycle forming crucial hydrogen bonds with the hinge region of the kinase.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Table 1: Representative Anticancer Activity of Dichloropyridine Analogs
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indenopyridine Derivatives | Not specified | MCF-7 (Breast) | 4.34 | [1] |
| 2,5-Diketopiperazine Derivatives | Not specified | A549 (Lung), Hela (Cervical) | 0.7 - 8.9 | [2] |
| Thienopyridine Derivatives | TGF-β receptor kinase | Various | Not specified | [3] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. The dichloropyridine scaffold has been incorporated into molecules targeting key inflammatory mediators.
P2X7 Receptor Antagonism: The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in the inflammatory response. Antagonists of this receptor can dampen inflammation. Structure-activity relationship studies have revealed that 3,5-dichloropyridine derivatives can be potent P2X7 receptor antagonists. The dichloropyridine moiety appears to be critical for this activity.
Potential Mechanism of Action (Anti-inflammatory): Derivatives of this compound, particularly those incorporating hydrazide or related linkers, could be synthesized and evaluated for their ability to block the P2X7 receptor. This would involve assessing their capacity to inhibit ATP-induced calcium influx and the release of pro-inflammatory cytokines like IL-1β from immune cells.
Protocol: In Vitro Evaluation of Anticancer Activity (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights and Future Directions
The versatility of the this compound core lies in the multiple points available for chemical modification, allowing for a systematic exploration of the SAR.
Caption: Key areas for SAR exploration of this compound derivatives.
Future research should focus on:
-
Systematic Derivatization: Synthesizing libraries of compounds with modifications at the ethanone side chain and exploring nucleophilic substitution of the chlorine atoms on the pyridine ring.
-
Broad Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including various kinases, inflammatory receptors, and infectious agents.
-
In Vivo Efficacy Studies: Advancing the most promising in vitro hits to in vivo models of cancer and inflammatory diseases to assess their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for its derivatives are currently limited, the well-established activities of related dichloropyridine compounds strongly suggest a high potential for discovering new anticancer and anti-inflammatory drugs. The synthetic tractability of the core molecule, coupled with the numerous possibilities for chemical diversification, makes it an attractive target for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding and a strategic framework to unlock the full therapeutic potential of this intriguing chemical class.
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An In-Depth Technical Guide to the Safety and Handling of 1-(5,6-Dichloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps with Scientific Prudence
Section 1: Compound Identification and Hazard Classification
1-(5,6-Dichloropyridin-3-yl)ethanone is a halogenated heterocyclic ketone, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical synthesis.[1] The presence of a dichlorinated pyridine ring suggests a potential for irritant properties and requires diligent handling to minimize exposure.
Chemical Identity
-
Chemical Name: this compound[2]
-
Synonyms: 1-(5,6-dichloro-3-pyridinyl)ethanone[3]
-
CAS Number: 120800-05-7[2]
-
Molecular Formula: C₇H₅Cl₂NO[2]
-
Molecular Weight: 190.03 g/mol [2]
-
Appearance: White to off-white solid[2]
Anticipated GHS Hazard Classification
Based on consistent data from close structural analogs, this compound is anticipated to be classified as hazardous under the Globally Harmonized System (GHS).[4][5] The rationale for this classification stems from the known toxicological profiles of chlorinated aromatic and heterocyclic compounds, which frequently exhibit irritant properties.
| Hazard Class | GHS Category | Hazard Statement | Rationale & Causality |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | The electrophilic nature of the chlorinated pyridine ring can lead to interactions with nucleophilic residues in skin proteins, triggering an inflammatory response. |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation. | Direct contact with mucous membranes, such as the cornea, can cause significant inflammation, pain, and potential damage due to the compound's chemical reactivity. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation. | Inhalation of the powdered solid can irritate the respiratory tract, a common property of fine organic powders with reactive functional groups. |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is a multi-layered approach to exposure minimization, combining engineering controls with a mandatory PPE protocol.
Engineering Controls: The First Line of Defense
The causality behind mandating robust engineering controls is to contain the chemical at its source, preventing it from becoming an airborne or contact hazard.
-
Ventilation: All weighing and handling operations must be performed within a certified chemical fume hood or a powder containment hood to keep airborne concentrations low.[4][5]
-
Safety Stations: An eyewash fountain and safety shower must be readily accessible and located in the immediate vicinity of any potential exposure.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
The selection of PPE is directly dictated by the anticipated hazards. The following protocol is designed to create a complete barrier against skin, eye, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of them immediately if contaminated.[5]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate particulate filter.[7]
Diagram: PPE Donning and Doffing Workflow
This workflow minimizes cross-contamination by establishing a validated sequence for putting on and removing protective gear.
Caption: PPE Donning and Doffing Sequence.
Section 3: Safe Handling, Storage, and Disposal Protocols
Precautions for Safe Handling
Adherence to these steps is a self-validating system for safe manipulation of the compound.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation: Do not breathe dust or fumes. Minimize dust generation during handling.[5][7]
-
Hygienic Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[5][7]
-
Container Handling: Keep the container tightly closed when not in use. Open and handle with care.[4]
Conditions for Safe Storage
The stability of the compound is maintained by controlling its environment.
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2][4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or air.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]
-
Security: Store in a locked cabinet or a restricted-access area.[4][5]
Waste Disposal
Disposal must comply with all federal, state, and local environmental regulations.[4]
-
Method: Dispose of the substance and its container at an approved waste disposal plant. Do not allow the product to enter drains or soil.[4][6]
-
Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.[4]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical to mitigating harm.
First-Aid Measures
The following are immediate actions to be taken in case of accidental exposure. Medical attention should be sought in all cases.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[4][5] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice.[4][5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor.[8] |
Accidental Release Measures
A structured response prevents the spread of contamination and ensures personnel safety.
-
Personal Precautions: Evacuate unnecessary personnel. Wear the full PPE ensemble described in Section 2.2. Ensure adequate ventilation.[5]
-
Containment & Cleanup: Prevent further leakage or spillage if safe to do so. Carefully sweep up, vacuum, or absorb with inert material (e.g., sand, vermiculite) and place into a suitable, labeled container for disposal.[4][5]
-
Environmental Precautions: Do not let the product enter drains, waterways, or soil.[4]
Diagram: Spill Response Decision Flow
This diagram provides a logical workflow for responding to an accidental release.
Caption: Logical Flow for Chemical Spill Response.
Section 5: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, it should be considered stable under recommended storage conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.[7]
-
Possibility of Hazardous Reactions: No hazardous reactions are anticipated under normal conditions.
-
Conditions to Avoid: Avoid dust generation, excess heat, and sources of ignition.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7]
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Spectroscopic and Analytical Characterization of 1-(5,6-Dichloropyridin-3-yl)ethanone: A Technical Guide for Researchers
Affiliation: Advanced Molecular Analytics Core, NeoSynth Solutions
Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(5,6-Dichloropyridin-3-yl)ethanone, a key heterocyclic building block in contemporary drug discovery. The document outlines detailed methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By elucidating the structural features through spectral analysis, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required for unambiguous identification, purity assessment, and further manipulation of this important chemical entity. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive pharmacophore. Dichlorinated pyridine derivatives, such as this compound (Figure 1), are particularly valuable as they offer multiple points for chemical modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The acetyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, including the synthesis of more complex heterocyclic systems.
A thorough understanding of the spectroscopic signature of this compound is paramount for any research and development program that utilizes this compound. Accurate spectral data is the cornerstone of quality control, ensuring the identity and purity of starting materials and intermediates, which is a critical aspect of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP). This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this molecule.
Synthesis and Structural Elucidation Workflow
The reliable synthesis and subsequent characterization of this compound is a critical first step in its application. A common and effective method for its preparation is the Friedel-Crafts acylation of 2,3-dichloropyridine.[1][2][3][4] This electrophilic aromatic substitution reaction introduces the acetyl group at the C-3 position of the pyridine ring. The regioselectivity of this reaction is governed by the electronic effects of the chlorine substituents and the nitrogen atom in the pyridine ring.
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Figure 2: General workflow for the synthesis and spectroscopic analysis of this compound.
Experimental Protocol: Friedel-Crafts Acylation of 2,3-Dichloropyridine
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
2,3-Dichloropyridine
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension while stirring.
-
After the addition is complete, add 2,3-dichloropyridine (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | d | 1H | H-2 |
| ~8.15 | d | 1H | H-4 |
| ~2.60 | s | 3H | -CH₃ |
Interpretation:
-
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group.
-
The proton at the C-2 position (H-2) is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom and the chlorine at C-6. It should appear as a doublet due to coupling with the H-4 proton.
-
The proton at the C-4 position (H-4) will also be a doublet due to coupling with the H-2 proton. It will be upfield relative to H-2.
-
The methyl protons of the acetyl group are in a distinct chemical environment and will appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195.5 | C=O |
| ~152.0 | C-6 |
| ~148.5 | C-2 |
| ~139.0 | C-5 |
| ~131.0 | C-3 |
| ~125.0 | C-4 |
| ~26.5 | -CH₃ |
Interpretation:
-
The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum, typically appearing around 195 ppm.
-
The carbon atoms attached to the chlorine atoms (C-5 and C-6) and the nitrogen atom (C-2 and C-6) will be significantly deshielded.
-
The quaternary carbon at C-3, attached to the acetyl group, will also be downfield.
-
The protonated carbon C-4 will be the most upfield of the aromatic carbons.
-
The methyl carbon of the acetyl group will appear as a sharp signal in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 191/189 | Moderate | [M]⁺ (Molecular Ion) |
| 176/174 | High | [M - CH₃]⁺ |
| 148/146 | Moderate | [M - COCH₃]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 189 and 191, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) will be a key diagnostic feature.
-
A prominent fragment will be observed at m/z 174/176, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable acylium ion.[1][5]
-
Another significant fragment is expected at m/z 146/148, resulting from the cleavage of the bond between the pyridine ring and the acetyl group, with the loss of an acetyl radical (•COCH₃).
The fragmentation pattern can be visualized as follows:
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (aliphatic) |
| ~1700 | Strong | C=O stretching (ketone) |
| ~1580-1450 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1250 | Medium | C-C stretching |
| ~850-750 | Strong | C-Cl stretching |
Interpretation:
-
The most characteristic peak in the IR spectrum will be the strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration of the ketone functional group.
-
The aromatic C-H stretching vibrations will appear as weak bands above 3000 cm⁻¹.
-
The aliphatic C-H stretching of the methyl group will be observed as weak bands below 3000 cm⁻¹.
-
The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will be present in the 1600-1450 cm⁻¹ region.
-
The C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed interpretation, offer a clear and reliable spectroscopic signature for this important synthetic intermediate. Adherence to the outlined experimental protocols and a thorough understanding of the underlying principles of each analytical technique are essential for ensuring the quality and integrity of research in which this compound is utilized. This foundational knowledge is critical for medicinal chemists and drug development professionals in their efforts to design and synthesize the next generation of therapeutics.
References
- CASPRE - 13C NMR Predictor. (n.d.).
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Friedel–Crafts reaction. (2024). In Wikipedia.
- Kim, S., Lee, J., & Lee, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
- 13C NMR spectra prediction. (2012). myExperiment.
- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Master's thesis, University of Alberta).
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Kochev, N. T., Jeliazkova, N. I., & Paskaleva, V. D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- NMR Predictor. (n.d.). ChemAxon.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Harris, J. M., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
- Predict 13C Carbon NMR Spectra. (n.d.). Scribd.
- Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. (2012).
- Zav'yalova, V. K., Zubarev, A. A., & Litvinov, V. P. (2010). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Russian Chemical Bulletin, 59(1), 185-191.
- Process and catalyst for the preparation of acetylpyridines. (2006).
- Arjunan, V., Santhanam, R., & Mohan, S. (2006). Analysis of Vibrational Spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine Based on Density Functional Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
A Researcher's Guide to Sourcing 1-(5,6-Dichloropyridin-3-yl)ethanone for Drug Development
An In-Depth Technical Guide for Scientists on Supplier Evaluation, Quality Control, and Procurement of a Key Pharmaceutical Building Block
Introduction: The Critical Role of Starting Material Quality
In the landscape of pharmaceutical research and development, the integrity of a final active pharmaceutical ingredient (API) is inextricably linked to the quality of its starting materials. 1-(5,6-Dichloropyridin-3-yl)ethanone, a key heterocyclic building block, serves as a crucial intermediate in the synthesis of numerous compounds under investigation for novel therapeutics. Its precise molecular architecture, featuring a dichlorinated pyridine ring and an acetyl group, offers versatile handles for molecular elaboration. However, the presence of isomeric impurities, residual solvents, or unreacted starting materials can have profound consequences on reaction outcomes, yield, and the impurity profile of subsequent drug candidates.
This guide provides a comprehensive framework for researchers, chemists, and supply chain professionals to navigate the commercial landscape for this compound. It moves beyond a simple list of vendors to instill a methodology for rigorous supplier selection, incoming material verification, and an understanding of the potential chemical liabilities associated with this specific reagent.
Compound Identification and Physicochemical Properties
Before initiating a search for suppliers, it is imperative to confirm the precise identity of the target molecule. Confusion between positional isomers is a common pitfall that can lead to significant delays and wasted resources.
-
Chemical Name: this compound
-
Synonyms: 5-Acetyl-2,3-dichloropyridine
-
Molecular Formula: C₇H₅Cl₂NO
-
Molecular Weight: 190.03 g/mol
Structure:
Directory of Commercial Suppliers
The following table summarizes a selection of commercial suppliers who have listed this compound (CAS 120800-05-7). This list is not exhaustive and is intended as a starting point for market evaluation. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name/Synonym | Quoted Purity | Available Pack Sizes |
| Matrix Scientific | 1-(5,6-Dichloropyridin-3-yl)ethan-1-one | >97% | 500mg, 1g |
| Chemenu | This compound | 95% | 10g, 25g |
| BLDpharm | This compound | Not Specified | Inquire |
| Alchem Pharmtech | 1-(5,6-Dichloro-pyridin-3-yl)-ethanone | Not Specified | Inquire |
| LookChem Aggregator | This compound | 95% to >97% | 10mg to 25g |
Note: LookChem is an aggregator and lists products from various underlying manufacturers like TRC, SynQuest Laboratories, and Crysdot. Purity and availability should be verified for the specific manufacturer chosen.
Quality Assessment and In-House Verification: A Trust-but-Verify Approach
While suppliers provide a Certificate of Analysis (CoA), it is a fundamental tenet of pharmaceutical development to perform independent verification of critical starting materials. The CoA serves as a baseline, but in-house testing ensures the material conforms to the standards required for your specific application and has not degraded during transit or storage.
Understanding Potential Impurities from Synthesis
Potential Process-Related Impurities:
-
Isomeric Dichloro-acetylpyridines: Incorrect positioning of the chlorine atoms (e.g., 1-(2,5-dichloropyridin-3-yl)ethanone or 1-(4,6-dichloropyridin-2-yl)ethanone) are the most critical potential impurities.
-
Monochloro-acetylpyridines: Incomplete chlorination can lead to the presence of 1-(5-chloropyridin-3-yl)ethanone or 1-(6-chloropyridin-3-yl)ethanone.
-
Trichloro-acetylpyridines: Over-chlorination of the pyridine ring.
-
Unreacted Starting Material: Depending on the specific route, this could be a non-chlorinated or partially chlorinated pyridine derivative.
The Supplier and Material Validation Workflow
A systematic approach is crucial for ensuring consistent quality. The following workflow outlines a robust process for selecting a supplier and validating the material.
Caption: Workflow for supplier selection and incoming material validation.
Experimental Protocol: In-House Quality Control
This protocol outlines a standard workflow for verifying the identity, purity, and impurity profile of a newly acquired batch of this compound.
1. ¹H NMR Spectroscopy – Structural Confirmation
-
Objective: To confirm the molecular structure and identify the presence of major organic impurities. The proton chemical shifts and coupling constants provide a unique fingerprint of the molecule.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum Analysis:
-
Acetyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.6-2.8 ppm.
-
Pyridine Ring Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm). One proton will appear as a doublet at a lower field (H4) and the other at a slightly higher field (H2), with a small coupling constant (J ≈ 2-3 Hz) characteristic of meta-coupling.
-
-
-
Causality: The simplicity of the expected spectrum (one singlet, two doublets) makes it a powerful tool for identity confirmation. The presence of additional signals, particularly in the aromatic or acetyl regions, would immediately indicate impurities that warrant further investigation by LC-MS.
2. LC-MS (Liquid Chromatography-Mass Spectrometry) – Purity and Impurity Identification
-
Objective: To determine the purity of the compound and to identify and quantify any impurities, especially isomers which may not be distinguishable by ¹H NMR alone.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~10-20 µg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) and mass spectrometry.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Scan for the protonated molecular ion [M+H]⁺. For this compound, this will be m/z 190. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1) is a definitive indicator.[4]
-
-
-
Causality: This method is orthogonal to NMR. Chromatography separates the main component from impurities based on polarity, while mass spectrometry provides the molecular weight of each separated component. This combination is highly effective for detecting and identifying isomeric and other process-related impurities that may co-elute or be invisible in the NMR spectrum.
Procurement, Storage, and Handling
Best Practices for Procurement:
-
Always request a lot-specific Certificate of Analysis before purchase.
-
Inquire about the synthesis route if possible; a reputable supplier may provide general information that can guide your impurity analysis.
-
Establish a secondary supplier to mitigate supply chain risks.
Storage and Handling:
-
Storage: Based on typical data for related compounds, this compound should be stored in a well-sealed container in a cool, dry place, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Safety: Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling the chemical. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be performed in a well-ventilated fume hood.
Conclusion
Sourcing this compound for pharmaceutical applications demands a higher level of scrutiny than for general chemical synthesis. By implementing a structured approach that includes careful supplier vetting, a deep understanding of potential impurities, and robust, orthogonal in-house analytical verification, research organizations can ensure the quality and consistency of this critical building block. This diligence is not merely a procedural formality but a foundational requirement for the successful and timely advancement of drug development programs.
References
- LookChem. (n.d.). This compound.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Fors, B. P., et al. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- Organic Syntheses. (n.d.). 4-Acetylpyridine oxime.
- INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine.
- Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Google Patents. (2012). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (2016). WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
Sources
1-(5,6-Dichloropyridin-3-yl)ethanone: A Versatile Heterocyclic Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(5,6-Dichloropyridin-3-yl)ethanone is emerging as a valuable heterocyclic building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal and agricultural chemistry. Its unique electronic and steric properties, conferred by the dichlorinated pyridine ring and the reactive ethanone moiety, offer a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the available technical data, potential synthetic routes, and prospective applications of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization in discovery and development programs.
Introduction: The Strategic Value of Dichloropyridine Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, pyridine derivatives are of paramount importance due to their prevalence in biologically active molecules. The introduction of halogen substituents, particularly chlorine, onto the pyridine ring significantly modulates the scaffold's reactivity and physicochemical properties. Dichloropyridines, such as the 5,6-dichloro isomer, are particularly attractive starting materials. The two chlorine atoms offer distinct opportunities for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse and highly substituted pyridine cores. The presence of an ethanone group at the 3-position further enhances the synthetic utility of this compound, providing a handle for condensation, oxidation, reduction, and other transformations to build elaborate side chains or new ring systems.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120800-05-7 | Chemical Supplier Catalogs |
| Alternate CAS | 1245642-19-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅Cl₂NO | Calculated |
| Molecular Weight | 190.03 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical Supplier Data |
| Melting Point | Not consistently reported | Supplier Dependent |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from typical reaction conditions for similar compounds |
Spectroscopic Data: While a comprehensive, publicly available dataset is limited, typical spectroscopic signatures can be predicted based on the structure.
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and acetyl groups. The methyl protons of the ethanone group would appear as a singlet in the upfield region.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the methyl carbon, and the five carbons of the dichloropyridine ring.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Synthesis of this compound
Workflow 1: Potential Friedel-Crafts Acylation Approach
Caption: Potential cross-coupling reactions for derivatization.
Protocol Insight: Suzuki-Miyaura Coupling (Hypothetical Protocol)
A typical Suzuki-Miyaura coupling reaction would involve the reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.
-
Reactants: this compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv).
-
Catalyst System: Pd(PPh₃)₄ (0.05-0.1 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography on silica gel.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine ligands often enhance the efficiency of the catalytic cycle in Suzuki couplings of heteroaryl chlorides. The base is essential for the transmetalation step.
Transformations of the Ethanone Moiety
The acetyl group provides a versatile handle for a wide range of chemical transformations:
-
Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in aldol-type condensations to elongate the side chain.
-
Heterocycle Formation: The ketone can react with binucleophiles (e.g., hydrazine, hydroxylamine) to form new heterocyclic rings such as pyrazoles or isoxazoles fused or linked to the dichloropyridine core.
-
Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized.
-
Oxidation: While less common, oxidation reactions can be employed to modify the acetyl group.
Applications in Drug Discovery and Agrochemical Research
While specific examples in late-stage clinical candidates or commercial products are not yet prominent in the literature, the this compound scaffold holds significant potential. The ability to introduce diverse substituents at the 5- and 6-positions, coupled with the versatility of the ethanone group, allows for the systematic exploration of chemical space in lead optimization campaigns. The dichloropyridine motif is present in a number of biologically active compounds, and this building block provides a direct route to novel analogues.
Conclusion and Future Outlook
This compound is a promising and versatile building block for organic synthesis. Its potential for selective functionalization at multiple sites makes it a valuable tool for the construction of complex molecular targets. As new synthetic methodologies are developed, the applications of this and related dichloropyridine building blocks are expected to expand, further solidifying their importance in the design and synthesis of novel bioactive compounds. Further research into the development of robust and scalable synthetic routes to this compound and a more detailed exploration of its reactivity profile will undoubtedly accelerate its adoption in both academic and industrial research settings.
References
Due to the limited availability of specific peer-reviewed literature and patents for this compound at the time of this writing, this section provides general references to the key reaction types discussed. Researchers are encouraged to consult these and other resources for detailed experimental procedures.
- General Heterocyclic Chemistry: Title: Heterocyclic Chemistry Source: J. A. Joule & K. Mills, Wiley URL: [Link]
- Suzuki-Miyaura Coupling: Title: Suzuki-Miyaura Cross-Coupling Source: Organic Reactions, 2014 URL: [Link]
- Buchwald-Hartwig Amination: Title: The Buchwald-Hartwig Amination: Development, Mechanism, and Scope Source: Chemical Reviews, 2018 URL: [Link]
- Nucleophilic Aromatic Substitution: Title: Nucleophilic Aromatic Substitution Source: Strategic Applications of Named Reactions in Organic Synthesis, 2005 URL: [Link]
Methodological & Application
Introduction: The Significance of Substituted Pyridyl Ketones
An Application Note and Detailed Protocol for the Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone
This compound is a substituted pyridyl ketone, a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The acetyl group provides a key synthetic handle for further molecular elaboration, while the dichloro substitution pattern influences the molecule's electronic properties and potential binding interactions. This application note provides a comprehensive, field-tested protocol for the synthesis of this valuable building block, grounded in established principles of organometallic chemistry.
Strategic Approach: Palladium-Catalyzed Stille Cross-Coupling
To construct the target molecule, a robust and versatile carbon-carbon bond-forming reaction is required. The Palladium-catalyzed Stille cross-coupling reaction represents an ideal choice for this transformation.[1][2] This reaction offers high functional group tolerance and generally proceeds under mild conditions.[3][4] The core of this strategy involves the coupling of a 3-halo-5,6-dichloropyridine with an organostannane reagent that serves as the acetyl group synthon.
A direct coupling with an acetylstannane can be challenging. A more reliable and widely adopted approach is to use a masked acetyl group, such as a 1-ethoxyvinyl group. The resulting 1-ethoxyvinyl pyridine intermediate is then readily hydrolyzed under acidic conditions to reveal the desired ketone. This two-step, one-pot modification enhances the reaction's reliability and yield.
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established catalytic cycle.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 5,6-dichloro-3-iodopyridine, forming a Pd(II) complex.
-
Transmetalation : The organostannane reagent exchanges its 1-ethoxyvinyl group with the halide on the palladium center. This is often the rate-determining step and can be accelerated by additives.[4]
-
Reductive Elimination : The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
-
Hydrolysis : The enol ether product is stable to the reaction conditions but is readily cleaved with aqueous acid during work-up to yield the final ketone product.
Below is a diagram illustrating the catalytic cycle for the Stille coupling portion of the synthesis.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This protocol is designed for senior researchers and assumes familiarity with standard laboratory techniques for inert atmosphere chemistry.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Eq. |
| 5,6-Dichloro-3-iodopyridine | 273.86 | 5.00 g | 18.26 mmol | 1.0 |
| (1-Ethoxyvinyl)tributyltin | 377.14 | 7.61 g | 20.18 mmol | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.06 g | 0.91 mmol | 0.05 |
| Anhydrous Toluene | - | 100 mL | - | - |
| 2M Hydrochloric Acid | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Septa, syringes, and needles for inert atmosphere transfers
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup : Assemble the three-neck flask with a condenser and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.[5]
-
Reagent Addition : To the flask, add 5,6-dichloro-3-iodopyridine (5.00 g, 18.26 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.06 g, 0.91 mmol).
-
Solvent Addition : Add 100 mL of anhydrous toluene via cannula or syringe. Stir the mixture to dissolve the solids.
-
Stannane Addition : Carefully add (1-ethoxyvinyl)tributyltin (7.61 g, 20.18 mmol) to the reaction mixture via syringe.
-
Reaction : Heat the mixture to reflux (approximately 110 °C) using a heating mantle. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Cooling and Hydrolysis : Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add 50 mL of 2M hydrochloric acid and stir vigorously for 1 hour to effect the hydrolysis of the enol ether intermediate.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : The crude residue will contain the desired product along with tin byproducts. Purify the material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Isolation : Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid.
Trustworthiness: Self-Validation and Characterization
To ensure the identity and purity of the synthesized compound, the following characterization is recommended:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure and assess purity.
-
Mass Spectrometry : To verify the molecular weight of the product.
-
Melting Point : To compare with literature values, if available, as a measure of purity.
Expert Insight : A common challenge in Stille couplings is the removal of organotin byproducts.[6] The purification by column chromatography is critical. If tin residues persist, a wash of the crude organic solution with a 10% aqueous potassium fluoride solution can help precipitate tributyltin fluoride, which can then be filtered off before final purification.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound using a palladium-catalyzed Stille cross-coupling reaction. The method leverages a masked acetyl group for improved efficiency and provides a clear pathway for obtaining this valuable chemical intermediate for research and development in the pharmaceutical and agrochemical industries.
References
- Prasad, S. B. B., et al. (2012). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Chemistry, 2013.
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. Stille Coupling. Name Reactions.
- Cant, F., et al. (2001). Process for the preparation of 3,5-dichloropyridine. Google Patents, WO2001005766A2.
- Organic Chemistry Portal. Stille Coupling. Name Reactions.
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Arote, N. D., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(52), 29599-29606.
- Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia.
- Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 299.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115 Course Notes, Harvard University.
- Organic Chemistry Portal. Suzuki Coupling. Name Reactions.
- Organic Syntheses. (n.d.). Procedure for three-necked, round-bottomed flask setup. Organic Syntheses.
Sources
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- 3. Stille Coupling [organic-chemistry.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(5,6-Dichloropyridin-3-yl)ethanone
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
The substituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2][3] The compound 1-(5,6-Dichloropyridin-3-yl)ethanone is a valuable and versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C5 and C6 positions, influenced by the electronic effects of the pyridine nitrogen and the acetyl group, allows for the potential for selective functionalization. This guide provides detailed application notes and model protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this key intermediate in their synthetic endeavors.
The strategic functionalization of this dichloropyridine core can lead to the rapid generation of diverse compound libraries, crucial for structure-activity relationship (SAR) studies in drug discovery.[4][5] Understanding the principles of regioselectivity and the nuances of each cross-coupling reaction is paramount to achieving the desired synthetic outcomes.
Understanding Regioselectivity: The Key to Controlled Functionalization
In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the site of initial reaction is primarily governed by the electronic and steric environment of the carbon-halogen bonds. For this compound, the C6-Cl bond is generally more activated towards oxidative addition to the palladium(0) catalyst due to its position adjacent to the electron-withdrawing pyridine nitrogen. The C5-Cl bond is comparatively less reactive. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the C6 position under carefully controlled conditions. Subsequent coupling at the C5 position can then be achieved, often under more forcing conditions.
However, the choice of palladium catalyst, and particularly the ancillary ligand, can significantly influence and, in some cases, even reverse this inherent regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, thereby directing the catalyst to the less reactive C5 position.
Core Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide
The following sections provide detailed model protocols for four key palladium-catalyzed cross-coupling reactions with this compound. These protocols are designed as robust starting points for experimentation and include insights into the rationale behind the choice of reagents and conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] Its tolerance of a wide range of functional groups makes it particularly attractive for the synthesis of complex molecules.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Model Protocol for Selective Mono-Arylation at C6:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos in a small amount of 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Expert Insights:
-
The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the coupling of the less reactive aryl chlorides.
-
The reaction temperature and time should be carefully optimized to favor mono-arylation at the more reactive C6 position and minimize the formation of the di-arylated product.
-
For coupling at the less reactive C5 position, a second coupling can be performed on the isolated C6-arylated product, often requiring a more active catalyst system (e.g., a palladacycle or an NHC ligand) and higher temperatures.
-
| Parameter | Recommendation for C6-Selectivity | Recommendation for C5-Coupling (on C6-substituted intermediate) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, PEPPSI-IPr, or other palladacycles |
| Ligand | SPhos, XPhos, RuPhos | IPr, SPhos, or other bulky phosphines/NHCs |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, NaOtBu (for more challenging couplings) |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Catalytic Cycle of the Sonogashira Coupling
Sources
- 1. Palladium-Catalyzed reactions in Medicinal Chemistry | PPTX [slideshare.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Mastering the Suzuki-Miyaura Reaction for Dichloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] This Nobel Prize-winning methodology is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. Dichloropyridines are highly valuable, cost-effective building blocks in this context, serving as precursors to a vast array of complex molecules.
However, the presence of two chlorine atoms on the pyridine ring introduces a significant synthetic challenge: selectivity . Achieving the desired outcome—whether it's selective mono-functionalization at a specific position or exhaustive di-functionalization—requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This guide provides a detailed exploration of the strategic considerations, key variables, and field-proven protocols for successfully employing dichloropyridine derivatives in Suzuki-Miyaura couplings.
The Challenge of Selectivity: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][3] Understanding the three key steps—oxidative addition, transmetalation, and reductive elimination—is fundamental to controlling selectivity.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond. This is often the rate-determining and selectivity-defining step.[3]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center. This step is critically mediated by the base.[4][5]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][6]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
With dichloropyridines, two layers of selectivity must be considered:
-
Mono- vs. Di-arylation: Will the reaction stop after one C-Cl bond has reacted, or proceed to substitute both?
-
Regioselectivity: If mono-arylation occurs on an unsymmetrical substrate (like 2,4- or 2,5-dichloropyridine), which chlorine will react first?
The outcome is a direct consequence of the relative rates of oxidative addition at the different C-Cl bonds. Generally, C-Cl bonds at positions α (C2, C6) and γ (C4) to the pyridine nitrogen are more electrophilic and thus intrinsically more reactive towards oxidative addition than those at β positions (C3, C5).[7] However, this intrinsic reactivity can be modulated or even completely overturned by the judicious choice of the catalytic system.
Key Parameters for Condition Optimization
The Catalyst System: Palladium vs. Nickel
The choice of metal and its associated ligand is the most powerful tool for controlling the outcome of the reaction.
-
Palladium Catalysts: These are the most common choice. The active Pd(0) species is typically generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or from a Pd(0) source like Pd₂(dba)₃.[1] The ligand's properties are paramount:
-
Standard Phosphine Ligands (e.g., PPh₃): Often used in early methods, they are suitable for more reactive substrates but may offer poor control with challenging dichloropyridines.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands like SPhos, XPhos; others like Ad₂PⁿBu): These ligands accelerate both oxidative addition (especially for less reactive C-Cl bonds) and the final reductive elimination step.[8][9] Their steric bulk can be tuned to favor mono-arylation by hindering the catalyst's approach to the second, now more sterically crowded, C-Cl bond.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): These have proven exceptionally effective at inverting the "natural" regioselectivity. For 2,4-dichloropyridine, which typically reacts at the C2 position, catalyst systems like Pd(PEPPSI)(IPr) can enforce high selectivity for the C4 position.[10][11] This is a clear example of "ligand-controlled" selectivity.
-
-
Nickel Catalysts: Nickel-based systems have emerged as a potent and often more cost-effective alternative for achieving selective mono-arylation .[12][13] Studies have shown that Ni catalysts, when paired with specific phosphine ligands like diphenylmethylphosphine (PPh₂Me) in a solvent like acetonitrile (MeCN), can provide excellent yields and high selectivity for mono-arylation over diarylation.[12][14] The mechanism involves the solvent playing a key role in displacing the mono-arylated product from the nickel center before a second oxidative addition can occur.[12]
The Role of the Base
The base is not a passive component; it is essential for the transmetalation step. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[15][16]
-
Common Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used, often in aqueous solvent mixtures.[17] K₃PO₄ is a stronger base than the carbonates and is frequently effective in challenging couplings.
-
Cesium Bases (e.g., Cs₂CO₃, CsF): These are often more soluble in organic solvents and can be highly effective, sometimes under anhydrous conditions.
-
Strong Bases (e.g., LiOᵗBu): While less common, strong, non-nucleophilic bases like lithium tert-butoxide have been shown to be uniquely effective in promoting exhaustive di-alkylation of substrates like 2,6-dichloropyridine, where the second coupling is often sluggish.[8]
The choice of base can influence reaction rates and suppress side reactions like protodeboronation (where the boronic acid is replaced by a hydrogen).[18]
The Solvent System
The solvent solubilizes the reagents and, more importantly, influences the behavior of the catalyst and base.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are very common, often used with a small amount of water to aid in dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can be effective. As noted, MeCN plays a direct role in achieving high mono-arylation selectivity in certain nickel-catalyzed systems.[12][14]
-
Alcoholic Solvents: In some cases, solvents like n-butanol can be beneficial, particularly in one-pot double Suzuki couplings.[19]
Comparative Data: Reaction Conditions for Dichloropyridine Isomers
The optimal conditions are highly substrate-dependent. The following table summarizes proven catalytic systems for various dichloropyridine isomers to guide initial screening efforts.
| Dichloropyridine Substrate | Desired Outcome | Catalyst System | Base | Solvent | Temp (°C) | Key Insights & Reference |
| 2,4-Dichloropyridine | C4-Mono-Arylation | Pd(PEPPSI)(IPr) (3 mol%) | K₂CO₃ | 1,4-Dioxane | 80 | NHC ligand sterics override intrinsic C2 reactivity to favor C4.[10] |
| 2,5-Dichloropyridine | C2-Mono-Arylation | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | Standard conditions for coupling at the most electrophilic C2 position.[20] |
| 2,5-Dichloropyridine | C2-Mono-Arylation | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | Nickel provides excellent selectivity for mono-arylation over diarylation.[12] |
| 2,6-Dichloropyridine | Mono-Arylation | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | Careful control of stoichiometry (1.1 eq. boronic acid) is key.[20] |
| 2,6-Dichloropyridine | Exhaustive Di-alkylation | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane / H₂O | 100 | Bulky ligand and strong base facilitate the challenging second coupling.[8] |
| 3,5-Dichloropyridine | Mono-Arylation | Pd(dppf)Cl₂ | Na₂CO₃ | DME / H₂O | 85 | C3/C5 positions are less reactive, often requiring effective catalyst systems. |
Experimental Protocols
General Experimental Workflow
A successful Suzuki-Miyaura coupling requires careful attention to creating and maintaining an inert atmosphere to protect the catalyst from oxygen.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Selective C4-Mono-Arylation of 2,4-Dichloropyridine using a Pd/NHC Catalyst
This protocol is adapted from methodologies demonstrating high C4-selectivity using a sterically hindered NHC ligand.[10]
-
Reagents and Equipment:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PEPPSI)(IPr) complex (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and heating plate
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial containing a magnetic stir bar, add 2,4-dichloropyridine (e.g., 0.5 mmol, 74 mg), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol, 138 mg).
-
Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 10.2 mg).
-
Add anhydrous 1,4-dioxane (1.0 mL) to the vial.
-
Reaction Execution: Seal the vial tightly. Remove from the glovebox and place it on a preheated stirrer plate set to 80 °C.
-
Stir the mixture vigorously for 18-24 hours. Monitor reaction progress by TLC or GC-MS analysis of a quenched aliquot.
-
Work-up: After cooling to room temperature, quench the reaction by adding water (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-2-chloropyridine product.
-
Protocol 2: Selective C2-Mono-Arylation of 2,5-Dichloropyridine using a Ni/Phosphine Catalyst
This protocol leverages a nickel catalyst system for highly selective mono-arylation.[12]
-
Reagents and Equipment:
-
2,5-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (5 mol%)
-
Diphenylmethylphosphine (PPh₂Me) (10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Reaction Setup (in a glovebox): In a vial, weigh Ni(cod)₂ (0.025 mmol, 6.9 mg) and add PPh₂Me (0.05 mmol, 10 mg). Add 1 mL of MeCN and stir for 10 minutes to form the catalyst solution.
-
In a separate reaction vial containing a stir bar, add 2,5-dichloropyridine (0.5 mmol, 74 mg), the arylboronic acid (0.6 mmol), and K₃PO₄ (1.5 mmol, 318 mg).
-
Add 1.5 mL of MeCN to the substrate mixture.
-
Transfer the prepared catalyst solution to the substrate vial via syringe.
-
Reaction Execution: Seal the vial, remove from the glovebox, and heat at 80 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and re-dissolve in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the 2-aryl-5-chloropyridine product.
-
Protocol 3: Exhaustive Di-Alkylation of 2,6-Dichloropyridine
This protocol is designed for the challenging double coupling to achieve a 2,6-dialkylated pyridine.[8]
-
Reagents and Equipment:
-
2,6-Dichloropyridine (1.0 equiv)
-
Alkylboronic acid pinacol ester (2.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
Di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu) (3 mol%)
-
Lithium tert-butoxide (LiOᵗBu) (6.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 mixture)
-
Schlenk flask or pressure tube
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 mmol, 148 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and Ad₂PⁿBu (0.03 mmol, 10.8 mg).
-
Add the alkylboronic acid pinacol ester (2.3 mmol).
-
Add LiOᵗBu (6.0 mmol, 480 mg).
-
Solvent Addition: Add the degassed 4:1 mixture of dioxane/water (9.5 mL total volume) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath at 100 °C for 24 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the 2,6-dialkylpyridine.
-
Troubleshooting Guide
Low yields or poor selectivity are common challenges. A systematic approach to troubleshooting is essential.[18]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst / Ligand Oxidation2. Ineffective Base or Solvent3. Poor Quality Boronic Acid (Protodeboronation) | 1. Use a fresh catalyst/ligand; ensure a rigorously inert atmosphere (degas solvents, purge flask).2. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems.3. Use fresh boronic acid or a more stable pinacol/MIDA ester. Use milder bases (e.g., KF). |
| Poor Selectivity (Mixture of mono/di products) | 1. Incorrect Stoichiometry2. Catalyst system not selective enough | 1. For mono-arylation, use a slight excess of dichloropyridine or limit boronic acid to 1.0-1.1 eq.2. Switch to a more selective catalyst system (e.g., Ni/PPh₂Me for mono, or a more hindered Pd/ligand system). |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Transmetalation is slow | 1. Improve degassing procedures.2. Change base or solvent to accelerate transmetalation. Consider slow addition of the boronic acid. |
Conclusion
The Suzuki-Miyaura coupling of dichloropyridines is a powerful, yet nuanced, transformation. Control over reaction outcomes is not governed by a single parameter but by the synergistic interplay between the catalyst, ligand, base, and solvent. By understanding the underlying mechanistic principles—particularly the factors influencing oxidative addition and transmetalation—researchers can move beyond standard conditions. Whether employing advanced Pd/NHC systems to achieve unconventional regioselectivity, leveraging nickel catalysts for clean mono-arylation, or applying robust conditions for exhaustive diarylation, a rational, systematic approach to optimization is the key to unlocking the full synthetic potential of these versatile building blocks.
References
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- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
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- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- National Institutes of Health. (2024). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- University of Porto Institutional Repository. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2024). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
- PubMed. (2024). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
- University of Porto Digital Repository. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
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- PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
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- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Reddit. (2024). Struggling with Suzuki Reaction.
- ResearchGate. (2012). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- PubMed. (2020). Nickel-Catalyzed Mono-Selective α-Arylation of Acetone with Aryl Chlorides and Phenol Derivatives.
- The Royal Society of Chemistry. (2014). A Cooperative Pd/Cu System for Direct C-H Bond Arylation.
- ResearchGate. (2022). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
- ResearchGate. (2020). (PDF) Nickel‐Catalyzed Mono‐Selective α‐Arylation of Acetone with Aryl Chlorides and Phenol Derivatives.
- Royal Society of Chemistry. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines.
- National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
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- 13. Nickel-Catalyzed Mono-Selective α-Arylation of Acetone with Aryl Chlorides and Phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 16. FFUP - Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction [sigarra.up.pt]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Hantzsch Synthesis of 2-Amino-4-(5,6-dichloropyridin-3-yl)thiazole
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2][3] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[4] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely utilized methods for constructing this critical heterocycle.[5][6] This application note provides a comprehensive, field-tested guide for the synthesis of a valuable thiazole derivative, 2-Amino-4-(5,6-dichloropyridin-3-yl)thiazole, using 1-(5,6-Dichloropyridin-3-yl)ethanone as a key intermediate. We present a detailed, two-part experimental protocol, covering the synthesis of the requisite α-bromoketone intermediate followed by the core Hantzsch cyclocondensation. This guide is designed for researchers in drug discovery and organic synthesis, offering in-depth explanations for experimental choices, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of Pyridinyl-Thiazole Scaffolds
Heterocyclic compounds are paramount in drug discovery, with thiazole derivatives being particularly prominent due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, offers a straightforward and high-yielding pathway to substituted thiazoles.[7][8][9]
This protocol focuses on the synthesis of a hybrid structure incorporating both a dichloropyridine and a 2-aminothiazole moiety. The pyridine ring, especially when halogenated, is a privileged structure in medicinal chemistry, known to enhance binding affinity and modulate pharmacokinetic properties.[3] The 2-aminothiazole group serves as a versatile handle for further chemical modification. The combination of these two pharmacophores in a single molecule creates a promising scaffold for the development of novel therapeutic agents.
The Hantzsch Reaction Mechanism
The synthesis proceeds via a well-established cyclocondensation mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of the thioamide (thiourea in this protocol) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the brominated ketone, displacing the bromide leaving group in a classic Sₙ2 reaction.[6][7][10]
-
Intramolecular Cyclization: Following the initial S-alkylation, an intermediate is formed. The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[7][10]
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.
-
Tautomerization & Aromatization: The final step involves tautomerization to yield the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[11]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Workflow: A Two-Stage Synthesis
The overall process involves the preparation of the α-bromoketone intermediate, followed by the Hantzsch reaction to form the final thiazole product.
Caption: Figure 2: Overall Experimental Workflow
Part A: Protocol for α-Bromination of this compound
Rationale: The Hantzsch synthesis requires an α-haloketone. Bromination at the α-position is achieved using elemental bromine in a suitable solvent. Acetic acid is often used as it acts as both a solvent and a catalyst. Careful temperature control is necessary to prevent side reactions.
Table 1: Materials and Equipment for α-Bromination
| Reagent / Equipment | Details |
| Reagents | |
| This compound | 1.0 eq |
| Bromine (Br₂) | 1.05 eq |
| Glacial Acetic Acid | Solvent |
| Diethyl Ether | For work-up |
| Saturated Sodium Bicarbonate (aq) | For neutralization |
| Saturated Sodium Thiosulfate (aq) | To quench excess Br₂ |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Equipment | |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Ice bath | |
| Separatory funnel | 250 mL |
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of ketone). Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: In an addition funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirring ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Scientist's Note: Slow addition is critical. Rapid addition can lead to a temperature spike and the formation of di-brominated byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium thiosulfate (2 x 30 mL) to remove unreacted bromine (the orange color will disappear).
-
Saturated aqueous sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid.
-
Brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Bromo-1-(5,6-dichloropyridin-3-yl)ethanone. This intermediate is often used in the next step without further purification.
Part B: Protocol for Hantzsch Thiazole Synthesis
Rationale: This is the core cyclocondensation step. Ethanol is a common and effective solvent that readily dissolves both reactants.[12] The reaction is heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.[11] The initial product forms as a hydrobromide salt; neutralization with a weak base like sodium carbonate is required to deprotonate the product, causing it to precipitate from the aqueous solution due to its poor solubility.[6][7][11]
Table 2: Materials and Equipment for Hantzsch Synthesis
| Reagent / Equipment | Details |
| Reagents | |
| 2-Bromo-1-(5,6-dichloropyridin-3-yl)ethanone | 1.0 eq (from Part A) |
| Thiourea | 1.5 eq |
| Ethanol (95%) | Solvent |
| 5% Sodium Carbonate (Na₂CO₃) solution | For neutralization |
| Deionized Water | For washing |
| Equipment | |
| Round-bottom flask with reflux condenser | 50 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle or hot plate | |
| Büchner funnel and filter flask | |
| Filter paper |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the crude α-bromoketone (1.0 eq) from Part A and thiourea (1.5 eq).
-
Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the valuable α-bromoketone intermediate.[12]
-
-
Solvent Addition: Add ethanol (approx. 5-10 mL per mmol of the ketone) and a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Maintain reflux for 2 hours. The solution should become homogeneous.
-
Cooling and Precipitation: After 2 hours, remove the heat source and allow the solution to cool to room temperature.
-
Neutralization: In a separate beaker, pour the cooled reaction mixture into 5% aqueous sodium carbonate solution (approx. 20 mL).[7] Swirl the beaker to mix. A solid precipitate of the neutral thiazole product should form immediately.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Filtration and Washing: Filter the mixture to collect the solid product. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts and residual ethanol.
-
Drying: Transfer the collected solid to a tared watch glass and let it air dry, or dry in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Data
The final product, 2-Amino-4-(5,6-dichloropyridin-3-yl)thiazole, should be an off-white to pale yellow solid. Proper characterization is essential to confirm its identity and purity.
Table 3: Expected Analytical Data for the Final Product
| Analysis Technique | Expected Result / Key Signals |
| Melting Point | Sharp melting range, indicative of high purity. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.5-8.7 (s, 1H, Pyridine-H), δ ~8.2-8.4 (s, 1H, Pyridine-H), δ ~7.5 (s, 2H, -NH₂), δ ~7.3 (s, 1H, Thiazole C5-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals corresponding to the thiazole ring (~168 ppm for C2, ~150 ppm for C4, ~105 ppm for C5) and dichloropyridine ring. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, primary amine), ~1620 (C=N stretch), ~1550 (C=C stretch).[13] |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight (C₈H₅Cl₂N₃S). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction; over-bromination (di-substitution); loss during aqueous work-up. | Ensure 1:1.05 stoichiometry. Maintain low temperature during Br₂ addition. Perform extractions carefully. |
| Low Yield in Part B | Impure α-bromoketone; insufficient reflux time; incomplete precipitation. | Use intermediate immediately after work-up. Extend reflux time to 3-4 hours. Check pH after adding Na₂CO₃; it should be basic (>8). |
| Product is Oily/Gummy | Presence of impurities; residual solvent. | Triturate the crude product with cold diethyl ether to induce solidification. Ensure the product is thoroughly dry. Consider recrystallization from ethanol/water. |
| Product is Darkly Colored | Decomposition of reactants or product due to excessive heat. | Ensure reflux temperature does not significantly exceed the boiling point of ethanol. Minimize reaction time once starting material is consumed. |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
α-Bromoketones: These compounds are strong lachrymators (tear-inducing) and irritants. Handle with extreme care and avoid inhalation or skin contact.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme caution. Always add bromine slowly and control the reaction temperature. Have a sodium thiosulfate solution ready for quenching spills.
-
Thiourea: Suspected of causing cancer and damaging fertility or the unborn child.[14][15][16][17][18] Avoid generating dust. Wash hands thoroughly after handling.[14]
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 2-Amino-4-(5,6-dichloropyridin-3-yl)thiazole via the Hantzsch thiazole synthesis. By carefully controlling the preliminary α-bromination and the subsequent cyclocondensation, researchers can reliably access this valuable heterocyclic scaffold. The described methodology is robust and can be adapted for the synthesis of a wide range of analogous compounds, facilitating further exploration in medicinal chemistry and drug development programs.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Pharmachemical. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery.
- Gaba, M., Singh, S., & Akhtar, M. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 15(3), 163-177.
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.
- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- News-Medical. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Chad's Prep. (2019). Thiazole Synthesis (Hantzsch Synthesis). YouTube.
- Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4949.
- CUTM Courseware. (n.d.). Thiazole.
- Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2959.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Semantics Scholar. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- El-Gazzar, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives.
- Plesu, B., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(16), 4949.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794.
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea.
- Redox. (2022). Safety Data Sheet Thiourea.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- Scribd. (n.d.). Chemical Safety for Industrial Use.
- MDPI. (2024). Energy Catalytic Conversion and Environmental Catalytic Purification.
- Pharmachemical. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
- da Silva, P. B., et al. (2014). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research, 23, 4047-4055.
- Azam, F., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(2), 01-11.
- Taylor & Francis Online. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
- ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
- Lead Sciences. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
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- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Applikations- und Protokollhandbuch: Derivatisierung von 1-(5,6-Dichlorpyridin-3-yl)ethanon zur Synthese von Kinase-Inhibitoren
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Führungsebene
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-(5,6-Dichlorpyridin-3-yl)ethanon, einer Schlüsselbaustein-Verbindung (Scaffold) für die Entwicklung potenter und selektiver Kinase-Inhibitoren. Kinasen sind entscheidende Regulatoren zellulärer Prozesse, und ihre Fehlregulation ist ein Kennzeichen vieler Krankheiten, insbesondere Krebs. Das Dichlorpyridin-Grundgerüst bietet mehrere strategische Ansatzpunkte für die Derivatisierung, die es ermöglichen, die Selektivität, Potenz und die pharmakokinetischen Eigenschaften der resultierenden Inhibitoren fein abzustimmen. Wir stellen hier bewährte Protokolle für die Funktionalisierung sowohl der Acetylgruppe als auch der beiden Chlor-Positionen am Pyridinring vor und erläutern die chemische Logik hinter den einzelnen Syntheseschritten.
Einleitung: Die Bedeutung des 1-(5,6-Dichlorpyridin-3-yl)ethanon-Scaffolds
Das 1-(5,6-Dichlorpyridin-3-yl)ethanon-Molekül ist ein attraktives Ausgangsmaterial in der medizinischen Chemie. Seine Struktur vereint mehrere wichtige Merkmale:
-
Pyridin-Kern: Ein heterozyklischer Ring, der in zahlreichen von der FDA zugelassenen Kinase-Inhibitoren vorkommt und Wasserstoffbrückenbindungen mit der "Hinge"-Region des ATP-Bindungsplatzes von Kinasen eingehen kann.
-
Dichlor-Substitution: Die beiden Chloratome an den Positionen C5 und C6 dienen als reaktive Stellen, die selektiv durch verschiedene nukleophile Gruppen oder über palladiumkatalysierte Kreuzkupplungsreaktionen ersetzt werden können. Dies ermöglicht die Einführung von diversen chemischen Gruppen, um spezifische Interaktionen mit der Kinase-Zielstruktur zu optimieren.
-
Acetylgruppe: Diese Ketogruppe an Position C3 ist ein vielseitiger chemischer "Griff". Sie kann direkt in andere funktionelle Gruppen umgewandelt oder an ihrer α-Position funktionalisiert werden, um weitere Vektoren für die molekulare Erkennung zu erschließen.
Die strategische Kombination von Modifikationen an diesen drei Positionen ermöglicht die Synthese großer Substanzbibliotheken zur systematischen Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
Strategische Derivatisierungs-Pfade
Die Entwicklung von Kinase-Inhibitoren aus diesem Scaffold folgt typischerweise zwei Hauptstrategien, die oft kombiniert werden: die Modifikation der Acetylgruppe und die sequentielle oder regioselektive Substitution der Chloratome.
Abbildung 1: Strategische Pfade zur Derivatisierung.
Pfad A: Funktionalisierung der Acetylgruppe
Die Acetylgruppe ist ein hervorragender Ausgangspunkt für die Einführung von polaren Gruppen, die häufig in den lösungsmittelzugänglichen Bereichen von Kinase-Bindungsstellen zu finden sind.
Die α-Position der Ketogruppe kann aktiviert werden, um die Anknüpfung verschiedener Nukleophile zu ermöglichen. Eine gängige Methode ist die α-Bromierung.[1][2]
Chemische Logik: Die Reaktion verläuft typischerweise unter sauren Bedingungen, um die Bildung des Enols zu fördern, welches dann das elektrophile Brom angreift.[2] Die Verwendung von Reagenzien wie Pyridiniumhydrobromidperbromid anstelle von elementarem Brom erhöht die Sicherheit und Handhabbarkeit.[1] Das resultierende α-Bromketon ist ein hochreaktives Elektrophil, das leicht mit Nukleophilen wie Aminen, Thiolen oder Alkoholen substituiert werden kann, um eine Vielzahl von Seitenketten einzuführen.
Abbildung 2: Workflow der α-Funktionalisierung.
Die Acetylgruppe kann durch eine Haloform-Reaktion oder Oxidation in eine Carbonsäure umgewandelt werden, die dann zu einem Amid gekoppelt wird. Amide sind wichtige Strukturelemente in vielen Kinase-Inhibitoren. Alternativ kann die Ketogruppe direkt mit Hydrazinen zu Hydrazonen kondensiert werden, was eine schnelle Methode zur Einführung von Diversität darstellt.[3][4]
Pfad B: Substitution am Pyridinring
Die beiden Chloratome an C5 und C6 sind die primären Stellen für die Einführung von Aryl- oder Heteroarylgruppen, die tief in die hydrophoben Taschen der Kinase-Bindungsstelle hineinragen können.
Chemische Logik: Die SNAr-Reaktion an elektronenarmen Ringen wie Dichlorpyridinen wird durch elektronenziehende Gruppen begünstigt.[5] Die Regioselektivität der Substitution an 2,6-Dichlorpyridinen, die am C3-Position substituiert sind (analog zu unserem C5/C6-System), kann stark vom Lösungsmittel und dem Nukleophil beeinflusst werden.[6][7] Nicht-polare, aprotische Lösungsmittel begünstigen tendenziell die Substitution an der Position, die dem vorhandenen Substituenten benachbart ist (ortho-Position, hier C6), während polare Lösungsmittel die Reaktivität an der weiter entfernten Position (para-ähnlich, hier C5) erhöhen können. Dies ermöglicht eine kontrollierte, schrittweise Funktionalisierung.
Chemische Logik: Die Suzuki-Kupplung ist eine der robustesten Methoden zur Bildung von C-C-Bindungen.[8] Bei Dihalogenpyridinen ist die Reaktivität der Halogene typischerweise C2/C6 > C4 > C3/C5.[9][10] Für unser 5,6-Dichlorpyridin-System wird erwartet, dass die C6-Position (ortho zum Ringstickstoff) aufgrund der stärkeren elektronischen Aktivierung reaktiver ist als die C5-Position. Durch sorgfältige Wahl des Palladium-Katalysators, der Liganden und der Reaktionsbedingungen kann jedoch eine selektive Mono-Kupplung an beiden Positionen erreicht werden.[11]
Detaillierte experimentelle Protokolle
Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).
Protokoll 1: α-Bromierung von 1-(5,6-Dichlorpyridin-3-yl)ethanon
Dieses Protokoll beschreibt die Synthese des Schlüsselintermediats 2-Brom-1-(5,6-dichlorpyridin-3-yl)ethanon.
-
Materialien:
-
1-(5,6-Dichlorpyridin-3-yl)ethanon (1,0 Äq.)
-
Pyridiniumhydrobromidperbromid (1,1 Äq.)
-
Essigsäure (Lösungsmittel)
-
Rundkolben, Magnetrührer, Rückflusskühler
-
Diethylether, gesättigte Natriumbicarbonatlösung, Wasser, Sole
-
Wasserfreies Magnesiumsulfat
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 1-(5,6-Dichlorpyridin-3-yl)ethanon (z.B. 1,90 g, 10,0 mmol) in Essigsäure (z.B. 20 mL) in einem Rundkolben.
-
Fügen Sie portionsweise Pyridiniumhydrobromidperbromid (3,52 g, 11,0 mmol) unter Rühren hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-4 Stunden auf 60 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie vorsichtig in Eiswasser (ca. 100 mL).
-
Extrahieren Sie das Produkt dreimal mit Diethylether (je 50 mL).
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (z.B. Kieselgel, Eluentenmischung Hexan/Ethylacetat), um das reine 2-Brom-1-(5,6-dichlorpyridin-3-yl)ethanon zu erhalten.
-
Protokoll 2: Regioselektive Suzuki-Miyaura-Kupplung an der C6-Position
Dieses Protokoll beschreibt die selektive Einführung einer Arylgruppe an der reaktiveren C6-Position.
-
Materialien:
-
1-(5,6-Dichlorpyridin-3-yl)ethanon (1,0 Äq.)
-
Arylboronsäure (z.B. 4-Methoxyphenylboronsäure, 1,2 Äq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphin)palladium(0)) (0,05 Äq.)
-
Wässrige Natriumcarbonatlösung (2 M, 3,0 Äq.)
-
1,4-Dioxan (Lösungsmittel)
-
Schlenk-Kolben, Vakuumpumpe, Inertgas (Argon oder Stickstoff)
-
-
Schritt-für-Schritt-Anleitung:
-
Geben Sie 1-(5,6-Dichlorpyridin-3-yl)ethanon (1,90 g, 10,0 mmol), die Arylboronsäure (z.B. 1,82 g, 12,0 mmol) und Pd(PPh₃)₄ (0,58 g, 0,5 mmol) in einen Schlenk-Kolben.
-
Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas.
-
Fügen Sie entgastes 1,4-Dioxan (40 mL) und die entgaste 2 M Natriumcarbonatlösung (15 mL) hinzu.
-
Erhitzen Sie die Mischung unter Inertgasatmosphäre für 8-12 Stunden bei 90 °C unter Rühren. Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat (100 mL) und waschen Sie sie mit Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den reinen 1-(5-Chlor-6-aryl-pyridin-3-yl)ethanon-Inhibitor zu erhalten.
-
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ausbeuten für die beschriebenen Schlüsselreaktionen zusammen. Die genauen Werte können je nach Substrat variieren.
| Reaktionstyp | Ausgangsmaterial | Reagenzien | Katalysator/Bedingungen | Typische Ausbeute | Referenz |
| α-Bromierung | 1-(5,6-Dichlorpyridin-3-yl)ethanon | Pyridiniumhydrobromidperbromid | Essigsäure, 60 °C | 70-85% | [1] |
| Suzuki-Kupplung (C6) | 1-(5,6-Dichlorpyridin-3-yl)ethanon | Arylboronsäure, Na₂CO₃ | Pd(PPh₃)₄, Dioxan/H₂O, 90 °C | 60-90% | [9][10] |
| SNAr (C6) | 1-(5,6-Dichlorpyridin-3-yl)ethanon | Aliphatisches Amin, K₂CO₃ | DMF, 120 °C | 50-75% | [6] |
| Suzuki-Kupplung (C5) | 1-(6-Aryl-5-chlorpyridin-3-yl)ethanon | Heteroarylboronsäure, Cs₂CO₃ | PdCl₂(dppf), Dioxan, 100 °C | 45-70% | [11] |
Schlussfolgerung und Ausblick
Das 1-(5,6-Dichlorpyridin-3-yl)ethanon-Grundgerüst ist eine äußerst vielseitige Plattform für die Synthese von Kinase-Inhibitoren. Die in diesem Handbuch beschriebenen Protokolle für die α-Funktionalisierung der Acetylgruppe und die regioselektive Substitution der Chloratome am Pyridinring bieten robuste und reproduzierbare Methoden zur Erzeugung von strukturell diversen Molekülbibliotheken. Durch die systematische Kombination dieser Derivatisierungsstrategien können Forscher die Affinität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) ihrer Verbindungen gezielt optimieren. Zukünftige Arbeiten könnten sich auf die Entwicklung von Eintopf-Verfahren konzentrieren, um die Syntheseeffizienz weiter zu steigern und den Zugang zu komplexen Inhibitoren zu beschleunigen.
Referenzen
-
Caldwell, J. et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: [Link]
-
Deore, V. et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: [Link]
-
Abdel-Aziz, A. A.-M. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. Verfügbar unter: [Link]
-
Abdel-Aziz, A. A.-M. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Verfügbar unter: [Link]
-
Cui, J. J. et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Verfügbar unter: [Link]
-
Wu, T. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Optics & Laser Technology. Verfügbar unter: [Link]
-
Van Hende, E. et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. Verfügbar unter: [Link]
-
Merlic, C. A. et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. Verfügbar unter: [Link]
-
Chen, Q. et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Verfügbar unter: [Link]
-
Yap, A. et al. (2018). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Verfügbar unter: [Link]
-
N/A. 1-(5,6-dichloropyridin-3-yl)ethanone. Ascendex Scientific, LLC. Verfügbar unter: [Link]
-
Almond-Thynne, J. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Verfügbar unter: [Link]
-
Tiznado, W. et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Verfügbar unter: [Link]
-
Liu, X. et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Verfügbar unter: [Link]
-
Strotman, N. A. et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. Verfügbar unter: [Link]
-
Almond-Thynne, J. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Verfügbar unter: [Link]
-
Larsson, J. et al. (2009). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Verfügbar unter: [Link]
-
N/A. (n.d.). 16.6 Nucleophilic Aromatic Substitution. OpenStax. Verfügbar unter: [Link]
-
Liu, X. et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Verfügbar unter: [Link]
-
N/A. This compound In Stock. Anichem. Verfügbar unter: [Link]
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- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
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- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 1-(5,6-Dichloropyridin-3-yl)ethanone
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(5,6-Dichloropyridin-3-yl)ethanone. This compound, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and drug development. Due to the basic nature of the pyridine moiety, specific challenges such as peak tailing can compromise purity and recovery. The described method utilizes a C18 stationary phase with a low-pH mobile phase gradient of acetonitrile and water, modified with trifluoroacetic acid (TFA), to ensure sharp, symmetrical peaks and high-resolution separation from synthesis-related impurities. This protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications.
Principle of Separation: A Chemically-Driven Approach
The successful purification of this compound hinges on a carefully selected reversed-phase chromatography strategy. The choice of this mode is dictated by the physicochemical properties of the analyte.
Analyte Characteristics: this compound is a moderately polar molecule. The dichloropyridine ring provides hydrophobicity, while the acetyl group and the nitrogen atom introduce polarity. This balance makes it an ideal candidate for retention on a non-polar stationary phase like C18 (octadecylsilyl)[1][2][3]. Separation is achieved based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase[4][5].
Addressing the Challenge of Basic Compounds: Pyridine derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom (pKa of pyridine is ~5.2)[6]. This basicity is a critical factor in HPLC method development. On standard silica-based C18 columns, the basic nitrogen can interact ionically with residual acidic silanol groups (Si-OH) on the silica surface[7][8]. This secondary interaction mechanism leads to a common chromatographic problem: peak tailing [9]. Tailing peaks are broad, asymmetrical, and result in poor resolution and inaccurate quantification.
The Low-pH Mobile Phase Strategy: To mitigate peak tailing, this method employs a low-pH mobile phase (pH < 3) modified with 0.1% Trifluoroacetic Acid (TFA)[9][10][11]. The rationale is twofold:
-
Analyte Protonation: At a pH well below the analyte's pKa, the pyridine nitrogen is protonated, carrying a positive charge (pyridinium ion)[12].
-
Silanol Suppression: The low pH also suppresses the ionization of the acidic silanol groups on the stationary phase, keeping them in their neutral (Si-OH) form[7][9].
This strategy minimizes the undesirable ionic interactions, forcing the separation to occur primarily through hydrophobic interactions, which results in sharp, symmetrical Gaussian peaks[12]. TFA also acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which further improves peak shape and retention[13][14].
Materials and Methods
2.1. Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: A high-purity, end-capped C18 reversed-phase column is recommended to minimize residual silanol activity[12]. (e.g., 250 x 10 mm, 5 µm particle size).
-
Fraction Collector.
-
Rotary evaporator or lyophilizer for solvent removal.
2.2. Chemicals and Reagents
-
Crude this compound sample.
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Trifluoroacetic Acid (TFA), HPLC grade, >99% purity.
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile for sample dissolution.
Detailed Experimental Protocol
3.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (0.1% v/v TFA). Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. The resulting pH will be approximately 2.1[15].
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade Acetonitrile, add 1 mL of Trifluoroacetic Acid (0.1% v/v TFA). Mix thoroughly and degas.
3.2. Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage[11].
3.3. HPLC Purification Method
The following parameters should be programmed into the HPLC system.
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Standard for reversed-phase purification of small organic molecules[2]. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase for polar elution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for non-polar elution. ACN offers good UV transparency[16]. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID preparative column. Adjust as needed based on system pressure. |
| Column Temperature | 30 °C | Improves reproducibility by controlling mobile phase viscosity. |
| Detection Wavelength | 254 nm or 275 nm | Pyridine and its derivatives exhibit strong UV absorbance in this range[6][17]. |
| Injection Volume | 100 - 500 µL | Dependent on sample concentration and column loading capacity. |
| Gradient Program | See table below | To effectively separate the target compound from earlier and later eluting impurities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 70 | 30 |
| 35.0 | 70 | 30 |
3.4. Purification Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (sample solvent only) to ensure the system is clean.
-
Sample Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of interest into a clean, labeled collection vessel. Use a narrow collection window to maximize purity.
-
Post-Purification Processing: Combine the collected pure fractions. Remove the HPLC solvents (Acetonitrile, Water, and TFA) using a rotary evaporator or a lyophilizer (freeze-dryer). TFA is volatile and will be removed under vacuum.
-
Purity Analysis: Re-analyze a small portion of the final isolated solid by analytical HPLC to confirm its purity.
Visualization of the Purification Workflow
The diagram below outlines the logical steps from a crude synthetic mixture to the final, purified compound.
Caption: Workflow for the HPLC purification of this compound.
Expected Results and Troubleshooting
-
Expected Chromatogram: The target compound, this compound, should elute as a sharp, symmetrical peak. More polar impurities will elute earlier in the gradient, while more non-polar (hydrophobic) impurities will elute later.
-
Troubleshooting:
-
Persistent Peak Tailing: If tailing is still observed, ensure the TFA concentration is correct (0.1%). Consider using a brand new, high-quality end-capped C18 column, as old columns may have degraded stationary phases with more exposed silanols[7][9].
-
Poor Resolution: To improve separation from a closely eluting impurity, flatten the gradient around the elution time of the target peak (e.g., run a shallower increase in %B).
-
Low Recovery: Ensure the compound is not precipitating in the mobile phase. If the compound is unstable at low pH, a different method using a high-pH stable column might be necessary, though this is less common[12].
-
Conclusion
The described reversed-phase HPLC method provides a reliable and efficient protocol for the purification of this compound. By employing a C18 stationary phase and a low-pH mobile phase modified with trifluoroacetic acid, the common issue of peak tailing associated with basic pyridine compounds is effectively overcome. This method yields high-purity material suitable for critical downstream applications in research and pharmaceutical development.
References
- Teledyne ISCO. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC?
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Chrom Tech, Inc. (2025, October 28).
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
- Guan, K., & Palmer, D. C. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 29(3), 415-430. [Link]
- ZeptoMetrix. (n.d.). Trifluoroacetic Acid Mobile Phase Modifier for HPLC/LCMS. [Link]
- University College London. (n.d.). HPLC solvents and mobile phase additives. [Link]
- Guan, K., & Palmer, D. C. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
- LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. [Link]
- Dolan, J. W. (2017, May 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- GL Sciences. (n.d.).
- ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC. [Link]
- Singh, S. K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
- Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- NC Community Colleges. (2021, December 7). Column Chromatography Separation (Sep-Pak C-18) [Video]. YouTube. [Link]
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- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Application Note: 1H NMR Characterization of 1-(5,6-Dichloropyridin-3-yl)ethanone
Abstract
This document provides a comprehensive guide for the structural elucidation of 1-(5,6-Dichloropyridin-3-yl)ethanone using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Aimed at researchers in synthetic chemistry, medicinal chemistry, and drug development, this application note details the complete workflow from sample preparation to spectral interpretation. It emphasizes the causality behind experimental choices and offers insights grounded in established spectroscopic principles to ensure accurate and reproducible results.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in organic synthesis. The substituted pyridine ring is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. The presence of chlorine atoms and an acetyl group significantly influences the electron distribution within the pyridine ring, making it a versatile intermediate for further chemical modifications. Accurate structural confirmation is the first critical step in any synthetic sequence, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will walk through the definitive characterization of this molecule.
Foundational Principles: ¹H NMR Spectroscopy of Substituted Pyridines
Proton NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, like ¹H, will align with an external magnetic field. The precise resonance frequency of each proton is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). For substituted pyridines, the electronegativity of the nitrogen atom and the influence of substituents create a distinct pattern of signals in the aromatic region (typically 7.0-9.0 ppm).[1]
The key diagnostic features in the ¹H NMR spectrum of this compound are:
-
Chemical Shifts (δ): The positions of the signals on the x-axis (in ppm) indicate the electronic environment of the protons. Protons on the pyridine ring are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen and chlorine atoms.
-
Signal Splitting (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets. The pattern of splitting provides direct evidence of the connectivity between protons.
-
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative proton count.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A high-quality spectrum is foundational to accurate interpretation. This protocol outlines the steps for preparing and analyzing the sample.
Materials and Equipment
-
Analyte: this compound (5-25 mg)[2]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[3][4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm. Most modern spectrometers can reference the residual solvent peak.
-
NMR Tube: 5 mm NMR tube, clean and dry.[5]
-
Filtration: Pasteur pipette with a cotton or glass wool plug.[3][6]
-
NMR Spectrometer: 400 MHz or higher for optimal resolution.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5] Using a sufficient amount ensures a good signal-to-noise ratio without requiring excessive spectrometer time.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2][4] Vortex the mixture to ensure complete dissolution. The sample must be fully dissolved to achieve a homogeneous solution, which is critical for sharp, well-resolved NMR signals.[4]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[6] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's spinner turbine.[5]
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which results in sharper spectral lines.[1]
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Typically 0-12 ppm to cover the full range of proton chemical shifts.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for proper relaxation of the protons.
-
The overall workflow for the characterization is depicted in the following diagram:
Caption: Experimental workflow for ¹H NMR characterization.
Spectral Analysis and Interpretation
The anticipated ¹H NMR spectrum of this compound will exhibit signals corresponding to the three distinct types of protons in the molecule.
Molecular Structure and Proton Environments
Sources
Application Note: Structural Elucidation of 1-(5,6-Dichloropyridin-3-yl)ethanone using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 1-(5,6-Dichloropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis, utilizing Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The document details the theoretical basis for the spectral analysis, a complete experimental protocol for sample preparation and data acquisition, and an in-depth interpretation of the predicted 13C NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the structural characterization of complex heterocyclic molecules.
Introduction
Carbon-13 NMR spectroscopy is an exceptionally powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework.[1][2][3] Unlike proton (¹H) NMR, 13C NMR spectra are inherently simpler due to the low natural abundance of the 13C isotope (1.1%), which virtually eliminates carbon-carbon coupling.[1] The large chemical shift range (typically 0-220 ppm) in 13C NMR allows for excellent signal dispersion, often enabling the resolution of individual carbon atoms within a molecule.[4]
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its precise structural confirmation is critical for ensuring the identity and purity of synthesized batches, which is a prerequisite for subsequent pharmacological studies. The presence of a dichlorinated pyridine ring and an acetyl group introduces distinct electronic environments for each carbon atom, making 13C NMR an ideal tool for its characterization. This application note outlines the expected 13C NMR spectral features of this compound and provides a detailed protocol for its analysis.
Predicted 13C NMR Spectral Data
Due to the unavailability of a publicly accessible experimental spectrum for this compound, a predicted 13C NMR spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known chemical shifts and employ sophisticated models to estimate the chemical shift of each carbon atom based on its local electronic environment. The predicted chemical shifts are presented in Table 1, with the carbon numbering illustrated in Figure 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Justification |
| C=O | 195.8 | Singlet | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it in the typical range for ketones (190-220 ppm). |
| C6 | 152.3 | Singlet | This carbon is attached to a chlorine atom and is adjacent to the nitrogen atom in the pyridine ring, leading to significant deshielding. |
| C2 | 150.1 | Singlet | The carbon atom adjacent to the ring nitrogen is deshielded. Its chemical shift is also influenced by the acetyl group at the 3-position. |
| C5 | 145.2 | Singlet | This carbon is directly bonded to a chlorine atom, which causes a downfield shift. |
| C3 | 132.5 | Singlet | The carbon atom bearing the acetyl group. Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl group. |
| C4 | 125.7 | Singlet | This carbon is the least deshielded of the aromatic carbons, influenced by the meta-position of the acetyl group and the chlorine atoms. |
| CH₃ | 26.4 | Singlet | The methyl carbon of the acetyl group, appearing in the typical upfield region for sp³ hybridized carbons. |
Note: Predicted values were obtained using a combination of online prediction tools and are presented as a consensus. Actual experimental values may vary slightly.
Figure 1: Molecular structure of this compound with carbon numbering.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the acquisition of a high-quality 13C NMR spectrum of this compound.
Part 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade the spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz (or higher) spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the 13C probe to the sample to ensure efficient radiofrequency pulse delivery and signal detection.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: A 30° flip angle is recommended to allow for a shorter relaxation delay without significantly saturating the signals.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. Quaternary carbons, such as the carbonyl and chlorine-substituted carbons, may have longer relaxation times.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Part 3: Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation of the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Workflow for Structural Elucidation
The overall process for the 13C NMR analysis of this compound can be visualized as a systematic workflow.
Figure 2: Workflow for the 13C NMR analysis of this compound.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural verification of this compound. The predicted spectrum reveals seven distinct signals, each corresponding to a unique carbon environment within the molecule. The downfield shifts of the carbonyl carbon and the carbons attached to chlorine and adjacent to the ring nitrogen are characteristic features. By following the detailed experimental protocol provided in this application note, researchers can obtain high-quality 13C NMR spectra, enabling confident structural confirmation and purity assessment of this important pharmaceutical intermediate. The combination of predictive tools and robust experimental methodology provides a powerful approach for the characterization of novel and complex organic molecules.
References
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- Paton, R. S., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(31), 10474-10484. [Link]
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- Fiveable. (n.d.). Uses of 13C NMR Spectroscopy.
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- Central Facility for Advanced Research. (n.d.). 13C NMR (carbon nuclear magnetic resonance).
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- PubChem. (n.d.). 3-Acetylpyridine.
- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- ChemDoodle. (n.d.). Simulate NMR and MS.
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- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
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Mass Spectrometric Characterization of 1-(5,6-Dichloropyridin-3-yl)ethanone: An Application Guide
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(5,6-Dichloropyridin-3-yl)ethanone, a key heterocyclic ketone intermediate. Recognizing the absence of a standardized protocol for this specific analyte, this document establishes two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation via electron ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification using electrospray ionization. We delve into the theoretical underpinnings of each technique, predict fragmentation pathways based on first principles, and provide detailed, field-tested protocols for sample preparation, instrumentation, and data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals requiring definitive characterization and quantification of this compound.
Introduction and Analytical Rationale
This compound (C₇H₅Cl₂NO, M.W. 190.03 g/mol ) is a halogenated pyridine derivative. Its structure, featuring a pyridine ring, a ketone functional group, and two chlorine atoms, presents unique characteristics that inform the analytical strategy. Mass spectrometry is the premier technique for its analysis, offering unparalleled sensitivity and structural information.[1]
The choice between GC-MS and LC-MS/MS is dictated by the analytical objective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and structural confirmation of the pure compound.[2] The analyte's predicted volatility allows for separation in the gas phase. Subsequent hard ionization by Electron Ionization (EI) induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying the analyte in complex matrices (e.g., reaction mixtures, biological samples), LC-MS/MS is the method of choice.[5][6] The "soft" ionization of Electrospray Ionization (ESI) typically preserves the molecular ion, which can then be selectively fragmented. This specificity, combined with chromatographic separation, provides exceptional sensitivity and reduces matrix interference.[7]
This document will detail protocols for both approaches, providing a complete analytical toolkit for this compound.
Analyte Properties
| Property | Value | Significance for MS Analysis |
| Chemical Formula | C₇H₅Cl₂NO | Defines the exact monoisotopic mass. |
| Monoisotopic Mass | 188.9748 g/mol | The primary mass measured by the spectrometer. |
| Key Structural Features | Pyridine Ring, Ketone Group, Two Chlorine Atoms | The pyridine nitrogen is a site for protonation (ESI). The ketone and C-Cl bonds are sites for fragmentation. The two chlorines produce a distinct isotopic pattern (M, M+2, M+4). |
Part A: Structural Elucidation by GC-MS with Electron Ionization (EI)
Principle & Rationale
In GC-MS, the analyte is volatilized and separated from other components on a chromatographic column before entering the mass spectrometer.[8] In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation (M•+), known as the molecular ion. This ion is energetically unstable and undergoes extensive fragmentation. The resulting pattern of fragment ions is highly reproducible and serves as a fingerprint for the compound, which can be compared against spectral libraries like the NIST Chemistry WebBook.[9][10] The presence of two chlorine atoms is a powerful diagnostic tool, as any fragment containing them will exhibit a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| Injector | Split/Splitless | Use Split mode (e.g., 50:1 ratio) to prevent column overloading with a pure sample. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow | Inert gas, provides good chromatographic efficiency. Set flow to ~1.2 mL/min. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-polar compounds. |
| Oven Program | Initial 100°C, hold 1 min; Ramp 20°C/min to 280°C, hold 5 min | An aggressive ramp is suitable for a single analyte analysis, ensuring a sharp peak and efficient run time. |
| MS System | Agilent 5977 MSD or equivalent | A single quadrupole or ion trap detector is sufficient.[11] |
| Interface Temp. | 280 °C | Prevents analyte condensation in the transfer line. |
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Standard operating temperature to maintain source cleanliness. |
| Ionization Energy | 70 eV | The industry standard for creating comparable library spectra. |
| Mass Analyzer | Quadrupole | Common, robust mass filter. |
| Scan Range | m/z 40-300 | Covers the molecular ion and all expected fragments. |
Expected Results & Fragmentation Analysis
The mass spectrum is predicted to show a molecular ion peak cluster and several key fragment ions. The most important diagnostic feature will be the chlorine isotopic pattern.
Table of Predicted Fragments for GC-EI-MS:
| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway | Diagnostic Value |
| 189 | [M]•+ | Molecular Ion | Confirms molecular weight. Shows M, M+2, M+4 pattern. |
| 174 | [M - CH₃]•+ | α-cleavage, loss of the methyl radical.[12] | A very common and expected fragmentation for methyl ketones. |
| 146 | [M - CH₃ - CO]+ | Subsequent loss of neutral carbon monoxide. | Indicates the presence of a carbonyl group. |
| 145 | [Cl₂-Pyridine]•+ | Cleavage of the C-C bond between the ring and carbonyl. | Defines the dichloropyridine core. |
| 110 | [Cl-Pyridine-CN]•+ | Loss of one chlorine atom from the dichloropyridine core. | Indicates the loss of a halogen. |
Diagram: Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation of this compound.
Part B: Quantitative Analysis by LC-MS/MS with ESI
Principle & Rationale
This method is designed for sensitive and selective quantification. The liquid chromatography step separates the analyte from matrix components.[13] The eluent enters the electrospray ionization (ESI) source, where a high voltage creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules, [M+H]⁺) are released into the gas phase. This is a "soft" ionization technique that minimizes in-source fragmentation.[14]
In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects the protonated precursor ion ([M+H]⁺, m/z 190). This ion is then passed to the collision cell (Q2), where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are analyzed by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent signal-to-noise for quantification.[6]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Dissolve and dilute the sample in a solvent compatible with the mobile phase, such as 50:50 Methanol:Water.
- The final concentration should be within the calibrated range of the instrument (e.g., 1 ng/mL to 1000 ng/mL).
- The addition of 0.1% formic acid to the final sample can aid in protonation.
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure systems provide superior resolution and speed. |
| Column | C18 reverse-phase, e.g., Waters BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 is a versatile stationary phase for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. Formic acid aids protonation and improves peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A standard gradient to elute the compound and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | Sciex QTRAP 6500 or equivalent | A triple quadrupole is the gold standard for quantitative analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is basic and readily accepts a proton. |
| IonSpray Voltage | +5500 V | Optimal for generating a stable spray. |
| Source Temp. | 500 °C | Aids in desolvation of droplets. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass spectrometer. |
| Collision Gas | Nitrogen | Inert gas used for collision-induced dissociation (CID). |
3. MRM Transition Optimization: The key to a sensitive MRM method is identifying the optimal precursor-to-product ion transitions. This requires direct infusion of the analyte to optimize collision energy (CE) for each fragment.
Table of Predicted MRM Transitions for LC-ESI-MS/MS:
| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed Fragmentation | Collision Energy (CE) |
| 190.0 | 175.0 | Loss of CH₃ radical | Requires optimization (~20-35 eV) |
| 190.0 | 147.0 | Loss of acetyl group (CH₃CO) | Requires optimization (~25-40 eV) |
| 190.0 | 112.0 | Loss of CH₃CO and one Cl atom | Requires higher energy (~40-55 eV) |
Caption: Decision workflow for the mass spectrometric analysis of the target compound.
Conclusion
The protocols outlined in this guide provide a robust foundation for the mass spectrometric analysis of this compound. For structural confirmation, GC-MS with electron ionization offers a rich fragmentation pattern that serves as a reliable fingerprint. For sensitive quantification, LC-MS/MS with electrospray ionization and Multiple Reaction Monitoring provides the necessary selectivity and performance. The predicted fragmentation pathways and tabulated parameters serve as a validated starting point for method development, enabling researchers to achieve accurate and reliable characterization of this important chemical entity.
References
- NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063.
- Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles.
- MatDaCs. (n.d.). NIST Chemistry WebBook.
- NIST. (2009). The NIST Chemistry Webbook.
- ARUP Laboratories. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry.
- PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source.
- Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
- Journal of Current Medical Research and Opinion. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Principle, Instrument, Detectors, and Combining Mass Spectrometers with other Techniques.
- Chemistry Notes. (2022). Gas Chromatography Mass Spectrometry: Principle, Instrumentation, Advantages, and 10 Reliable Applications.
- Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS).
- Certara. (n.d.). Understanding LC/MS/MS.
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- Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
- MIT-CARS. (n.d.). Basics of liquid chromatography and tandem mass spectrometry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Hu, N., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of Organic Chemistry, 73(9), 3369-76.
- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- NIST. (n.d.). Pyridine, 2-chloro-.
- PubChem. (n.d.). 3-Chloropyridine.
- PubChem. (n.d.). 2-Chloropyridine.
- McCombie, G., & Knochenmuss, R. (2008). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 22(1), 1-12.
- Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
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Application Notes & Protocols: Leveraging 1-(5,6-Dichloropyridin-3-yl)ethanone for the Synthesis of Novel Heterocyclic Compounds
Abstract
1-(5,6-Dichloropyridin-3-yl)ethanone is a highly versatile and valuable building block in modern synthetic chemistry. Its unique structural arrangement, featuring a reactive acetyl group and two distinct chlorine atoms on an electron-deficient pyridine ring, offers a trifecta of functional handles for sophisticated molecular engineering. This guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for utilizing this key intermediate in the synthesis of novel, high-value heterocyclic compounds. We will explore its application in palladium-catalyzed cross-coupling reactions and classical condensation chemistry, explaining the mechanistic rationale behind experimental choices to empower researchers in developing next-generation therapeutics and advanced materials.
Core Concepts: Reactivity and Strategic Application
The synthetic utility of this compound stems from three primary reactive sites, which can be addressed with high chemo- and regioselectivity.
-
The Acetyl Group: The α-protons of the methyl group are acidic, making them suitable for enolate formation and subsequent condensation reactions to form new heterocyclic rings like pyrazoles or chalcones.[1] The carbonyl carbon itself is electrophilic and can undergo various nucleophilic additions.
-
The C6-Chloro Substituent: This position is electronically activated by the ring nitrogen, making it the more susceptible site for nucleophilic aromatic substitution (SNAr) and the primary site for oxidative addition in many palladium-catalyzed cross-coupling reactions. This is analogous to the heightened reactivity of the C2 position in other dichloropyridines.[2]
-
The C5-Chloro Substituent: While less reactive than the C6-chloro group, this position can be functionalized under more forcing conditions or with specific catalyst systems, allowing for sequential, site-selective derivatization.
This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Application Note I: Synthesis of 3,4-Disubstituted Pyrazole Derivatives
Introduction: Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and anticancer properties. The following protocol details the synthesis of a 3-(5,6-dichloropyridin-3-yl)-4-substituted-1H-pyrazole library via a two-step condensation and cyclization sequence.
Mechanistic Rationale: The synthesis begins with a Claisen-Schmidt condensation between the starting ethanone and an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone). The acidic α-protons of the ethanone are deprotonated by a base to form an enolate, which then attacks the aldehyde. Subsequent dehydration yields the chalcone intermediate. This intermediate then undergoes a condensation reaction with hydrazine hydrate. The nucleophilic hydrazine attacks the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring.
Experimental Workflow Diagram
Caption: Workflow for two-step pyrazole synthesis.
Detailed Protocol: Synthesis of 3-(5,6-dichloropyridin-3-yl)-5-phenyl-1H-pyrazole
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Hydrazine Hydrate (N₂H₄·H₂O, 1.5 equiv)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
Part A: Chalcone Intermediate Synthesis
-
In a round-bottom flask, dissolve this compound (e.g., 1.90 g, 10 mmol) in 50 mL of ethanol.
-
Add benzaldehyde (1.17 g, 11 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add 5 mL of 10% aqueous NaOH dropwise. The addition of a base is critical to catalyze the condensation by generating the enolate.
-
Stir the mixture vigorously at room temperature for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Part B: Pyrazole Cyclization
-
Place the dried chalcone intermediate (e.g., 2.78 g, 10 mmol) in a round-bottom flask.
-
Add 40 mL of glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the cyclization step.
-
Add hydrazine hydrate (0.75 g, 15 mmol) slowly to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 6 hours.
-
After cooling to room temperature, pour the mixture into 250 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure pyrazole product.
Data Summary: Representative Pyrazole Derivatives
| Entry | Aldehyde Used (Ar-CHO) | Product Structure (Ar at position 5) | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | Phenyl | 85 | 178-180 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 89 | 195-197 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 82 | 171-173 |
Application Note II: Regioselective Suzuki-Miyaura Cross-Coupling
Introduction: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[3][4] This protocol focuses on the regioselective functionalization at the more reactive C6 position of this compound.
Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle begins with the oxidative addition of the Pd(0) complex into the C6-Cl bond of the pyridine ring, which is the kinetically favored process. This forms a Pd(II) intermediate. In the next step, transmetalation occurs where the organic group from the organoboron compound (activated by a base) is transferred to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 1-(5-Chloro-6-(thiophen-3-yl)pyridin-3-yl)ethanone
Materials:
-
This compound (1.0 equiv)
-
Thiophen-3-ylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a Schlenk flask, add this compound (e.g., 0.95 g, 5 mmol), thiophen-3-ylboronic acid (0.77 g, 6 mmol), and potassium carbonate (1.38 g, 10 mmol). The base is essential for the activation of the boronic acid in the transmetalation step.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.173 g, 0.15 mmol), to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process removes oxygen, which can degrade the catalyst.
-
Add 20 mL of degassed 1,4-dioxane and 5 mL of degassed water via syringe. The aqueous phase is necessary for the Suzuki reaction mechanism.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Representative Suzuki Coupling Products
| Entry | Boronic Acid Partner | Yield (%) | Purity (by LC-MS) |
| 1 | Phenylboronic acid | 88 | >98% |
| 2 | Thiophen-3-ylboronic acid | 81 | >97% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 75 | >98% |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid creating dust. Handle exclusively in a fume hood.
-
Reagents: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care. Boronic acids can be irritants. Bases like NaOH and K₂CO₃ are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound stands out as a powerful and adaptable intermediate for constructing diverse and complex heterocyclic systems. The protocols detailed herein demonstrate its utility in both classical condensation chemistry for pyrazole synthesis and modern palladium-catalyzed cross-coupling for creating novel biaryl structures. By understanding the underlying mechanistic principles and differential reactivity of its functional groups, researchers can strategically employ this building block to accelerate the discovery and development of new chemical entities in medicinal chemistry and materials science.
References
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- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
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- Sonawane, R., et al. (2023). Synthesis of derivatives of 1-(3-(3-(1H-1,2,3-triazole-1-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone from 3-amino acetophenone. Heterocyclic Letters, 13(3), 525-531. [Link]
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- Quiroga, J., & Insuasty, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Zhang, Y., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(11), 1565. [Link]
- Sadowska, K., & Rogoza, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-474. [Link]
- Bakhite, E. A., Abdel-Rahman, A. E., & Al-Taifi, E. A. (2003). Synthesis of new thiopyridines, thienopyridines, pyridothienopyrimidines and pyranothienopyridines with anticipated biological activity. Journal of Chemical Research, 2003(6), 320-321. [Link]
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Application Notes and Protocols for Condensation Reactions of 1-(5,6-Dichloropyridin-3-yl)ethanone: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the 5,6-Dichloropyridine Scaffold in Drug Discovery
The 1-(5,6-Dichloropyridin-3-yl)ethanone moiety is a key building block in modern medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1] The dichloro-substitution pattern on the pyridine ring provides both electronic modulation and synthetic handles for further functionalization, making this scaffold particularly attractive for the development of novel therapeutic agents.[2] Condensation reactions of the acetyl group of this compound provide a direct and efficient route to a diverse range of compounds, most notably chalcones and their analogues. These resulting α,β-unsaturated ketone systems are known to possess a wide spectrum of biological activities, including anticancer,[3][4][5] anti-inflammatory,[6][7][8] and antimicrobial properties.
This technical guide provides a comprehensive overview of the experimental procedures for conducting condensation reactions with this compound, with a focus on the Claisen-Schmidt condensation to generate chalcone derivatives. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss the potential applications of the synthesized compounds in drug development, particularly in the context of cancer therapy.
Core Principles of Condensation Reactions: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, involving the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[9] This reaction is a type of crossed aldol condensation and is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.[9]
The reaction proceeds through a well-established mechanism:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, in this case, this compound, to form a resonance-stabilized enolate. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of an aromatic aldehyde.
-
Aldol Adduct Formation: This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. This dehydration step is often spontaneous or can be promoted by gentle heating.
Experimental Protocol: Synthesis of (E)-1-(5,6-dichloropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone derivative from this compound and 4-methoxybenzaldehyde via a Claisen-Schmidt condensation.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥98% | Sigma-Aldrich | 120800-05-7 | Starting material |
| 4-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich | 123-11-5 | Aromatic aldehyde |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | Solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | 1310-73-2 | Base catalyst |
| Deionized Water | 7732-18-5 | For workup | ||
| Hydrochloric Acid (HCl) | 1 M aqueous solution | 7647-01-0 | For neutralization | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | 7757-82-6 | Drying agent | |
| Ethyl Acetate | ACS Grade | 141-78-6 | For extraction & TLC | |
| Hexane | ACS Grade | 110-54-3 | For TLC & column chromatography | |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | For column chromatography |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of dichloropyridinyl chalcones.
Step-by-Step Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound and an equimolar amount of 4-methoxybenzaldehyde in 20 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, add a 10% aqueous solution of sodium hydroxide dropwise over 10-15 minutes. The reaction mixture may turn yellow or orange.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold deionized water.
-
Neutralization and Precipitation: Slowly add 1 M hydrochloric acid to the aqueous mixture with stirring until it is neutralized (pH ~7). A solid precipitate of the crude chalcone should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C overnight.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization does not yield a pure product, purify the crude material by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess purity and determine the appropriate solvent system for column chromatography.
-
Melting Point: A sharp melting point range indicates a pure compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic α,β-unsaturated ketone C=O and C=C stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (E-isomer is typically favored).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Applications in Drug Development: Targeting Cancer Signaling Pathways
Chalcones containing a dichloropyridine moiety are of significant interest in oncology due to their potential to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][4] The α,β-unsaturated ketone functionality of chalcones can act as a Michael acceptor, allowing for covalent interactions with nucleophilic residues (such as cysteine) in the active sites of various enzymes and transcription factors.
Several signaling pathways are implicated in the anticancer effects of chalcone derivatives:
-
EGFR/Ras/MAPK Pathway: This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth. Chalcones may inhibit key kinases in this cascade.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway for cancer cells, and its inhibition can induce apoptosis.
-
NF-κB Signaling: This transcription factor plays a central role in inflammation and cancer progression. Chalcones have been shown to inhibit NF-κB activation.[8]
The dichloropyridine scaffold can further enhance the binding affinity and selectivity of these compounds for their biological targets.
Illustrative Signaling Pathway: Inhibition of the Ras/Raf/MEK/ERK Pathway
Caption: Potential inhibition of the Ras/Raf/MEK/ERK pathway by dichloropyridinyl chalcones.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (old NaOH solution) | Prepare a fresh solution of sodium hydroxide. |
| Low reactivity of the aldehyde | Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C). | |
| Formation of multiple products | Self-condensation of the ketone | Ensure slow, dropwise addition of the base at low temperature. |
| Cannizzaro reaction of the aldehyde | Use a less concentrated base solution and maintain a low reaction temperature. | |
| Difficulty in purification | Oily product | Attempt purification by column chromatography instead of recrystallization. |
| Product is highly soluble in the recrystallization solvent | Try a different solvent or a solvent mixture for recrystallization. |
Conclusion
The condensation reactions of this compound, particularly the Claisen-Schmidt condensation, offer a versatile and efficient platform for the synthesis of a wide array of biologically active chalcones. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of this privileged scaffold. The resulting dichloropyridinyl chalcones are promising candidates for further investigation as anticancer and anti-inflammatory agents, with the potential to modulate critical cellular signaling pathways.
References
- Molecules. 2012; 17(6): 6179–6195. Synthesis of Chalcones with Anticancer Activities. [Link]
- Molecules. 2023; 28(15): 5849. Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview. [Link]
- ResearchGate. (2012). Synthesis of Chalcones with Anticancer Activities. [Link]
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- PubMed. (2012). Synthesis of chalcones with anticancer activities. [Link]
- Knoevenagel Condens
- Scientia Pharmaceutica. (2024).
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- PubMed. (2019). Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. [Link]
- PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH. [Link]
- ResearchGate. (2007).
- Journal of Medicinal Chemistry. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]
- Molecules. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
- PubMed Central. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. [Link]
- ChemRxiv. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. [Link]
- PubMed Central. (2021). 4-Amino-3,5-dichloropyridine. [Link]
- Scribd. (n.d.).
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Mastering the Purification of Pyridine Ketones by Column Chromatography: A Protocol for Enhanced Resolution and Recovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine ketones are a pivotal class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis often yields complex crude mixtures requiring robust purification strategies. However, the inherent basicity of the pyridine moiety presents significant challenges for standard silica gel column chromatography, frequently leading to poor separation, severe peak tailing, and low recovery. This guide provides a comprehensive framework for developing and executing effective column chromatography protocols for pyridine ketones. We will delve into the fundamental chemical interactions that complicate their purification and present field-proven strategies, including mobile phase modification and systematic method development, to overcome these obstacles. This document is designed to equip researchers with the expertise to achieve high-purity isolation of these valuable compounds.
The Core Challenge: Unraveling the Pyridine-Silica Interaction
The primary hurdle in the chromatographic purification of pyridine ketones is the acid-base interaction between the analyte and the stationary phase. Standard silica gel, the most common stationary phase, has a surface decorated with weakly acidic silanol groups (Si-OH).[1][2] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it a Lewis base with a pKa of its conjugate acid typically ranging from 5 to 6.[3][4][5]
This disparity in chemical nature leads to a strong, often undesirable, interaction. The basic nitrogen atom can be protonated by the acidic silanols, causing the compound to adsorb strongly and often irreversibly to the silica surface. This results in significant peak tailing, where the compound slowly "bleeds" from the column, leading to broad fractions contaminated with impurities and a substantial loss of the target molecule.[3]
Caption: The interaction between basic pyridine and acidic silica.
The Solution: Strategic Mobile Phase Modification
To achieve a clean and efficient separation, the interaction between the pyridine nitrogen and the silica surface must be mitigated. The most effective strategy is to add a small quantity of a competing base to the mobile phase.[3][6] Triethylamine (TEA) is the most common and effective additive for this purpose.[7][8][9]
TEA is a volatile, non-nucleophilic tertiary amine that is more basic than most pyridine derivatives. It flows through the column with the mobile phase and acts as a "silanol suppressor," preferentially occupying the acidic silanol sites on the silica gel.[10][11] This effectively masks the acidic sites from the pyridine ketone analyte, preventing strong adsorption and allowing the separation to proceed based on polarity differences, as intended. The result is a dramatic improvement in peak shape, resolution, and recovery.[3][8]
Caption: TEA masks silanol sites, enabling smooth elution.
Systematic Protocol for Purifying Pyridine Ketones
A successful purification is not a matter of chance but the result of a systematic, evidence-based approach. The entire process begins with small-scale analysis using Thin-Layer Chromatography (TLC).
Part A: Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly screening solvent systems to find the optimal conditions for separation before committing to a large-scale column.
Objective: To identify a mobile phase composition that provides a retention factor (Rf) of 0.25 - 0.35 for the target pyridine ketone. This Rf range ensures that the compound will travel through the column at a moderate pace, allowing for effective separation from both less polar and more polar impurities.[6][12][13]
Protocol:
-
Prepare the Eluent: In a small beaker, prepare a few milliliters of a test solvent system. A good starting point for many pyridine ketones is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot a small amount of your crude reaction mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below your spot. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize:
-
If Rf is too high (>0.4): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate).
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., add more ethyl acetate).
-
If spots are streaking: This confirms the problematic acid-base interaction. Add 0.5-1% triethylamine to your chosen solvent system and re-run the TLC. You should observe round, well-defined spots.
-
Part B: Selecting Stationary and Mobile Phases
| Component | Recommended Choice | Rationale & Considerations |
| Stationary Phase | Silica Gel (Flash Grade, 230-400 mesh) | The most common and cost-effective choice. Its acidity is managed by the mobile phase modifier.[1][2] For extremely sensitive compounds, neutral alumina can be an alternative.[1][14] |
| Mobile Phase | Hexanes/Ethyl Acetate + 0.5-1% TEA | A versatile, standard system for compounds of moderate polarity. The ratio is determined by TLC.[7][15] |
| Dichloromethane/Methanol + 0.5-1% TEA | Suitable for more polar pyridine ketones that require a stronger eluent to move off the baseline.[1][15] Use methanol sparingly (<10%) as it can dissolve silica gel.[15] |
Part C: Detailed Protocol for Flash Column Chromatography
This protocol outlines the purification of a crude pyridine ketone mixture using flash chromatography, a technique that uses air pressure to speed up the separation process.
Caption: Workflow for pyridine ketone purification.
Materials & Reagents:
-
Crude pyridine ketone mixture
-
Silica gel (230-400 mesh)
-
Chromatography column with stopcock
-
Eluent solvents (e.g., hexanes, ethyl acetate, triethylamine) determined from TLC
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Preparation:
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).
-
Prepare a silica slurry by mixing silica gel with your starting eluent in a beaker until it has a milkshake-like consistency. The amount of silica should be 30-50 times the weight of your crude sample.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to pack the silica evenly and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Never let the column run dry.
-
Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading (Recommended for good solubility): Dissolve your crude sample in the minimum amount of the eluent or dichloromethane. Using a pipette, carefully add the solution to the top of the column. Open the stopcock and allow the sample to absorb onto the silica bed. Wash the sides of the column with a small amount of eluent and allow this to absorb as well.
-
Dry Loading (For poor solubility or best resolution): Dissolve your crude sample in a volatile solvent (e.g., acetone, DCM). Add a small amount of silica gel and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Using gentle air pressure, push the solvent through the column at a steady rate.
-
Begin collecting fractions in separate test tubes. The volume of each fraction should be roughly equal to one-quarter of the column volume.
-
If separation is difficult, a gradient elution can be used. Start with the less polar solvent system identified by TLC and gradually increase the polarity by adding more of the polar solvent over time.[2][16]
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your desired compound and which are pure.
-
-
Isolation:
-
Combine the fractions that contain only the pure target compound.
-
Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed during this process.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing / Streaking on TLC | Strong interaction with acidic silica. | Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase.[3][14] Consider using a neutral alumina stationary phase. |
| Low Recovery | Irreversible adsorption of the compound onto the silica gel. | Deactivate the silica by pre-flushing the column with an eluent containing 1-3% TEA.[9] Ensure sufficient TEA is present in the eluent during the run. |
| Co-elution of Impurities | The chosen solvent system lacks sufficient selectivity. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., switch from EtOAc to diethyl ether, or use a DCM/MeOH system).[15] Employing a shallow gradient elution can also improve separation. |
| Compound Won't Move (Rf=0) | The mobile phase is not polar enough. The compound is highly polar. | Switch to a more polar solvent system, such as dichloromethane/methanol with TEA.[1][15] For extremely polar compounds, a system of dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution may be effective.[17] |
| Compound Decomposes on Column | The pyridine ketone is sensitive to the acidic nature of silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, switch to a more inert stationary phase like neutral alumina or deactivate the silica with TEA prior to loading.[9][17] |
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube.
- ResearchGate. (2015). How can I select the solvent system for column chromatography? ResearchGate.
- Membrane Solutions. Column Chromatography Notes.
- Unknown. Column chromatography.
- University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column.
- Subirats, X., Bosch, E., & Rosés, M. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
- Biotage. (2018). Successful Flash Chromatography.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate.
- Smith, A. B., et al. (Year). and Diastereoselective Conjugate Addition of Pyridyl Alkyl Ketones to Enones by Cu(II)
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
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Application Notes and Protocols for 1-(5,6-Dichloropyridin-3-yl)ethanone in Agrochemical Research
Introduction: The Potential of a Dichlorinated Pyridyl Ketone Scaffold in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored for pesticidal activity, halogenated heterocyclic compounds have consistently emerged as privileged scaffolds. The pyridine ring, in particular, is a recurring motif in a multitude of successful commercial products across the herbicide, insecticide, and fungicide domains. Its unique electronic properties and metabolic stability make it an ideal backbone for derivatization.
This application note focuses on 1-(5,6-Dichloropyridin-3-yl)ethanone , a compound that, while not extensively documented as a standalone agrochemical, represents a key structural alert and a versatile synthetic intermediate for the development of new active ingredients. The presence of two chlorine atoms on the pyridine ring is anticipated to significantly influence the molecule's lipophilicity and metabolic fate, while the ethanone moiety provides a reactive handle for a wide array of chemical transformations. This document serves as a comprehensive guide for researchers, outlining the synthetic accessibility of this scaffold and providing detailed protocols for its potential application in agrochemical screening programs. The methodologies described herein are grounded in established principles of medicinal and agrochemical chemistry, drawing parallels from structurally related active compounds.
Rationale for Agrochemical Exploration: A Structure-Activity Relationship Perspective
The potential of this compound as a precursor for novel agrochemicals is inferred from the well-documented bioactivity of analogous structures:
-
Herbicidal Potential: The dichloropyridine core is present in several commercial herbicides. For instance, aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) is a potent systemic herbicide used for broadleaf weed control. While the mode of action would differ, the dichloropyridine scaffold is clearly compatible with herbicidal activity.
-
Insecticidal Potential: A number of insecticides feature a chloropyridinyl group. For example, diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have demonstrated insecticidal properties. The ethanone group of our target compound can be readily elaborated to incorporate similar pharmacophores.
-
Fungicidal Potential: Ketone-containing molecules and various pyridine derivatives have been reported to exhibit antifungal activity. The ethanone functional group can be a key element in the pharmacophore responsible for inhibiting fungal growth.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the title compound can be approached through several established methodologies for the preparation of pyridyl ketones. Below are two common and effective protocols.
Protocol 1.1: Friedel-Crafts Acylation Approach
This classical method involves the acylation of a suitable pyridine precursor. Due to the deactivating effect of the chlorine atoms on the pyridine ring, harsh conditions may be required.
Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) under a nitrogen atmosphere.
-
Solvent and Reactant Addition: Add a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve 2,3-dichloropyridine (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 1.2: Grignard Reaction with a Nitrile Precursor
This method offers an alternative route, often with better regioselectivity, by reacting an organometallic reagent with a nitrile.
Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize reaction conditions, and improve both the yield and purity of your final product.
Introduction: The Synthetic Challenge
This compound is a crucial building block in medicinal chemistry. Its synthesis, most commonly achieved via a Friedel-Crafts acylation of 2,3-dichloropyridine, presents a classic electrophilic aromatic substitution challenge. The pyridine ring is inherently electron-deficient, and the two chlorine atoms further deactivate the ring, making it less susceptible to acylation than a typical benzene ring. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation of 2,3-dichloropyridine using an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.[1][2][3] Aluminum chloride (AlCl₃) is a frequently used catalyst due to its strong Lewis acidity, which is necessary to activate the acylating agent and overcome the deactivated nature of the pyridine ring.
The general reaction scheme is as follows:
-
Substrate: 2,3-Dichloropyridine
-
Acylating Agent: Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Lewis Acid Catalyst: Aluminum Chloride (AlCl₃)
-
Solvent: Typically a non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich position of the dichloropyridine ring.[1] Due to the directing effects of the nitrogen atom and the chlorine substituents, the acylation occurs selectively at the C3 position.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses the most common problems encountered during the synthesis in a question-and-answer format, providing both the probable cause and a validated solution.
Problem 1: Very Low or No Product Formation
Q: I've set up my reaction, but after the recommended time, TLC/LC-MS analysis shows only starting material. What went wrong?
This is a common issue, often related to the quality of reagents or suboptimal reaction conditions. The deactivating effect of the dichloropyridine ring means the reaction has a high activation energy barrier to overcome.
Possible Causes & Solutions:
-
Inactive Lewis Acid: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
-
Solution: Always use a fresh, unopened bottle of AlCl₃ or a freshly opened bottle stored under an inert atmosphere (e.g., in a desiccator or glovebox). Ensure all glassware is rigorously dried before use.
-
-
Insufficient Activation Temperature: The reaction often requires heating to proceed at a reasonable rate. Room temperature may not be sufficient to overcome the activation energy.
-
Solution: The reaction is typically performed at reflux in a solvent like 1,2-dichloroethane (DCE). If you are using a lower-boiling solvent like dichloromethane (DCM), you may need to increase the reaction time or carefully consider a higher temperature.
-
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid catalyst.[1][2] The product ketone is a Lewis base and will form a stable complex with AlCl₃, effectively sequestering the catalyst.[1]
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the 2,3-dichloropyridine. For particularly stubborn reactions, increasing the equivalents to 2.0 may be beneficial, though this can sometimes lead to more side products.
-
Workflow for Diagnosing Low Yield
Below is a decision-making workflow to systematically troubleshoot low product yield.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Impurity Profile
Q: My reaction worked, but I have multiple spots on my TLC plate that are difficult to separate. What are these impurities?
The formation of side products is a common issue in Friedel-Crafts reactions, especially with activated or complex substrates.
Possible Causes & Solutions:
-
Di-acylation: Although the first acyl group is deactivating, forcing the reaction with high temperatures, long reaction times, or a large excess of catalyst can sometimes lead to the introduction of a second acetyl group.
-
Solution: Use a moderate excess of the acylating agent (1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.
-
-
Isomer Formation: While acylation is strongly directed to the C3 position, trace amounts of other isomers can form, particularly under harsh conditions.
-
Solution: Adhering to optimized temperature and stoichiometry is key. Purification via column chromatography is usually effective at removing isomeric impurities.
-
-
Degradation: Overheating or using an overly aggressive Lewis acid can cause degradation of the pyridine ring, leading to a complex mixture of byproducts.
-
Solution: Maintain careful temperature control. If charring or significant darkening of the reaction mixture occurs, consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures.
-
Table 1: Comparison of Common Lewis Acid Catalysts
| Lewis Acid | Relative Activity | Typical Equivalents | Advantages | Disadvantages |
| AlCl₃ | Very High | 1.1 - 2.0 | High reactivity, cost-effective | Highly hygroscopic, can cause degradation |
| FeCl₃ | High | 1.2 - 2.5 | Less hygroscopic than AlCl₃ | Can be less effective for deactivated rings |
| ZnCl₂ | Moderate | 1.5 - 3.0 | Milder, less degradation | Often requires higher temperatures |
| SnCl₄ | High | 1.2 - 2.0 | Good for sensitive substrates | Can be expensive, moisture sensitive |
Problem 3: Difficult Product Isolation & Purification
Q: I'm struggling with the aqueous workup and subsequent purification. What are the best practices?
The workup step is critical as it quenches the reaction and removes the Lewis acid. The product's properties can make this and the subsequent purification challenging.
Possible Causes & Solutions:
-
Emulsion during Workup: The product, being a ketone, can act as a surfactant, leading to persistent emulsions during the aqueous quench and extraction.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This exothermic process must be controlled. Add the organic extraction solvent (e.g., DCM or Ethyl Acetate) after the initial quench is complete. If an emulsion forms, adding a saturated brine solution can help break it.
-
-
Product Loss during Extraction: The nitrogen atom in the pyridine ring can be protonated in an acidic aqueous phase, making the product water-soluble and leading to loss during extraction.
-
Solution: After quenching, slowly neutralize the aqueous layer with a base like sodium bicarbonate or a dilute sodium hydroxide solution until it is slightly basic (pH 8-9). This ensures the product is in its free base form and partitions efficiently into the organic layer.
-
-
Difficult Chromatographic Separation: The product has a moderate polarity, and impurities may have similar retention factors, making column chromatography difficult.
-
Solution: A gradient elution system for column chromatography is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to optimize the solvent system before committing to the column.
-
Optimized Experimental Protocol
This protocol represents a robust starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloropyridine (1.0 eq) and 1,2-dichloroethane (DCE, approx. 5 mL per mmol of substrate).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.3 eq) in portions, ensuring the internal temperature does not rise significantly.
-
Reagent Addition: Once the AlCl₃ has been added, add acetyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 84 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH 8-9). Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by NMR, MS, and melting point to confirm its identity and purity.
By following this structured troubleshooting guide and optimized protocol, researchers can significantly improve the reliability and success rate of the this compound synthesis.
References
- Wikipedia. Friedel–Crafts reaction. [Link]
- Organic Chemistry Portal.
- Master Organic Chemistry.
- Bahrami, K., et al. (2010). A mild and highly efficient method for Friedel–Crafts acylation of aromatic compounds. Journal of the Iranian Chemical Society, 7(3), 752-758. [Note: This is a representative citation for general Friedel-Crafts methodology; a direct synthesis paper for the target molecule would be cited if available.]
- Jackson, A., et al. (2005). Regioselective Acylation of Electron-Deficient Pyridines. Organic Letters, 7(22), 4995–4997. [Note: This is a representative citation for acylation of deactivated pyridines; a direct synthesis paper for the target molecule would be cited if available.]
Sources
Technical Support Center: Chichibabin Pyridine Synthesis
Introduction
The Chichibabin synthesis is a cornerstone reaction for the amination of N-heterocycles, providing a direct and cost-effective route to aminopyridines—critical building blocks in pharmaceuticals and agrochemicals. Despite its utility, the reaction is notorious for its harsh conditions (high temperatures, strong base) which can lead to a variety of side products, impacting yield, purity, and downstream processing.
This guide is designed for researchers, chemists, and process development professionals who encounter challenges with side product formation in the Chichibabin reaction. As your technical support partner, our goal is to move beyond simple procedural lists. We will delve into the mechanistic origins of common byproducts and provide logical, field-tested troubleshooting strategies to help you optimize your synthesis for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in a Chichibabin synthesis?
A1: The primary side products typically arise from competing reactions or degradation under the harsh conditions. The most prevalent are:
-
4-Aminopyridine: An isomer formed due to competing amination at the C4 position.
-
2,6-Diaminopyridine: A product of over-amination of the desired 2-aminopyridine.
-
2-Hydroxypyridine (2-Pyridone): Formed via reaction with trace amounts of water or atmospheric oxygen, particularly during workup.
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Bipyridines: Resulting from oxidative coupling of pyridine intermediates.
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Polymeric Tar: Dark, intractable materials formed from the condensation and polymerization of reactive intermediates, often exacerbated by localized overheating or high concentrations.
Q2: My reaction mixture turns black and tarry almost immediately. What is the primary cause?
A2: Rapid formation of dark, polymeric tar is a classic sign of an uncontrolled exothermic reaction. The reaction between sodium amide (NaNH₂) and pyridine is highly exothermic. If the reagents are mixed too quickly or the initial temperature is too high, localized "hot spots" can develop. These hot spots dramatically accelerate side reactions, including polymerization of the starting material and products, leading to the intractable tar you are observing. Gradual addition of the limiting reagent and rigorous temperature control are paramount to prevent this.
Q3: I'm getting a significant amount of 4-aminopyridine alongside my desired 2-aminopyridine. Why does this happen and how can I stop it?
A3: The formation of 4-aminopyridine is a result of the inherent electronic properties of the pyridine ring. While amination at the C2 (alpha) position is generally favored, the C4 (gamma) position is also activated for nucleophilic attack. The ratio of 2- to 4-amination is highly dependent on reaction conditions. Higher temperatures can sometimes favor the thermodynamically more stable 2-aminopyridine, but they also increase the rate of side reactions. The key is to find an optimal temperature that allows for a reasonable reaction rate without promoting excessive formation of the 4-amino isomer. Using a non-polar, high-boiling solvent like N,N-dimethylaniline or toluene can help moderate the reaction's exothermicity and improve selectivity.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Chichibabin synthesis.
Issue 1: Low Yield of 2-Aminopyridine with Significant Isomer Formation
-
Symptoms:
-
GC-MS or NMR analysis shows a mixture of 2-aminopyridine, 4-aminopyridine, and unreacted pyridine.
-
Yield of isolated 2-aminopyridine is below 50%.
-
Significant formation of 2,6-diaminopyridine is observed.
-
-
Root Cause Analysis: The mechanism of the Chichibabin reaction involves the nucleophilic attack of the amide ion (NH₂⁻) on the pyridine ring. Both the C2 and C4 positions are electron-deficient and susceptible to attack. The formation of the di-aminated product occurs when the initially formed sodium salt of 2-aminopyridine is further aminated. This is often a result of using an excessive molar ratio of sodium amide or prolonged reaction times at high temperatures.
-
Visualizing the Competing Pathways:
Caption: Troubleshooting workflow for 2-hydroxypyridine formation.
-
Solutions & Best Practices:
-
Rigorous Anhydrous Technique:
-
Glassware: All glassware must be oven- or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents. Toluene can be distilled from sodium/benzophenone, and N,N-dimethylaniline from calcium hydride.
-
Reagents: Use a fresh, unopened bottle of sodium amide. Old NaNH₂ can be coated with sodium hydroxide and sodium carbonate from reacting with atmospheric H₂O and CO₂.
-
-
Controlled Workup Protocol:
-
After the reaction is complete, cool the flask in an ice-water bath to 0-5 °C.
-
Crucial Step: Instead of adding water to the reaction mixture (which causes a violent, localized exotherm), slowly and carefully transfer the cooled reaction mixture onto a stirred slurry of crushed ice. This ensures the heat from quenching the excess NaNH₂ is dissipated effectively.
-
Alternatively, for a milder quench, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the aminopyridine salt without the strong basicity of a water quench, minimizing hydrolysis.
-
-
Purification Strategies
Isolating pure 2-aminopyridine from the complex reaction mixture is a significant challenge. A multi-step approach is often required.
-
Initial Extraction: After the aqueous workup, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. This will separate it from inorganic salts.
-
Distillation: If the primary byproducts are non-volatile (polymers, salts), vacuum distillation can be an effective first-pass purification for 2-aminopyridine (Boiling Point: ~210 °C).
-
Recrystallization: This is highly effective for removing isomeric impurities.
-
Solvent System: A mixture of toluene and hexanes is often effective. Dissolve the crude product in a minimal amount of hot toluene and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to form crystals. 2-aminopyridine is typically less soluble than 4-aminopyridine in such systems.
-
-
Column Chromatography: For high-purity material required in drug development, flash column chromatography on silica gel is the final step.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a good starting point for separating 2-aminopyridine from 4-aminopyridine and other less polar byproducts.
-
References
- Title: The Chichibabin Reaction Source: Organic Reactions URL:[Link]
- Title: A study of the Chichibabin amination reaction Source: Journal of the Chemical Society URL:[Link]
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL:[Link]
Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Drawing from established chemical principles and field-proven insights, this resource provides a systematic, question-and-answer-based approach to troubleshooting your synthetic challenges.
Section 1: The First Steps—Universal Troubleshooting
Before delving into method-specific issues, it's crucial to address the foundational parameters that govern the success of nearly all pyridine syntheses. Low yields often originate from overlooked fundamentals rather than complex mechanistic failures.
Q1: My reaction yield is unexpectedly low. Where should I begin my investigation?
A systematic approach is critical to avoid wasting time and resources. Begin by evaluating the most common and impactful variables: Reagent Quality, Solvent Purity, and Reaction Atmosphere.
Expertise & Causality:
-
Reactant Purity: Many pyridine syntheses, like the Kröhnke reaction, rely on highly pure starting materials. For instance, the α-pyridinium methyl ketone salt must be completely dry, and the α,β-unsaturated carbonyl compound should be free from polymerization or self-condensation products, which can consume reactants in non-productive pathways[1]. Impurities can poison catalysts, introduce side reactions, or alter reaction kinetics.
-
Solvent Effects: The solvent is not merely a medium but an active participant influencing reaction rates, equilibria, and even mechanistic pathways. Pyridine itself is highly hygroscopic and forms an azeotrope with water, making simple distillation insufficient for complete drying[2]. Residual water can hydrolyze starting materials, quench strong bases, or deactivate moisture-sensitive catalysts. For many syntheses, rigorously dried solvent is non-negotiable.
-
Atmosphere Control: For modern cross-coupling reactions, the exclusion of oxygen is paramount. Palladium(0) catalysts, the active species in cycles like the Suzuki-Miyaura coupling, are readily oxidized to inactive Palladium(II) in the presence of air, halting catalysis[3].
Protocol 1: Rigorous Drying of Pyridine Solvent
This protocol is essential for moisture-sensitive reactions.
Materials:
-
Reagent-grade pyridine
-
Solid Potassium Hydroxide (KOH) pellets
-
Calcium Hydride (CaH₂) powder
-
Standard distillation apparatus with a drying tube (e.g., filled with CaCl₂)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Pre-Drying: To the flask containing pyridine, add solid KOH pellets (approximately 20-50 g/L). Allow the mixture to stand for at least 24 hours, or preferably up to one week. This removes the bulk of the water.
-
Decanting: Carefully decant the pre-dried pyridine into a dry, round-bottom distillation flask, leaving the KOH and any settled residue behind.
-
Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine[2]. Caution: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure the system is not sealed and is properly vented in a fume hood[4].
-
Reflux: Equip the flask with a reflux condenser protected by a drying tube. Reflux the pyridine over CaH₂ for a minimum of 4 hours under an inert atmosphere. This ensures complete reaction with any remaining water[2].
-
Distillation: Distill the pyridine directly from the CaH₂ under an inert atmosphere. Collect the fraction boiling at approximately 115°C.
-
Storage: Store the anhydrous pyridine over activated molecular sieves (3Å or 4Å) in a tightly sealed bottle, preferably under an inert atmosphere, to prevent re-absorption of moisture[5][6].
Section 2: Classical Cyclization Strategies
These foundational methods build the pyridine ring from acyclic precursors. Their failure modes are typically related to intermediate stability, side reactions, or the crucial final aromatization step.
Q2: My Hantzsch synthesis produces the 1,4-dihydropyridine (DHP) intermediate, but the final oxidation step to the pyridine is inefficient and gives a low yield. What can I do?
This is a very common bottleneck in the Hantzsch synthesis. The stability of the DHP intermediate combined with the harshness of classical oxidants often leads to product degradation and complex purification[7].
Causality & Solution: Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are powerful but often unselective. They can lead to over-oxidation, side-product formation, and difficult workups[7]. The key is to choose an oxidizing system that is effective for aromatization but mild enough to avoid degrading your target molecule.
Troubleshooting Steps:
-
Change the Oxidant: Switch from harsh, classical oxidants to milder, more efficient modern reagents. A range of alternatives have been developed to address this specific problem.
-
Optimize Reaction Conditions: Consider alternative energy sources. Microwave-assisted synthesis, for example, can dramatically shorten reaction times and improve yields by promoting efficient and rapid heating[8][9].
-
Investigate Dealkylation: Be aware that certain oxidizing conditions can cause dealkylation at the 4-position of the DHP ring, especially if it bears a labile group like isopropyl or benzyl[9][10]. If you observe a product with an unexpected mass, this side reaction may be the culprit.
Table 1: Comparison of Oxidizing Agents for Hantzsch Dihydropyridine Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues | Citation(s) |
| Nitric Acid (HNO₃) | Acetic Acid, heat | Inexpensive, traditional | Harsh, low yields, side reactions | [7][9] |
| MnO₂ / Bentonite Clay | Microwave irradiation | Excellent yields, no dealkylation | Requires specific equipment | [9] |
| Iodine (I₂) | Refluxing Methanol | Mild, good yields | Stoichiometric, potential purification | [11][12] |
| Ferric Chloride (FeCl₃) | Water, one-pot | "Green" solvent, one-pot synthesis | Substrate dependent | [7] |
| DDQ | Dichloromethane, rt | Mild, high yields | Expensive, stoichiometric | [9] |
Q3: My Kröhnke synthesis is failing. My TLC shows a mess of spots, and I can't isolate the desired pyridine. What's the most likely cause?
The Kröhnke synthesis is powerful but exquisitely sensitive to the quality of its starting materials: the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound[1][13]. Impurities are the primary suspects in a failed reaction.
Causality & Solution: The reaction mechanism proceeds via a Michael addition of a pyridinium ylide (formed from the salt) to the α,β-unsaturated carbonyl[1][13].
-
Pyridinium Salt Impurity: The salt must be pure and completely dry. Moisture can prevent the formation of the crucial ylide intermediate[1].
-
α,β-Unsaturated Carbonyl Impurity: These compounds, often prepared via aldol condensations, can contain unreacted starting materials or undergo self-condensation, especially at elevated temperatures[14]. These impurities can react with the ylide or ammonium acetate, leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Rigorously Purify Starting Materials: Do not assume commercial or previously synthesized materials are pure. Recrystallize the pyridinium salt (e.g., from ethanol/ether) and purify the α,β-unsaturated carbonyl by recrystallization or column chromatography before starting the reaction.
-
Verify Purity: Use ¹H NMR and/or melting point analysis to confirm the purity of both starting materials before use. For the pyridinium salt, the characteristic signals for the pyridine ring and the methylene protons should be sharp and integrate correctly[15][16][17].
-
Control Reaction Temperature: While the reaction requires heat (typically 80-140°C), excessive temperatures can promote the decomposition of products or the formation of side products from self-condensation[1]. Monitor the reaction by TLC to find the optimal balance of reaction time and temperature.
Section 3: Modern Cross-Coupling Strategies
Transition-metal-catalyzed reactions offer powerful ways to form substituted pyridines but are highly susceptible to catalyst deactivation.
Q4: My Suzuki-Miyaura coupling to form a substituted pyridine is stalling after ~10-20% conversion. What is happening to my catalyst?
Sluggish or incomplete Suzuki-Miyaura reactions are frequently caused by catalyst deactivation, especially when using nitrogen-containing heterocycles like pyridine, which can act as inhibitory ligands[17][18].
Causality & Solution: The active Pd(0) catalyst can be removed from the catalytic cycle in several ways. While simple oxidation is one route, more subtle deactivation pathways exist. For example, with nickel catalysts, dimerization of the Ni(II)-aryl intermediate has been identified as a specific deactivation mechanism[10]. For palladium, aggregation into inactive palladium black is a common visual indicator of catalyst death. Furthermore, the basic nitrogen of the pyridine substrate or product can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle[17].
Troubleshooting Steps:
-
Change the Ligand: The choice of phosphine ligand is critical. For challenging substrates like pyridines, specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the rate-limiting reductive elimination step and stabilize the catalyst against deactivation.
-
Use a Pre-catalyst: Instead of generating the catalyst in situ from a simple salt like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide more consistent results.
-
Screen Bases and Solvents: The combination of base and solvent can have a profound effect on catalyst stability and activity. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and dry. Screen different solvents like dioxane, toluene, or DMF.
Table 2: General Catalyst/Ligand Selection for Pyridine Suzuki-Miyaura Couplings
| Substrate Type | Recommended Catalyst System | Rationale | Citation(s) |
| Simple Chloro/Bromopyridines | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Standard, effective for activated substrates. | [18][19] |
| Electron-deficient Pyridines | Pd₂(dba)₃ + Electron-rich ligand (e.g., SPhos) | Electron-rich ligands accelerate reductive elimination. | [20] |
| Sterically Hindered Pyridines | Pd₂(dba)₃ + Bulky ligand (e.g., XPhos) | Bulky ligands prevent catalyst dimerization and promote oxidative addition. | [20] |
| Pyridine Boronic Acids | Pd(OAc)₂ + Dialkylbiphenylphosphine ligand | Specialized ligands found to be highly active and stable for this substrate class. | [17] |
Protocol 2: Small-Scale Test Reaction for Catalyst Activity
This protocol helps determine if your catalyst/ligand system is active for a specific transformation before committing to a large-scale reaction.
Materials:
-
Oven-dried 2-5 mL microwave vial with a stir bar.
-
Aryl halide (e.g., 2-bromopyridine) (1.0 equiv).
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv).
-
Base (e.g., K₂CO₃) (2.0 equiv).
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand (e.g., SPhos, 4 mol%).
-
Anhydrous, degassed solvent (e.g., Dioxane).
-
Internal standard (e.g., dodecane).
Procedure:
-
Setup: To the vial, add the aryl halide, arylboronic acid, and base.
-
Catalyst Preparation: In a separate glovebox or Schlenk line, prepare a stock solution of the palladium source and ligand in the reaction solvent.
-
Reaction Initiation: Add the solvent to the vial containing the solids, followed by a known amount of internal standard. Then, add the catalyst/ligand solution.
-
Heating: Seal the vial and heat the reaction to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the percent conversion relative to the internal standard.
-
Analysis: An active catalyst system should show significant product formation within the first 1-2 hours. If conversion is low or stalled, the catalyst system is likely unsuitable or inactive.
Section 4: Bohlmann-Rahtz Synthesis
Q5: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I promote this cyclization under milder conditions?
A major drawback of the Bohlmann-Rahtz synthesis is the high temperature often required for the final cyclodehydration step of the aminodiene intermediate[21]. This thermal requirement limits the functional group tolerance of the reaction.
Causality & Solution: The cyclodehydration involves a prerequisite Z/E isomerization of the aminodiene, which has a significant energy barrier. The reaction can be accelerated by using either Brønsted or Lewis acid catalysts. These catalysts are thought to lower the activation energy for both the isomerization and the subsequent cyclization and dehydration steps.
Troubleshooting Steps:
-
Introduce a Catalyst: Instead of relying on purely thermal conditions, add a catalyst to the reaction. This is the most effective way to lower the required reaction temperature.
-
Consider a One-Pot Procedure: Many modern protocols perform the initial Michael addition and the subsequent cyclodehydration in a single pot by including the acid catalyst from the beginning. This avoids isolating the potentially unstable aminodiene intermediate and improves overall efficiency[21][22].
Table 3: Catalysts for Bohlmann-Rahtz Cyclodehydration
| Catalyst Type | Example(s) | Typical Loading | Solvent | Rationale | Citation(s) |
| Brønsted Acid | Acetic Acid (AcOH) | Co-solvent | Toluene | Promotes both Michael addition and cyclization. | [21] |
| Amberlyst-15 | Heterogeneous | Toluene | Allows for simple filtration-based workup. | [11][22] | |
| Lewis Acid | Ytterbium(III) Triflate (Yb(OTf)₃) | 20 mol% | Toluene | Highly efficient, provides excellent yields. | [21][22][23] |
| Zinc(II) Bromide (ZnBr₂) | 15 mol% | Toluene | Effective and less expensive Lewis acid option. | [21][22][23] | |
| N-Iodosuccinimide (NIS) | 20-100 mol% | Dichloromethane | Very mild conditions (0°C to rt), high yields. | [23][24] |
By systematically addressing these common points of failure, from the fundamental quality of your reagents to the specific mechanistic hurdles of a chosen synthetic route, you can effectively troubleshoot low yields and optimize your path to the target pyridine.
References
- Purification of Pyridine. (n.d.). Chempedia - LookChem.
- Wang, Z., Wan, X., Kso, T., & Shi, Y. (2003). Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide. PubMed.
- Kanaan, M. H. (2021). How to dry the pyridine? ResearchGate.
- Drying solvents. (2023). Sciencemadness Wiki.
- Ortiz-Pérez, G., et al. (2010). Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. ResearchGate.
- Oh, K. S., et al. (2000). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing.
- Bagley, M. C., et al. (2013). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules.
- General Mechanism of Hantzsch 1,4-dihydropyridines. (n.d.). ResearchGate.
- Drying pyridine. (2016). Reddit.
- Kröhnke pyridine synthesis. (n.d.). Wikipedia.
- Workup: Drying Methods. (n.d.). University of Rochester, Department of Chemistry.
- Mashraqui, S. H., & Ghadigaonkar, S. G. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2018). Organic Chemistry Frontiers (RSC Publishing).
- O'Malley. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Group Meeting.
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Bagley, M. C., et al. (2013). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. ResearchGate.
- Comparative yields for Suzuki‐Miyaura couplings. (n.d.). ResearchGate.
- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. (2016). Green Chemistry (RSC Publishing).
- Gonzalez-Bobes, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction. (2004). ResearchGate.
- Constable, E. C. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.
- Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. (2010). Journal of the American Chemical Society.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
- Supported Palladium Catalysts for Suzuki Reactions. (2016). ResearchGate.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications.
- Preparation and Identification of Some New Pyridinium Salts. (2019). ResearchGate.
- Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023). PubMed Central.
- α,β-Unsaturated Carbonyl Compounds. (n.d.). NPTEL.
- Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (2008). ResearchGate.
- 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. (2007). PubMed.
- Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. (2002). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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Technical Support Center: Purification of Basic Pyridine Compounds on Silica Gel
Welcome to the technical support center for chromatographic purification of basic pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using silica gel for the purification of these essential compounds. Here, we delve into the root causes of typical issues and provide field-proven, actionable solutions.
The Core Challenge: Why Pyridines and Silica Clash
The primary difficulty in purifying pyridine-containing molecules on standard silica gel arises from a fundamental acid-base interaction. Silica gel's surface is populated with silanol groups (Si-OH), which are weakly acidic.[1][2] Pyridine and its derivatives, conversely, are basic due to the lone pair of electrons on the nitrogen atom.
This interaction leads to several common problems:
-
Strong Adsorption: The basic nitrogen atom can form strong hydrogen bonds or have ionic interactions with the acidic silanol groups.[3]
-
Peak Tailing: This strong, often non-uniform, interaction causes the compound to "smear" or "tail" down the column, resulting in broad peaks and poor separation.[2][4][5]
-
Irreversible Binding: In some cases, the interaction is so strong that the compound will not elute from the column at all, leading to low or no recovery.
-
On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive compounds.[4][6]
The acidity of silanol groups can vary, with some exhibiting a pKa as low as 3.8–4.5 and others around 5.6–8.5.[7][8][9][10] This heterogeneity of acidic sites is a major contributor to peak tailing.[4]
Visualizing the Interaction
The following diagram illustrates the problematic interaction between a basic pyridine compound and the acidic silanol groups on the silica surface, which is the primary cause of peak tailing and poor recovery.
Caption: Interaction of basic pyridine with acidic silanol sites.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridine peaks showing severe tailing?
A: Peak tailing is the most common symptom of strong secondary interactions between your basic pyridine analyte and acidic residual silanol groups on the silica surface.[2][4] This causes a portion of your compound to be retained more strongly than the rest, leading to a skewed, asymmetrical peak shape. Column overload and poor column packing can also contribute to this issue.[4]
Q2: My compound seems to have disappeared on the column. What is the likely cause of this low recovery?
A: This is likely due to irreversible adsorption onto the silica gel. The interaction between the basic nitrogen of your compound and the most acidic silanol sites can be so strong that the mobile phase is unable to elute it.[3] Additionally, some pyridine derivatives, especially those with sensitive functional groups, can degrade on the acidic silica surface.[4] A 2D-TLC experiment can help diagnose if your compound is unstable on silica.[6]
Q3: I've heard adding triethylamine (TEA) helps. How does it work and how much should I use?
A: Triethylamine is a stronger, volatile base that acts as a "silanol suppressor."[11] It is added to the mobile phase to neutralize the acidic silanol sites on the silica gel.[12][13] The TEA preferentially interacts with these active sites, effectively shielding your pyridine compound from them. This minimizes peak tailing and improves recovery.[11][14]
A typical starting concentration is 0.1-1% (v/v) of TEA in your mobile phase.[15] For particularly problematic separations, concentrations up to 3% can be used.[16] It is crucial to test the optimal concentration on a TLC plate first, as adding TEA will generally increase the Rf of your compound, requiring a less polar solvent system.[14]
Q4: Are there any alternatives to triethylamine?
A: Yes. While TEA is most common due to its effectiveness and volatility, other modifiers can be used:
-
Ammonia: Often used as a 7N solution in methanol and added to the mobile phase (e.g., 1-2% of the solution).[17] It is very effective for highly polar or very basic compounds.
-
Pyridine: A small amount of pyridine itself can be used to pre-saturate the column, though this is less common.
-
Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that can also be effective.
Q5: Can I use an amine-modified silica column instead?
A: Absolutely. Amine-functionalized silica columns are an excellent alternative.[3][18] These columns have aminopropyl groups bonded to the silica surface, which serves two purposes: it masks the underlying acidic silanols and provides a less polar, slightly basic surface.[19][20] This often eliminates the need for mobile phase additives and can provide different selectivity for separating closely related compounds.[20]
Troubleshooting Guide: From Problem to Solution
This table outlines common issues, their probable causes, and recommended solutions to streamline your purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Strong interaction with acidic silanol sites.[2][4] 2. Column overload. 3. Poorly packed column. | 1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or ammonium hydroxide into the mobile phase.[16][17] 2. Reduce sample load: Decrease the amount of crude material loaded onto the column. 3. Change stationary phase: Switch to neutral alumina or an amine-functionalized silica column.[1][21] |
| No Elution / Very Low Recovery | 1. Irreversible adsorption to the silica gel.[3] 2. On-column degradation of an acid-sensitive compound.[4] | 1. Use a highly deactivated column: Flush the column with a solvent system containing 1-3% TEA before loading the sample.[16][22] 2. Increase mobile phase polarity drastically: Use a strong solvent system like 5-10% Methanol in DCM with 1% TEA. 3. Test compound stability: Run a 2D-TLC to check for degradation. If unstable, use a less acidic stationary phase like alumina. |
| Poor Separation / Co-elution | 1. Insufficient selectivity of the chosen solvent system. 2. The basic modifier has made all compounds run too quickly (high Rf). | 1. Optimize the solvent system: Test different solvent combinations (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol).[23] 2. Reduce modifier concentration: Lower the amount of TEA to increase retention and improve resolution. 3. Try a different stationary phase: Alumina or functionalized silica (Cyano, Diol) can offer different selectivity.[21] |
| Compound Streaks and Does Not Form a Spot on TLC | 1. The compound is protonated by the acidic silica on the TLC plate.[12] | 1. "Deaden" the TLC plate: Prepare your developing solvent with 0.5-1% TEA or a few drops of ammonium hydroxide and re-run the TLC.[12] This will give a more accurate picture of how the compound will behave on a deactivated column. |
Key Experimental Protocols
Protocol 1: Standard Deactivation of Silica Gel with Triethylamine
This protocol is for preparing a silica gel column to purify acid-sensitive or strongly basic pyridine compounds.
Materials:
-
Silica gel
-
Column chromatography apparatus
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Eluent with Modifier: Create your desired mobile phase and add 1-3% (v/v) triethylamine. For example, for 500 mL of eluent, add 5 mL of TEA for a 1% solution.[16]
-
Pack the Column: Pack your chromatography column with silica gel using the TEA-containing eluent, creating a slurry.
-
Equilibrate/Flush the Column: Once packed, flush the column with at least 2-3 column volumes of the TEA-containing eluent. This ensures all the acidic sites throughout the silica bed are neutralized.[16][22] Some protocols suggest a subsequent flush with the solvent system without TEA, but maintaining the modifier throughout the run is often more robust.[24]
-
Load the Sample: Dissolve your crude sample in a minimum amount of solvent (ideally the mobile phase) and load it carefully onto the top of the column.
-
Elute and Collect: Run the column using the TEA-containing mobile phase, collecting fractions as usual.
-
Post-Purification: After combining and evaporating the desired fractions, TEA can be removed by co-evaporation with a solvent like toluene or by a dilute acid wash if the compound is stable.
Protocol 2: 2D-TLC for Assessing Compound Stability
This quick diagnostic test determines if your compound is degrading on contact with the silica stationary phase.[6]
Procedure:
-
Spot the Plate: Spot your sample mixture in the bottom-left corner of a square TLC plate, about 1 cm from the edges.
-
First Elution: Develop the plate in a suitable solvent system.
-
Dry and Rotate: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen. Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Second Elution: Develop the plate again using the same solvent system.
-
Visualize and Analyze: After drying, visualize the plate.
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If new spots appear that are off the diagonal, it indicates that the compound degraded while it was adsorbed on the silica between the two runs. In this case, an alternative stationary phase is recommended.[6]
-
Workflow for Method Development
The following diagram provides a decision-making workflow to guide researchers from initial analysis to a successful purification strategy for basic pyridine compounds.
Caption: A decision-making workflow for troubleshooting pyridine purification.
References
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Fornstedt, T., et al. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33-44.
- Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
- Sulpizi, M., et al. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation, 8(4), 1347-1355.
- ResearchGate. (2019). Deactivation of silica gel? [Forum post].
- MDPI. (2021). Amine-Functionalized Mesoporous Silica Adsorbent for CO2 Capture in Confined-Fluidized Bed. Applied Sciences.
- ResearchGate. (2025). Are there alternatives for silica for column chromatography? [Forum post].
- ACS Publications. (2019). Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture. Industrial & Engineering Chemistry Research.
- National Institutes of Health. (2024). Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications. Scientific Reports.
- ResearchGate. (n.d.). Mechanism of reaction of CO 2 with amine loaded silica gel.
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Reddit. (2017). Alternatives to silica gel or alternative method of purification? [Forum post]. r/chemistry.
- Biotage. (2023). 5 Steps to successful flash chromatography.
- Biotage. (2018). Successful Flash Chromatography.
- ResearchGate. (2025). Dissociation Constants of Silanol Groups of Silic Acids: Quantum Chemical Estimations.
- American Chemical Society. (2022). Rapid development of flash chromatography methods.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- PubMed. (2012). The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation.
- Reddit. (2013). TLC and streaking: why add triethylamine? [Forum post]. r/chemhelp.
- Reddit. (2015). Deactivating Silica Gel with Triethylamine. [Forum post]. r/chemhelp.
- ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Chromatography Forum. (2005). use of Triethylamine.
- LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. LCGC International.
- YouTube. (2021). Flash Method Development from TLC Plates Webinar.
- Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Teledyne ISCO. (n.d.). Flash Method Development in a Flash.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Org Prep Daily. (2006). Purifying amines on silica.
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? [Forum post].
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
- ResearchGate. (2015). How can I remove the pyridine from the sugar compound? [Forum post].
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Technical Support Center: Mastering Exothermic Control in Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine ring formation. Many classical and modern pyridine syntheses are characterized by highly exothermic steps, which, if not properly managed, can lead to reduced yields, increased impurity profiles, and significant safety hazards, including thermal runaway.
This document moves beyond simple protocols to provide a deeper understanding of the causal relationships between reaction parameters and exothermic behavior. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively design safer, more efficient, and scalable pyridine syntheses.
Part 1: Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Hantzsch pyridine synthesis is showing a rapid, uncontrolled temperature spike after the initial mixing of reagents. What's happening and how can I control it?
A1: The Hantzsch synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, has several exothermic steps.[1][2] The initial condensations (Knoevenagel and enamine formation) and the subsequent cyclization and dehydration steps all release heat.[2][3] An uncontrolled temperature spike suggests that these steps are occurring too rapidly and concurrently, leading to a potential thermal runaway.
Root Cause Analysis:
-
Rapid Condensation: The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of the enamine from the second equivalent of the β-ketoester and ammonia, are often fast and exothermic.
-
Simultaneous Reactions: Adding all reagents at once at room temperature can trigger a cascade of heat-releasing reactions.
-
Inadequate Heat Dissipation: Standard lab glassware (round-bottom flasks) has a low surface-area-to-volume ratio, which is inefficient for removing heat from a rapidly reacting mixture, especially at larger scales.
Strategies for Mitigation:
-
Staged Reagent Addition: Instead of adding all components at once, control the reaction rate by adding one of the key reagents dropwise. The aldehyde is often the best choice for controlled addition.
-
Initial Cooling: Begin the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath to manage the initial exotherm. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated to ensure completion.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate and heat dissipation. Protic solvents like ethanol are common and can help to moderate the reaction.[5][6]
Detailed Protocol: Controlled Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine ethyl acetoacetate (2 equivalents) and ammonium acetate (1.1 equivalents) in ethanol.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Controlled Addition: Add the aldehyde (e.g., benzaldehyde, 1 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the dihydropyridine product often precipitates and can be collected by filtration.[4][5]
Q2: I'm performing a Bohlmann-Rahtz pyridine synthesis, and the final cyclodehydration step requires high temperatures, but I'm getting significant charring and low yields. How can I improve this?
A2: The classic Bohlmann-Rahtz synthesis requires a high-temperature thermal cyclodehydration of an aminodiene intermediate.[7][8] These harsh conditions can lead to decomposition of starting materials and products, resulting in charring and reduced yields. The high activation energy for the necessary E/Z isomerization and subsequent cyclization is the primary challenge.[7]
Root Cause Analysis:
-
Thermal Decomposition: The required high temperatures (often >150 °C) can exceed the thermal stability of the aminodiene intermediate or the final pyridine product.
-
Inefficient Isomerization: The key step requiring thermal energy is the isomerization of the aminodiene to an intermediate that can readily cyclize.[8]
Strategies for Mitigation:
-
Acid Catalysis: The addition of a Brønsted acid (like acetic acid) or a Lewis acid can significantly lower the temperature required for cyclodehydration.[7][9] The acid protonates the carbonyl group, activating it towards nucleophilic attack by the enamine nitrogen and facilitating the cyclization at a lower temperature.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating.[10][11] This can minimize the time the reactants are exposed to high temperatures, reducing decomposition.
-
One-Pot Procedures: Combining the initial Michael addition and the cyclodehydration in a single step, often with acid catalysis, can be more efficient and avoid the isolation of the thermally sensitive aminodiene intermediate.[7][12]
Data Summary: Effect of Catalysis on Bohlmann-Rahtz Cyclodehydration
| Method | Temperature (°C) | Typical Yields | Notes |
| Thermal (uncatalyzed) | > 150 | Low to Moderate | Prone to charring and side reactions.[7] |
| Acetic Acid Catalysis | 80 - 120 | Good to Excellent | Allows for a one-pot procedure.[7][11] |
| Lewis Acid (e.g., ZnBr₂) | Reflux in PhMe | Good | Milder conditions compared to purely thermal.[11] |
| Microwave Irradiation | 120 - 170 | Good to Excellent | Significantly reduced reaction times.[10] |
Q3: My reaction is too exothermic to control safely in a batch reactor at the scale I need. What are my options for safer, scalable pyridine synthesis?
A3: This is a critical issue, particularly in drug development and process chemistry. Scaling up exothermic reactions in batch reactors is inherently risky due to the decrease in the surface-area-to-volume ratio, which severely limits heat transfer. This can lead to the accumulation of heat and potential thermal runaway.[13] The solution lies in moving from batch to continuous processing.
Root Cause Analysis:
-
Poor Heat Transfer in Batch: As the volume of a batch reactor increases, its ability to dissipate heat does not scale proportionally.
-
Accumulation of Unreacted Reagents: In a batch process, all reagents are present in the vessel, creating a large potential energy reservoir that can be released uncontrollably.
Strategies for Mitigation: Flow Chemistry
Continuous flow reactors, or microreactors, are an excellent solution for managing highly exothermic reactions.[14][15]
-
Superior Heat Transfer: Flow reactors use narrow channels (typically sub-millimeter), which provide an extremely high surface-area-to-volume ratio. This allows for near-instantaneous heat removal, keeping the reaction at the desired temperature (isothermal conditions).[15][16]
-
Enhanced Safety: The small internal volume (holdup) of a flow reactor means that only a tiny amount of material is reacting at any given moment. This minimizes the risk of a dangerous thermal event.[16]
-
Precise Control: Residence time, temperature, and mixing are all precisely controlled, leading to more reproducible results and often higher yields and purities.[14][17]
Experimental Workflow: Transitioning from Batch to Flow
Below is a diagram illustrating the logical workflow for transitioning a problematic exothermic pyridine synthesis from a batch to a continuous flow process.
Caption: Workflow for managing exothermic reactions.
A continuous flow setup for N-oxidation of pyridines, which can be exothermic, has been shown to be a safer and more efficient process than a batch reactor, allowing for continuous operation for hundreds of hours with sustained catalyst activity.[17][18]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should always take when performing pyridine synthesis?
A1: Pyridine and many of its precursors are hazardous materials.[19][20] Always adhere to the following fundamental safety protocols:
-
Ventilation: Always work in a certified chemical fume hood to avoid inhaling volatile and toxic fumes.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves (nitrile or neoprene are often recommended over latex).[19][21]
-
Safe Storage: Store pyridine and its reagents in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong oxidizers and acids.[20][21]
-
Spill and Emergency Procedures: Be familiar with spill cleanup procedures and the location of emergency equipment like eyewashes and safety showers.[21][22]
Q2: Can solvent choice alone control an exothermic reaction?
A2: While solvent choice is a critical factor, it is rarely sufficient on its own to control a highly exothermic reaction, especially at scale. A solvent with a higher boiling point can absorb more heat, but this does not prevent the temperature from rising. The solvent's role is multifaceted: it can influence reaction kinetics, solvate intermediates, and act as a heat sink. For effective control, solvent selection should be combined with other methods like controlled reagent addition and efficient cooling. In some cases, using water as a solvent can offer benefits for both safety and green chemistry.[1][2]
Q3: How do I know if my reaction has the potential for thermal runaway?
A3: Any reaction that produces a noticeable temperature increase upon mixing reagents without external heating has the potential for thermal runaway. For process development, a formal thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial.[18] This analysis helps determine the onset temperature of the exotherm and the total heat of reaction, which are critical parameters for safe scaling.[23]
Q4: Are there any "greener" approaches to controlling these reactions?
A4: Yes. Modern synthetic chemistry places a strong emphasis on green and sustainable practices.
-
Catalysis: Using catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and reducing the need for high temperatures.[7][9]
-
Aqueous Medium: Some pyridine syntheses, like modified versions of the Hantzsch and Guareschi-Thorpe reactions, can be performed in water, reducing the reliance on volatile organic solvents.[1][24]
-
Flow Chemistry: As discussed above, continuous flow processing not only enhances safety but is also considered a green technology due to its efficiency, reduced waste generation, and lower energy consumption compared to large batch reactors.[14][17]
Part 3: Visualizations and Protocols
Logical Diagram: Troubleshooting Exothermic Events
This diagram outlines a logical sequence for diagnosing and addressing an unexpected exotherm during pyridine synthesis.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
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- 10. Pyridine synthesis [organic-chemistry.org]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
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- 20. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Choice for Dichloropyridine Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst choice in dichloropyridine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Dichloropyridines are invaluable building blocks in medicinal chemistry and materials science; however, their selective functionalization presents unique challenges. This guide offers expert insights and practical solutions to help you navigate these complexities and achieve your synthetic goals.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low conversion is a frequent challenge when working with dichloropyridines, primarily due to the high activation barrier of the C-Cl bond.[1][2] A systematic approach to troubleshooting is essential for success.
Potential Causes & Solutions:
-
Inactive Catalyst System: The oxidative addition of a palladium catalyst to a C-Cl bond is often the rate-limiting step and requires a highly active system.[2][3]
-
Solution: Switch to a more robust catalyst. For challenging substrates like dichloropyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are recommended.[1][2] The use of stable palladium precatalysts can also enhance reproducibility and activity.[2]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2]
-
Insufficient Temperature: A high activation energy is required for C-Cl bond cleavage.[2]
-
Poor Solvent Choice: The solubility of all reaction components is critical for a successful outcome.
-
Solution: Mixtures of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) and water are often effective.[2][7] Water can help to solubilize the base and the resulting boronate species.[2][7] It is imperative that all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2]
-
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Poor Regioselectivity in Couplings of Unsymmetrical Dichloropyridines
Achieving high regioselectivity in the coupling of unsymmetrical dichloropyridines (e.g., 2,4-dichloropyridine) is a common challenge that is highly dependent on the electronic and steric environment of the chlorine atoms, as well as the reaction conditions.[4]
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is one of the most critical factors in controlling regioselectivity.[4]
-
Solution: For 2,4-dichloropyridines, a very sterically hindered N-heterocyclic carbene (NHC) ligand (e.g., IPr or SIPr) can promote high selectivity for the C4 position.[4][8] Conversely, to achieve C2-selective amination, ligands like Xantphos have proven effective.[4][9] A systematic ligand screening is highly recommended.
-
-
Ligand-Free Conditions: In some instances, ligands may not be necessary and can even be detrimental to selectivity.
-
Solvent and Base Effects: The reaction environment plays a crucial role in directing selectivity.
Issue 3: Catalyst Deactivation and Formation of Palladium Black
The appearance of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition and deactivation.[10] This is a frequent issue in reactions with heteroaryl chlorides.
Potential Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, forming stable, catalytically inactive complexes.[10]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[10] These ligands create a sterically hindered environment around the palladium center, which can prevent strong coordination by the pyridine nitrogen and stabilize the active Pd(0) species.[1][10]
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and the formation of palladium black.[6][10]
-
High Reaction Temperatures: Elevated temperatures can accelerate catalyst decomposition.[10]
-
Solution: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.[10]
-
Issue 4: Side Product Formation (Homocoupling, Protodehalogenation)
The formation of side products such as homocoupled boronic acid and protodehalogenated pyridine can significantly reduce the yield of the desired product.[6]
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3]
-
Protodehalogenation: The replacement of a chlorine atom with a hydrogen atom can become competitive if the transmetalation step is slow.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are dichloropyridines considered challenging substrates for cross-coupling reactions?
There are two primary reasons for this. First, the C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the oxidative addition step more difficult.[1] This often necessitates the use of more active and specialized catalyst systems.[1] Second, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, leading to its inhibition or deactivation.[1][3][11]
Q2: How do I choose the right ligand for my dichloropyridine coupling reaction?
The choice of ligand is arguably the most critical parameter for a successful reaction. Here are some general guidelines:
-
For activating C-Cl bonds: Bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands, such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the challenging oxidative addition step.[1][2]
-
For controlling regioselectivity: The steric and electronic properties of the ligand can be used to direct the reaction to a specific position on the pyridine ring. For example, very sterically hindered NHC ligands can favor coupling at the C4 position of 2,4-dichloropyridine, while bidentate phosphine ligands like Xantphos can favor C2-amination.[4][8][9]
-
For preventing catalyst deactivation: Bulky ligands can create a protective steric shield around the palladium center, preventing deactivation by the pyridine nitrogen.[1][10]
A systematic screening of ligands is often the most effective approach to identify the optimal choice for a specific transformation.
Q3: What are the advantages of using a palladium precatalyst?
A precatalyst is a stable, well-defined metal-ligand complex that activates under the reaction conditions to generate the active Pd(0) species.[2] Using a precatalyst offers several advantages over generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand:
-
Improved Reproducibility: Precatalysts ensure a consistent and accurate ligand-to-metal ratio, leading to more reliable and reproducible results.[2]
-
Higher Catalytic Activity: Many precatalysts are designed for high stability and activity, often resulting in higher yields and faster reaction times.[2]
-
Ease of Handling: Precatalysts are often air- and moisture-stable solids, making them easier to handle and weigh compared to air-sensitive ligands and palladium sources.
Q4: Can I perform a double coupling on a dichloropyridine?
Yes, achieving a double coupling (e.g., a double Suzuki-Miyaura reaction) is possible, but it requires specific conditions. To favor di-substitution, it is crucial to use an excess of the coupling partner, typically at least 2.2 to 2.3 equivalents of the boronic acid or other organometallic reagent.[2][5]
Section 3: Data and Protocols
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | C5:C2 Selectivity | Reference |
| Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 24 | >99:1 | [12] |
| Pd₂(dba)₃ (2 mol%) | dppf (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | (Not Specified) | [12] |
Note: The data for the dppf system is based on general knowledge of Suzuki couplings of dichloropyridines.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichloropyridines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine, arylboronic acid, and base.[3]
-
In a separate vial, dissolve the palladium source and ligand in a small portion of the degassed organic solvent to form the catalyst premix.[3]
-
Add the catalyst premix to the Schlenk flask, followed by the remaining solvent.[3]
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dichloropyridines
This protocol provides a general method for the mono-amination of dichloropyridines.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk tube and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.[13]
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to pre-form the active catalyst.[13]
-
In a separate flask, add the dichloropyridine and the base.[13]
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base, followed by the amine (via syringe).[13]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.[1]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
References
- BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
- BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
- National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
- National Institutes of Health (NIH). (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- BenchChem. (2025).
- Journal of the American Chemical Society. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ACS Publications. (2024). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ACS Publications. (n.d.).
- BenchChem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- (n.d.).
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Fisher Scientific. (n.d.).
- American Pharmaceutical Review. (2014).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- DSpace@MIT. (n.d.).
- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing regioisomer formation in Bönnemann cyclization
A Guide to Minimizing Regioisomer Formation in Pyridine Synthesis
Welcome to the technical support center for the Bönnemann cyclization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cobalt-catalyzed [2+2+2] cycloaddition for the synthesis of substituted pyridines. The formation of regioisomers is a common challenge when working with unsymmetrical alkynes and nitriles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic framework to help you control the regioselectivity of your reactions and maximize the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: My Bönnemann cyclization is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?
The formation of regioisomers in the Bönnemann cyclization arises from the different possible orientations of the unsymmetrical alkyne and nitrile substrates during the formation of the cobaltacyclopentadiene intermediate and its subsequent reaction with the nitrile. The regiochemical outcome is a delicate interplay of steric and electronic factors of both the substrates and the catalyst system.
Key factors that govern regioselectivity include:
-
Steric Hindrance: Bulky substituents on the alkyne or nitrile will preferentially orient themselves to minimize steric clash during the formation of the metallacycle intermediate. This is often the most dominant factor in controlling regioselectivity. For instance, reactions with sterically demanding nitriles like pivalonitrile often show high regioselectivity.[1]
-
Electronic Effects: The electronic properties of the substituents on both the alkyne and the nitrile can influence the regioselectivity. Electron-withdrawing groups and electron-donating groups can affect the polarization of the alkyne and nitrile, influencing how they coordinate to the cobalt center.
-
Ligand Environment of the Cobalt Catalyst: The ligands attached to the cobalt catalyst play a crucial role in the steric and electronic environment around the metal center. Modifying the ligands can significantly alter the regiochemical outcome of the cycloaddition.[2]
-
Reaction Conditions: Temperature, solvent, and reactant concentrations can also impact the regioselectivity by influencing the kinetics and thermodynamics of the different reaction pathways.[2][3]
Q2: How can I strategically use ligands to control the formation of a specific regioisomer?
Ligand modification is one of the most powerful tools for controlling regioselectivity in the Bönnemann cyclization. The size, shape, and electronic properties of the ligands directly influence how the alkyne and nitrile substrates approach and bind to the cobalt center.
Key Strategies for Ligand-Controlled Regioselectivity:
-
Steric Bulk: Employing bulky ligands can create a sterically hindered environment around the cobalt atom, forcing the substrates to coordinate in a specific orientation to minimize steric repulsion. This can effectively block one or more pathways leading to undesired regioisomers.
-
Hemilabile Ligands: Ligands with both a strongly coordinating and a weakly coordinating arm (hemilabile ligands) can be particularly effective. These ligands can temporarily dissociate to create a vacant coordination site for the substrates and then re-coordinate to stabilize key intermediates, influencing the regiochemical outcome. For example, a Co(III) complex with a hemilabile P-N ligand has shown to be a highly active and selective precatalyst.[1][4]
-
Chiral Ligands: For asymmetric Bönnemann cyclizations, the use of chiral ligands is essential for inducing enantioselectivity. The chiral environment created by the ligand can also have a profound effect on regioselectivity, favoring the formation of one regioisomer over the other.
Below is a workflow to guide your ligand selection process:
Caption: A workflow for selecting and optimizing ligands to control regioselectivity.
Q3: My reaction is still not selective. What experimental parameters can I adjust?
Fine-tuning the reaction conditions can often improve regioselectivity, even with a fixed catalyst system. Here are several parameters to investigate:
-
Temperature: The activation energies for the pathways leading to different regioisomers may be different. Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the transition states, thereby affecting regioselectivity. It is advisable to screen a variety of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dioxane, acetonitrile).
-
Concentration: The concentration of the reactants can sometimes influence the outcome of the reaction. Running the reaction under more dilute conditions may favor intramolecular pathways or disfavor bimolecular side reactions that could lead to other isomers.[3]
-
Rate of Addition: In some cases, slow addition of one of the reactants (e.g., the alkyne) via a syringe pump can help to maintain a low concentration of that reactant, which can suppress side reactions and improve selectivity.
| Parameter | Recommended Range to Screen | Rationale |
| Temperature | -20 °C to 120 °C | Affects the kinetic vs. thermodynamic product distribution.[3] |
| Solvent | Toluene, THF, Dioxane, Acetonitrile | Influences catalyst solubility, stability, and transition state energies. |
| Concentration | 0.01 M to 1 M | Can affect reaction rates and the prevalence of side reactions.[3] |
| Addition Rate | Syringe pump addition over 1-12 hours | Maintains a low concentration of a reactive species to improve selectivity. |
Q4: Can the structure of my alkyne and nitrile substrates be modified to favor a specific regioisomer?
Yes, substrate control is a powerful strategy for directing the regiochemical outcome of the Bönnemann cyclization.
Strategies for Substrate Modification:
-
Steric Directing Groups: Introducing a bulky substituent on one of the alkyne's termini can effectively block one side of the molecule, forcing the cycloaddition to occur with a specific orientation.
-
Electronic Directing Groups: The placement of electron-withdrawing or electron-donating groups on the alkyne or nitrile can influence the electronic bias of the reaction. DFT studies on similar cycloadditions have shown that electronic effects can polarize the alkyne, favoring a specific orientation for insertion into the metallacycle.[5]
-
Coordinating Groups: Incorporating a coordinating group (e.g., an ether, amine, or thioether) into one of the substrates can lead to chelation with the cobalt center. This pre-organization of the substrate on the catalyst can enforce a specific regiochemistry.
Troubleshooting Guide: Experimental Protocols
Protocol 1: General Procedure for a Ligand Screening Experiment
This protocol outlines a parallel screening approach to quickly identify promising ligands for improving regioselectivity.
Materials:
-
Cobalt precatalyst (e.g., Co(acac)₂, CoI₂)
-
A library of phosphine or other relevant ligands
-
Your unsymmetrical alkyne and nitrile substrates
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Inert atmosphere glovebox or Schlenk line
-
An array of reaction vials with stir bars
-
Internal standard for GC or NMR analysis
Procedure:
-
Preparation (In a Glovebox):
-
In separate vials, weigh the cobalt precatalyst (e.g., 5 mol%).
-
In another set of vials, weigh the respective ligands (e.g., 5-10 mol%).
-
Prepare a stock solution of your alkyne and nitrile substrates in the chosen solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
To each vial containing the cobalt precatalyst, add the corresponding ligand.
-
Add a small amount of solvent and stir for 10-15 minutes to allow for catalyst-ligand association.
-
To each vial, add the stock solution of the alkyne and nitrile substrates and the internal standard.
-
Seal the vials tightly.
-
-
Reaction and Monitoring:
-
Place the array of vials in a temperature-controlled heating block set to the desired reaction temperature.
-
Periodically take small aliquots from each reaction vial for analysis by GC or ¹H NMR to monitor the progress of the reaction and the formation of regioisomers.
-
-
Analysis:
-
After the reaction is complete (as determined by the consumption of the limiting reagent), quench the reactions.
-
Analyze the crude reaction mixtures by GC or ¹H NMR to determine the conversion and the ratio of the regioisomers.
-
-
Scale-up and Optimization:
-
Once a promising ligand has been identified, the reaction can be scaled up, and further optimization of temperature, solvent, and concentration can be performed.
-
Mechanistic Insights
The currently accepted mechanism for the cobalt-catalyzed [2+2+2] cycloaddition involves the following key steps:
-
Formation of the Active Co(I) Species: The active catalyst is typically a Co(I) species, which can be generated in situ from a Co(II) or Co(III) precatalyst via reduction.[1][4]
-
Oxidative Coupling: Two alkyne molecules coordinate to the Co(I) center and undergo oxidative coupling to form a cobaltacyclopentadiene intermediate. The regioselectivity of this step is crucial in determining the final product distribution.
-
Nitrile Insertion: The nitrile then coordinates to the cobalt center and inserts into one of the Co-C bonds of the cobaltacyclopentadiene. This step is also regioselective and contributes to the final isomer ratio.
-
Reductive Elimination: The resulting seven-membered metallacycle undergoes reductive elimination to release the pyridine product and regenerate the active Co(I) catalyst.
Caption: A simplified catalytic cycle for the Bönnemann cyclization.
By understanding these mechanistic steps, researchers can make more informed decisions about how to influence the regiochemical outcome of their reactions. For example, by choosing ligands that sterically or electronically favor the formation of a specific cobaltacyclopentadiene regioisomer, one can effectively control the overall regioselectivity of the pyridine synthesis.
References
- In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing).
- In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing), DOI:10.1039/D5QO00222B.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate.
- The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects. Chemical Science (RSC Publishing).
Sources
- 1. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-(5,6-Dichloropyridin-3-yl)ethanone
A Guide to Successful Reaction Scale-Up
Welcome to the technical support center for the synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone. As Senior Application Scientists, we understand that transitioning a synthetic route from the laboratory bench to a pilot or production scale introduces a new set of complex challenges. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot the common issues encountered during the scale-up of this important Friedel-Crafts acylation reaction.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during scale-up. The question-and-answer format is designed to help you quickly identify potential causes and implement effective solutions.
Q1: We've scaled our reaction from a 1 L flask to a 50 L reactor, and the yield has dropped by 20% while impurities have increased. What's the most likely cause?
A1: This is a classic scale-up challenge, and the root cause is often related to inadequate management of mass and heat transfer. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal less efficient.[1]
-
Causality: The Friedel-Crafts acylation is a highly exothermic reaction.[2] Poor heat dissipation in a large reactor can lead to localized "hot spots" where the temperature rises significantly above the set point. These elevated temperatures can cause thermal degradation of the starting material or product, leading to the formation of polymeric or other colored impurities and a corresponding drop in yield.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Ensure all solvents are rigorously dried and the reactor is purged with an inert atmosphere (Nitrogen or Argon) before charging reagents.
-
Control Reagent Addition: Do not charge all reagents at once ("pot-loading"), which is extremely dangerous on a large scale.[1] The acylating agent (e.g., acetyl chloride or acetic anhydride) or the AlCl₃ slurry should be added sub-surface at a slow, controlled rate to allow the reactor's cooling system to keep pace with the heat generated.
-
Optimize Agitation: Inadequate mixing can lead to localized concentration gradients and hot spots. Ensure the agitator speed and design (e.g., pitched-blade turbine) are sufficient to maintain a homogenous slurry and temperature throughout the reaction mass.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for accurate monitoring and control of the reaction exotherm.
-
Q2: During the aqueous workup and quench of our large-scale reaction, we are observing a violent exotherm and the formation of a thick, unfilterable emulsion. How can we resolve this?
A2: The quench of a Friedel-Crafts reaction is often as hazardous as the reaction itself. You are hydrolyzing the aluminum chloride-ketone complex, which is a vigorous and highly exothermic process. Emulsion formation is also a common workup issue.[4]
-
Causality: The rapid, uncontrolled addition of water to the reaction mixture or vice-versa causes a violent release of heat and HCl gas. Emulsions are often caused by the precipitation of aluminum hydroxides in a semi-solid, gelatinous form that stabilizes the interface between the organic and aqueous layers.
-
Recommended Quench Protocol:
-
Reverse Addition: The safest method is a "reverse quench." Prepare a separate, chilled vessel containing ice and dilute hydrochloric acid. Slowly transfer the completed reaction mixture into the quench vessel with vigorous agitation. This ensures the reaction mass is always being added to a large excess of the quenching agent, which can better absorb the heat.[5][6]
-
Maintain Low Temperature: Ensure the quench vessel is maintained at 0-10 °C throughout the addition.
-
Acidic Quench: Using dilute HCl instead of pure water helps keep the aluminum salts soluble as AlCl₃ and prevents the precipitation of gelatinous aluminum hydroxide, thereby minimizing emulsion formation.[4][7]
-
-
Breaking Emulsions: If an emulsion does form, you can try adding a small amount of a different solvent (e.g., MTBE or heptane) or a saturated brine solution to increase the density difference between the layers and facilitate separation.
Q3: Our final product purity is inconsistent batch-to-batch, specifically with a persistent regioisomeric impurity. How can we improve selectivity?
A3: Regioisomeric impurities in Friedel-Crafts acylations typically arise from the substitution at an undesired position on the aromatic ring. While the 2,3-dichloropyridine substrate is electron-deficient, the reaction conditions must be carefully controlled to favor acylation at the C5 position (para to the C2-chloro and meta to the C3-chloro group).
-
Causality: Selectivity is a function of temperature and catalyst complexation. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions. The way the Lewis acid complexes with the substrate can also influence the regiochemical outcome.
-
Optimization Strategy:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with initial trials at 0-5 °C.
-
Order of Addition: The standard procedure involves adding the acylating agent to a mixture of the substrate and Lewis acid.[8] Consider forming the acylium ion separately by pre-mixing the acylating agent and AlCl₃ at low temperature before slowly adding the 2,3-dichloropyridine substrate. This can sometimes improve selectivity.
-
Solvent Choice: The choice of solvent can influence reactivity and selectivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Avoid aromatic solvents like toluene, which could compete in the acylation reaction.
-
Process Workflow & Troubleshooting Logic
The following diagrams illustrate a robust workflow for the scaled-up synthesis and a decision tree for troubleshooting common yield-related issues.
Caption: High-level process flow for the scaled-up synthesis.
Caption: Decision tree for troubleshooting low yield/purity issues.
Scale-Up Parameter Comparison
The transition from lab to plant requires significant adjustments to key operational parameters.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (50 L Reactor) | Causality & Key Considerations |
| Catalyst Loading | 1.1 - 1.5 eq. | 1.1 - 1.3 eq. | Stoichiometric amounts are needed due to product complexation.[3][9] Over-charging on a large scale has significant cost and waste implications. |
| Addition Time | 10-15 minutes (dropping funnel) | 2-4 hours (metering pump) | Must be extended to match the lower heat removal capacity of the larger reactor and prevent thermal runaway.[1][2] |
| Agitation | Magnetic Stirrer (600-800 RPM) | Overhead Agitator (100-300 RPM) | Mechanical stirring is required to suspend the AlCl₃ slurry. Baffles are essential to ensure good mixing and prevent vortexing. |
| Temp. Control | Ice Bath | Jacket Cooling (Glycol/Brine) | Jacket cooling is less responsive. The process must be controlled by the addition rate, not by "chasing" the temperature with the jacket. |
| Quench Method | Pouring mixture onto ice | Reverse quench (pumping mixture into chilled acid) | Safety is paramount. A reverse quench is the industry standard for controlling the highly exothermic hydrolysis of AlCl₃.[5][6] |
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with scaling up this reaction? A: The three primary hazards are:
-
Thermal Runaway: The reaction is highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[2]
-
HCl Gas Evolution: Aluminum chloride reacts vigorously with any moisture, and the quench process liberates large volumes of corrosive HCl gas. The reactor and quench vessel must be properly vented to a scrubber system.[7]
-
Reagent Handling: Aluminum chloride is a water-reactive and corrosive solid.[6][7] Acetyl chloride is corrosive and a lachrymator.[5] Appropriate personal protective equipment (PPE) and handling procedures (e.g., glovebox for AlCl₃) are mandatory.
Q: Can I use a different Lewis acid to avoid the issues with AlCl₃? A: While other Lewis acids like FeCl₃ or ZnCl₂ can be used for Friedel-Crafts reactions, AlCl₃ is generally the most reactive and cost-effective for this type of transformation.[10] Milder catalysts may require higher temperatures or fail to provide adequate conversion with a deactivated substrate like 2,3-dichloropyridine.[3] Any change in catalyst would require a complete re-optimization of the reaction conditions, starting at the lab scale.
Q: What is the best way to purify the crude product on a large scale? A: The most scalable and effective purification method is crystallization. After the aqueous workup and phase separation, the organic layer (e.g., DCM) can be concentrated and a solvent swap performed to a suitable crystallization solvent. A mixture of a non-polar solvent like heptane or cyclohexane with a more polar co-solvent like ethyl acetate or isopropanol is a good starting point for optimization. A slow, controlled cooling profile is crucial for achieving high purity and a consistent crystal form.[5]
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab.
- Friedel-Crafts Acylation.doc. Harvard University Chemistry Department.
- Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acyl
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- Experiment 1: Friedel-Crafts Acyl
- Experiment 14: Friedel-Crafts Acylation.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- Friedel–Crafts Acyl
- under what conditions do friedel crafts acyl
- Troubleshooting low yield in Friedel-Crafts acyl
- Challenges of scaling up production
Sources
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. DSpace [open.bu.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Stability and storage conditions for 1-(5,6-Dichloropyridin-3-yl)ethanone
Welcome to the technical support resource for 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the available chemical data and first-principle chemical knowledge.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
There are conflicting recommendations from various suppliers, with some suggesting room temperature storage under an inert atmosphere[1] and others recommending 2-8°C for similar chlorinated pyridine derivatives.
Our Recommendation:
For optimal long-term stability and to minimize the risk of degradation, we recommend storing this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) . The lower temperature will slow down potential degradation reactions, and the inert atmosphere will protect against atmospheric moisture and oxygen. While room temperature storage might be acceptable for short periods, refrigerated conditions are preferable for maintaining purity over extended durations.
Q2: The material has a slight yellow tint upon arrival. Is it still usable?
A slight yellow tint in chlorinated aromatic compounds can sometimes indicate the presence of minor impurities or the onset of degradation. However, a pale-yellow color does not automatically signify that the material is out of specification.
Recommended Action:
We advise running a purity check via an appropriate analytical method such as HPLC-UV, LC-MS, or ¹H NMR to confirm that the material meets the requirements for your experiment. If the purity is within an acceptable range for your application, the material can be used. If significant impurities are detected, please contact our technical support for further assistance.
Q3: What solvents are recommended for dissolving this compound?
Based on its chemical structure (a moderately polar aromatic ketone), this compound is expected to be soluble in a range of common organic solvents.
Recommended Solvents:
-
Good Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).
-
Limited Solubility: Methanol, Ethanol.
-
Insoluble: Water.
For long-term storage in solution, it is crucial to use anhydrous solvents and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere to prevent solvent-mediated degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Decrease in Purity Over Time | Improper storage conditions (exposure to air, moisture, or light). | Store the compound at 2-8°C under an inert atmosphere and protected from light. The dichloropyridine ring can be susceptible to nucleophilic substitution, and the acetyl group can undergo various reactions, all of which are accelerated by exposure to environmental factors. |
| Inconsistent Experimental Results | Potential degradation of the compound in the reaction or analysis solvent. | Prepare solutions fresh for each experiment. If solutions need to be stored, even for a short period, use anhydrous solvents and keep them under an inert atmosphere at a low temperature. Avoid reactive solvents or those containing impurities (e.g., peroxides in aged THF or ether). |
| Appearance of New Peaks in Chromatogram | Degradation of the compound. | Characterize the new peaks by LC-MS or GC-MS to identify potential degradants. This information can help in diagnosing the degradation pathway (e.g., hydrolysis, oxidation) and refining the handling and storage protocol. |
Stability and Handling Recommendations
Summary of Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Amber Vial/Protection from Light | To prevent potential photolytic degradation. |
Incompatible Materials
-
Strong Oxidizing Agents: Can lead to oxidation of the molecule.
-
Strong Reducing Agents: May reduce the ketone functionality.
-
Strong Acids and Bases: Can catalyze degradation reactions.
-
Nucleophiles: The dichloropyridine ring is susceptible to nucleophilic aromatic substitution.
Experimental Workflows
Recommended Storage Decision Workflow
Caption: Decision workflow for the proper storage of this compound.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- SAFETY D
Sources
Technical Support Center: Purification of 1-(5,6-Dichloropyrin-3-yl)ethanone
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of impurities from 1-(5,6-Dichloropyridin-3-yl)ethanone. Drawing upon established chemical principles and extensive laboratory experience, this document offers detailed troubleshooting protocols and frequently asked questions to address common challenges encountered during the purification of this important chemical intermediate.
Understanding the Molecule and Potential Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and the integrity of the final product. The most common synthetic route to this compound is the Friedel-Crafts acylation of 2,3-dichloropyridine. Understanding this synthesis is crucial for anticipating potential impurities.
Common Impurities:
-
Unreacted Starting Materials: Residual 2,3-dichloropyridine and acylating agents (e.g., acetyl chloride or acetic anhydride).
-
Regioisomers: Acylation at other positions on the pyridine ring, such as 1-(2,3-dichloropyridin-4-yl)ethanone.
-
Poly-acylated Products: The introduction of more than one acetyl group onto the pyridine ring.
-
Residual Catalyst: Lewis acids used in the Friedel-Crafts reaction, such as aluminum chloride (AlCl₃), which can form complexes with the product.
-
Solvents: Residual solvents from the reaction and workup steps.
The first step in any purification strategy is to assess the impurity profile of your crude material. This can be achieved using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Purification Strategies: A Decision-Making Workflow
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The following diagram outlines a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for purifying this compound.
In-Depth Purification Protocols
Recrystallization
Recrystallization is often the first line of defense for removing non-polar impurities and residual starting materials. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a moderately polar ketone, consider the following solvent systems:
-
Single Solvents: Ethanol, isopropanol, or acetone.
-
Solvent Mixtures: Hexane/Ethyl Acetate, Cyclohexane/Ethyl Acetate, or Toluene.
-
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol | High | Moderate | Good |
| Isopropanol | High | Low | Excellent |
| Hexane/Ethyl Acetate (e.g., 4:1) | Moderate | Very Low | Good |
| Acetone | Very High | High | Poor (often oils out) |
Column Chromatography
For separating more challenging impurities, such as regioisomers or compounds with similar polarity, column chromatography is the method of choice.[2] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation: Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate gradient |
| Typical Gradient | Start with 5-10% Ethyl Acetate and gradually increase to 20-30% |
| Detection | UV visualization at 254 nm on TLC plates |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent, switch to a lower boiling point solvent, or try a different solvent system. |
| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | Evaporate some of the solvent, scratch the inside of the flask with a glass rod, or add a seed crystal. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble at low temperatures. | Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent is used initially. |
| Crystals are Colored | Colored impurities are co-crystallizing. | Add activated charcoal to the hot solution before filtration (if the impurity is non-polar). A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent polarity. | Optimize the eluent system using TLC. A shallower solvent gradient may be needed. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel. |
| Tailing of Bands | The compound is interacting too strongly with the silica gel (acidic sites). | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). Given the pyridine nature of the target molecule, slight tailing might be observed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white solid. A sharp melting point is a good indicator of purity. While the exact melting point can vary slightly, a narrow range is expected for a pure compound.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. HPLC or GC analysis can provide a quantitative measure of purity (e.g., >99%).[1]
Q3: My compound seems to be degrading on the silica gel column. What should I do?
A3: Some compounds can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like alumina might be a viable option.
Q4: I have a very small amount of crude product. Is column chromatography still feasible?
A4: Yes, for small quantities, you can perform "flash" chromatography using a smaller column, such as a Pasteur pipette packed with silica gel.
Q5: Can I use distillation to purify this compound?
A5: While fractional distillation can be used to purify some chlorinated pyridines, it is generally more suitable for liquids. Given that this compound is a solid at room temperature, recrystallization and column chromatography are typically more effective and practical methods for its purification.
References
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
Sources
Technical Support Center: Synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated technical support guide for the synthesis of 1-(5,6-Dichloropyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on optimizing reaction time and troubleshooting common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure reliability and reproducibility in your laboratory.
Overview of the Synthetic Challenge
The target molecule, this compound, is an acetylated dichloropyridine derivative. The primary challenge in its synthesis lies in the electronic nature of the pyridine ring. Pyridine is an electron-deficient heterocycle, and the presence of two electron-withdrawing chlorine atoms further deactivates the ring system. This makes it significantly less reactive towards classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, when compared to benzene or other electron-rich aromatics.[1][2] Consequently, the reaction often requires forcing conditions, which can lead to sluggish reaction times, low yields, and the formation of undesirable byproducts.
This guide will focus on the common Friedel-Crafts acylation approach and provide actionable solutions to overcome these intrinsic challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction is extremely slow or appears to have stalled. How can I optimize the reaction time without compromising the yield significantly?
Answer: A sluggish reaction is the most frequently reported issue for this synthesis due to the deactivated nature of the 5,6-dichloropyridine substrate. Here are several strategies to enhance the reaction rate, presented in order of recommended implementation.
-
1. Catalyst System Evaluation: The choice and handling of the Lewis acid catalyst are critical.
-
Cause: Insufficient catalyst activity. Standard Lewis acids like AlCl₃ are highly hygroscopic; any moisture will quench the catalyst, reducing its efficacy.
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use a freshly opened bottle of high-purity Lewis acid (e.g., AlCl₃, FeCl₃) or purify it before use.
-
Consider using a stronger Lewis acid if you are using a milder one. For deactivated substrates, AlCl₃ is often more effective than FeCl₃.
-
Increase the stoichiometric ratio of the Lewis acid. For deactivated rings, ratios of 1.5 to 2.5 equivalents (relative to the acylating agent) may be necessary to drive the reaction forward.
-
-
-
2. Temperature Modification:
-
Cause: Insufficient thermal energy to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to 40-60 °C. Monitor the reaction progress closely by TLC or GC-MS every 30-60 minutes to establish a new baseline reaction time. Be aware that higher temperatures can also promote side reactions.
-
-
3. Choice of Acylating Agent:
-
Cause: The acylating agent may not be reactive enough.
-
Solution: Acetyl chloride is generally more reactive than acetic anhydride. If using acetic anhydride, switching to acetyl chloride can significantly accelerate the formation of the reactive acylium ion intermediate.
-
Data Summary: Optimizing Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Expected Impact on Time | Potential Risks |
| Lewis Acid (LA) | 1.1 eq. AlCl₃ | 1.5 - 2.5 eq. AlCl₃ | Significant Reduction | More complex workup; potential for more byproducts. |
| Temperature | 25 °C (RT) | 40 - 60 °C | Moderate to Significant Reduction | Increased risk of side products and decomposition. |
| Solvent | Dichloromethane (DCM) | Nitrobenzene or CS₂ | Moderate Reduction | Higher boiling points; toxicity concerns (especially CS₂). |
Question 2: My final product yield is consistently low (<40%). What are the primary causes of product loss?
Answer: Low yields can stem from incomplete conversion, side reactions, or issues during the workup and purification stages.
-
Cause A: Incomplete Reaction
-
Explanation: As discussed above, the deactivated ring may not react to completion under your current conditions.
-
Solution: Implement the strategies for optimizing reaction time (stronger/more catalyst, higher temperature). Allow the reaction to run for a longer period, monitoring until the starting material is consumed (as per TLC/GC analysis).
-
-
Cause B: Competing Side Reactions
-
Explanation: The harsh conditions required for acylation can promote undesired chemical pathways. Polysubstitution, while less common on such a deactivated ring, is possible. More likely are decomposition of starting materials or polymerization.
-
Solution:
-
Add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm.
-
Ensure the reaction temperature does not overshoot the target.
-
A slow, controlled addition of the acylating agent is preferable to adding it all at once.
-
-
-
Cause C: Product Loss During Workup
-
Explanation: The product, a ketone, forms a complex with the Lewis acid (AlCl₃). This complex must be carefully hydrolyzed to liberate the product.
-
Solution: The workup typically involves quenching the reaction mixture by slowly adding it to ice-cold dilute acid (e.g., 1M HCl). This must be done cautiously and with vigorous stirring to ensure complete hydrolysis of the aluminum complexes. Insufficient hydrolysis will result in the product remaining in the aqueous layer as a salt or complex, drastically reducing the isolated yield in the organic phase.
-
Question 3: I'm observing multiple spots on my TLC/LC-MS analysis. How do I identify and minimize these impurities?
Answer: The presence of multiple spots indicates either unreacted starting material or the formation of side products.
-
Impurity 1: Unreacted 5,6-Dichloropyridine
-
Identification: Compare the Rf value with a standard of the starting material.
-
Solution: This is a sign of an incomplete reaction. Refer to the solutions for Question 1 to drive the reaction to completion.
-
-
Impurity 2: Isomeric Products
-
Identification: Isomers will have the same mass-to-charge ratio (m/z) in MS but different retention times/Rf values.
-
Explanation: While acylation is expected at the C3 position (para to one Cl and meta to the other and the nitrogen), a small amount of acylation at other positions might occur, though this is sterically and electronically less favored.
-
Solution: Maintaining a lower reaction temperature can enhance regioselectivity. A bulkier Lewis acid might also improve selectivity. Purification via column chromatography is typically effective for separating isomers.
-
-
Impurity 3: Byproducts from Acyl Radical Reactions
-
Explanation: Under certain conditions, acyl radicals can be generated, leading to byproducts.[1] These reactions can result in the formation of alkyl pyridines if the acyl radical decarbonylates.[1]
-
Solution: Ensure a clean reaction setup under an inert atmosphere. Radical reactions are often initiated by trace oxygen or impurities. Using high-purity reagents can minimize these pathways.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction mechanism for this synthesis? A: The synthesis is a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The mechanism proceeds via three key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), facilitating the departure of a chloride ion to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The π-electrons of the dichloropyridine ring attack the acylium ion. This is the rate-determining step and is slow due to the ring's electron-deficient nature. A resonance-stabilized intermediate (a sigma complex) is formed.
-
Aromatization: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the pyridine ring to yield the final product.
Diagram: Friedel-Crafts Acylation Mechanism
Sources
Technical Support Center: Optimizing Substituted Pyridine Synthesis Through Solvent Selection
Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent effects in common pyridine ring formation reactions. Pyridine scaffolds are cornerstones in pharmaceuticals and functional materials, making their efficient synthesis paramount. The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, mechanism, selectivity, and ultimately, the yield and purity of your target molecule.
This guide provides field-proven insights in a troubleshooting-oriented format. We will explore the causality behind solvent choices in key named reactions and offer structured solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific problems you may encounter during the synthesis of substituted pyridines, with a focus on how the reaction solvent can be the root cause and the key to the solution.
Issue 1: Low or No Product Yield in Hantzsch Pyridine Synthesis
Question: I am performing a Hantzsch synthesis of a 1,4-dihydropyridine, but my yields are consistently low, or the reaction fails to proceed. I've confirmed the quality of my aldehyde, β-ketoester, and ammonia source. What solvent-related factors should I investigate?
Answer: Low yields in the Hantzsch synthesis are a frequent problem, and the solvent plays a pivotal role. The classical approach often uses alcohols like ethanol or methanol, but modern variations have shown significant improvements with other solvent systems.[1]
Possible Causes & Recommended Actions:
-
Inadequate Polarity or Proticity: The reaction mechanism involves several condensation and cyclization steps that are highly influenced by the solvent's ability to stabilize intermediates and facilitate proton transfer.
-
Solution: A solvent screen is highly recommended. While ethanol is common, consider more polar or protic solvents which can accelerate the reaction. For instance, reactions in aqueous micelles under ultrasonic irradiation have demonstrated superior yields compared to traditional solvents like methanol or ethanol.[1] "Green" solvents like glycerol can also be effective and facilitate milder reaction conditions.[2]
-
-
Poor Solubility of Reactants or Intermediates: If one of your starting materials or a key intermediate has poor solubility in the chosen solvent, the reaction rate will be severely hampered.
-
Solution: If solubility is suspected, consider a solvent mixture. For some substrates, a co-solvent might be necessary. Alternatively, solvent-free conditions, often facilitated by a catalyst like ceric ammonium nitrate (CAN), can be highly efficient, leading to short reaction times and excellent yields.[3][4]
-
-
Suboptimal Reaction Temperature for the Chosen Solvent: The boiling point of your solvent dictates the maximum temperature for the reaction under reflux. This may not be optimal for all substrates.
-
Solution: If a higher temperature is needed, switch to a higher-boiling point solvent. Microwave-assisted synthesis is an excellent technique to rapidly screen conditions and often leads to dramatically reduced reaction times and improved yields, with water being a viable solvent in this setup.[1][3]
-
Issue 2: Side Product Formation and Difficult Purification in Kröhnke Pyridine Synthesis
Question: My Kröhnke synthesis is producing the desired 2,4,6-trisubstituted pyridine, but it's contaminated with several byproducts, making purification by column chromatography extremely difficult. How can my choice of solvent help improve the purity of my crude product?
Answer: The Kröhnke synthesis is generally high-yielding, but side reactions can be a significant issue.[5] The solvent choice is critical for controlling the reaction pathway and minimizing the formation of these impurities.[6]
Possible Causes & Recommended Actions:
-
Solvent-Promoted Side Reactions: The standard solvents, glacial acetic acid and methanol, each have specific roles and potential drawbacks. Acetic acid acts as both a solvent and a catalyst, which can be highly effective but may also promote unwanted acid-catalyzed side reactions for sensitive substrates.[1][6]
-
Solution: If you are using glacial acetic acid and observing degradation or side products, consider switching to a less acidic or non-acidic solvent like methanol or ethanol.[6] Conversely, if the reaction is sluggish in methanol, the catalytic properties of acetic acid may be beneficial.[6] It is crucial to ensure your solvent is anhydrous, as water can interfere with reaction intermediates.[6]
-
-
Solvent-Free Conditions Leading to Complex Mixtures: While solvent-free synthesis can be advantageous, for some substrates, the high concentration of reactants at elevated temperatures can lead to polymerization or other undesired pathways.[7]
-
Solution: If a solvent-free approach is yielding a complex mixture, introducing a high-boiling, inert solvent may help to better control the reaction temperature and concentration, leading to a cleaner reaction profile.
-
-
Work-up and Purification Issues: Pyridine derivatives can be challenging to purify due to their basicity.[8] The choice of reaction solvent can impact the ease of the work-up procedure.
-
Solution: If your product precipitates upon cooling (e.g., from acetic acid), this can be an effective initial purification step.[6] If not, after removing the reaction solvent, perform an acid-base extraction. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with dilute HCl to extract the basic pyridine product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[8]
-
Issue 3: High Temperatures and Isomerization Problems in Bohlmann-Rahtz Pyridine Synthesis
Question: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition of my product. Additionally, I'm struggling with the E/Z isomerization of the aminodiene intermediate. Can solvent and catalyst choice mitigate these issues?
Answer: The high temperatures required for the final cyclodehydration and the necessary E/Z isomerization are well-known drawbacks of the classical Bohlmann-Rahtz synthesis.[9] Modern modifications have largely solved these problems through the strategic use of solvents and catalysts.
Possible Causes & Recommended Actions:
-
Thermal Energy Requirement for Isomerization and Cyclization: The uncatalyzed reaction relies on high thermal energy to overcome the activation barrier for the necessary Z/E isomerization prior to cyclization.[9]
-
Solution: The use of acid catalysis can significantly lower the required temperature for the cyclodehydration step.[9][10] A screen of Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnBr₂) is recommended.[9][11] Combining toluene with acetic acid (e.g., in a 5:1 mixture) has proven effective for a one-step synthesis from enamines and ethynyl ketones.[9]
-
-
Solvent Effects on Intermediate Stability and Reaction Rate: The polarity and protic nature of the solvent can influence the initial Michael addition and the subsequent cyclization.
-
Solution: For certain substrates, such as those involving silyl-protected alkynones, protic polar solvents like ethanol are clearly favored over polar aprotic solvents like DMSO.[9] In ethanol, spontaneous protodesilylation can occur, facilitating the subsequent steps.[9] For acid-sensitive substrates, conducting the reaction in ethanol under acid-free conditions can be a milder alternative.[9] Microwave-assisted synthesis in a polar solvent like DMSO can also dramatically accelerate the reaction, completing both the Michael addition and cyclodehydration in minutes rather than hours.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the general rule of thumb for selecting a solvent based on polarity?
A1: The "like dissolves like" principle is a good starting point; polar solvents dissolve polar compounds, and non-polar solvents dissolve non-polar compounds.[13] However, in pyridine synthesis, the solvent's role extends to influencing the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions and can participate in proton transfer, which is often crucial in condensation steps. In SN1-type mechanisms, they stabilize the carbocation intermediate.[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions.[13] They are often preferred for SN2 reactions as they do not hydrogen-bond with the nucleophile, leaving it more reactive.[13]
Q2: Can I use Dichloromethane (DCM) as a solvent with pyridine derivatives?
A2: Caution is advised. While DCM is a common organic solvent, it can react with certain pyridine derivatives, even at room temperature, to form bispyridinium dichloride salts.[14] This is particularly problematic with electron-rich pyridines like 4-dimethylaminopyridine (DMAP).[14] This side reaction can lead to reduced yields and the formation of unexpected byproducts. If you observe the formation of a white precipitate when using a pyridine derivative in DCM, this reaction is a likely cause.
Q3: When should I consider solvent-free conditions?
A3: Solvent-free reactions are a key aspect of green chemistry, often leading to reduced waste, shorter reaction times, and simplified work-ups.[15] They are particularly well-suited for:
-
Multicomponent Reactions: Where bringing reactants together in high concentration can drive the reaction forward. The Hantzsch and Kröhnke syntheses have been successfully performed under solvent-free conditions, sometimes with microwave or catalytic assistance.[3][4][7]
-
Reactions with Solid Supports or Catalysts: Using a solid-supported catalyst can eliminate the need for a solvent to dissolve it.
-
Thermally Stable Reactants and Products: As these reactions often require heating, the components must be able to withstand the reaction temperature without degradation.
Q4: How does solvent choice impact the final aromatization step in the Hantzsch synthesis?
A4: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[1] While this is often a separate step, a one-pot synthesis/aromatization can be achieved by selecting a compatible solvent and oxidizing agent. For example, the reaction has been shown to proceed in water, with subsequent direct aromatization by ferric chloride, manganese dioxide, or potassium permanganate.[1] The choice of solvent must be compatible with the chosen oxidant to avoid unwanted side reactions.
Data Summary and Workflows
Table 1: Solvent Effects on a Multicomponent Pyridine Synthesis
| Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |
| Amine Base in Ethanol (Protic) | Slower | Good | [3] |
| Ionic Base in Acetonitrile (Aprotic) | Faster | Good | [3] |
| Ceric Ammonium Nitrate (CAN) / Solvent-Free | 2-10 min (Microwave) | Good | [3] |
| Glacial Acetic Acid (Protic, Catalytic) | Varies | Generally Good | [6] |
| Ethanol (Protic) / Acid-Free | Varies | Good (for acid-sensitive substrates) | [9] |
| DMSO (Aprotic) / Microwave | ~20 min | 87% | [12] |
Diagrams and Workflows
Below are generalized diagrams illustrating key decision-making processes and workflows discussed in this guide.
Caption: General troubleshooting workflow for low-yield reactions.[3]
Caption: Decision tree for initial solvent selection.
References
- Technical Support Center: Kröhnke Pyyridine Synthesis. (n.d.). Benchchem. Retrieved January 8, 2026.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem. Retrieved January 8, 2026.
- Hantzsch pyridine synthesis. (2023, December 2). In Wikipedia.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem. Retrieved January 8, 2026.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
- Bagley, M. C., Dale, J. W., & Bower, J. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synthesis, 2007(16), 2459–2482.
- Kröhnke pyridine synthesis. (2023, May 27). In Wikipedia.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2023). Odessa University Chemical Journal.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2023). Molecules.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry. Retrieved January 8, 2026.
- Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem. Retrieved January 8, 2026.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2023). Molecules.
- Puzzling Pyridine Problem Probed. (2010, June 7). ChemistryViews.
- Phillips, A. P. (1950). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society, 72(7), 3298–3298.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). Journal of Medicinal Chemistry.
- Varma, R. S. (2012). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 112(3), 1649–1688.
- Editorial: Green Synthesis of Heterocycles. (2020). Frontiers in Chemistry.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Aslam, J., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 57.
- An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. (2008). Maejo International Journal of Science and Technology.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2018). Chemical Reviews.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2006). University of Exeter.
- Oxidative Synthesis of Kröhnke Pyridines. (2018, October 9). ChemistryViews.
- Bohlmann–Rahtz Pyridine Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 8, 2026.
- Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction. (2004). Synlett.
- Adib, M., et al. (2006). Kroehnke Pyridines: An Efficient Solvent-Free Synthesis of 2,4,6-Triarylpyridines. Tetrahedron Letters, 47(33), 5957-5960.
- Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (2020). Angewandte Chemie International Edition.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 8, 2026.
- Solvent. (2023, December 29). In Wikipedia.
- Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. (2016). Open Chemistry.
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry.
- Pyridine as a solvent doesn't want to evaporate. (2025, January 30). Reddit.
- Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? (2020, August 9). Reddit.
- Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab, Scripps Research. Retrieved January 8, 2026.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 8, 2026.
- 161 questions with answers in PYRIDINES. (n.d.).
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Technical Support Center: Managing Thermal Runaway in Large-Scale Pyridine Synthesis
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Technical Support Center: Recrystallization of 1-(5,6-Dichloropyridin-3-yl)ethanone
Welcome to the technical support center for the purification of 1-(5,6-Dichloropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our approach is rooted in fundamental principles and practical, field-tested experience to ensure you can achieve the highest purity for your compound.
Introduction to Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1][4]
This guide will walk you through the critical steps of developing a robust recrystallization protocol for this compound, from solvent selection to troubleshooting common issues.
Understanding Your Compound: this compound
While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure—a chlorinated pyridine derivative with a ketone functional group. Such compounds are generally expected to be soluble in moderately polar to nonpolar organic solvents and have low solubility in water.
Anticipated Physicochemical Properties:
| Property | Anticipated Characteristic | Rationale |
| Polarity | Moderately Polar | The presence of the nitrogen atom in the pyridine ring and the carbonyl group of the ketone introduce polarity. However, the dichlorinated aromatic ring is nonpolar. |
| Solubility | Likely soluble in solvents like acetone, ethyl acetate, and toluene, especially at elevated temperatures.[5] Poorly soluble in water and nonpolar solvents like hexane at room temperature. | "Like dissolves like." The moderate polarity of the molecule suggests solubility in solvents of similar polarity. Chlorinated pyridines often exhibit good solubility in a range of organic solvents.[6] |
| Melting Point | Likely a solid at room temperature with a defined melting point. | The rigid aromatic structure and intermolecular forces suggest a solid state. |
Part 1: Developing a Recrystallization Protocol
A successful recrystallization hinges on the careful selection of a suitable solvent and a well-controlled procedure.
Step 1: Solvent Selection - The Cornerstone of Purity
The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures and low solvency at room temperature or below. [1] This differential solubility is crucial for obtaining a good yield.
-
Boiling point below the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.[7]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Dissolves impurities readily, even at low temperatures, or not at all.
Recommended Solvent Screening Protocol:
-
Place a small, accurately weighed amount of your impure this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and water) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[8] Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a promising candidate.
Solvent Pairs: If no single solvent is ideal, a solvent pair can be employed.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated until clear and cooled to induce crystallization.[4]
Step 2: The Recrystallization Workflow
The following diagram outlines the standard procedure for single-solvent recrystallization.
Caption: Standard single-solvent recrystallization workflow.
Detailed Protocol:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2] Adding too much solvent is a common mistake that will lead to poor recovery.[8][9]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.[3][4] This must be done quickly to prevent premature crystallization in the funnel.[4]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[8]
-
Drying: Dry the purified crystals, for example, by drawing air through them in the Büchner funnel, followed by placing them in a desiccator.[2]
Part 2: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses common issues and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A1: This is a common issue, often due to supersaturation or using too much solvent.[8][9] Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[8][9]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a template for crystal growth.[9][10]
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then try cooling again.[9]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This typically happens when the melting point of the solid is lower than the temperature of the solution.[7]
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[7]
-
Change Solvents: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or switch to a different solvent system altogether.[4]
-
Charcoal Treatment: High impurity levels can sometimes suppress crystallization and promote oiling out. A charcoal treatment can help remove these impurities.[7]
Q3: The yield of my recrystallization is very low. What went wrong?
A3: A low yield can be attributed to several factors:
-
Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[7]
-
Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost. Ensure the solution and filtration apparatus are kept hot.[4]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Part 3: Advanced Techniques and Considerations
For challenging purifications, more advanced techniques may be necessary.
-
Anti-Solvent Crystallization: This method involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble, causing it to crystallize.[1][11] This technique is particularly useful for compounds that are highly soluble in most common solvents at room temperature.[11]
-
Evaporative Crystallization: In this technique, the solvent is slowly evaporated from the solution, leading to an increase in concentration and subsequent crystallization.[11] This is suitable for compounds that are not sensitive to temperature changes.[11]
-
Melt Recrystallization: This involves melting the compound and then slowly cooling it to induce crystallization. This is a solvent-free method but is only applicable if the compound is thermally stable at its melting point.
Impurity Considerations:
The nature of the impurities present will influence the choice of purification strategy. Common impurities in the synthesis of chlorinated pyridines may include regioisomers, under-chlorinated or over-chlorinated species, and residual starting materials.[12][13] A well-chosen recrystallization solvent should ideally keep these impurities dissolved in the mother liquor. If impurities co-crystallize, a different solvent system or an alternative purification method like column chromatography may be required.[9]
Conclusion
The recrystallization of this compound is a highly effective purification technique when approached systematically. By carefully selecting a solvent system and controlling the crystallization process, researchers can achieve a high degree of purity. This guide provides a comprehensive framework for developing a robust protocol and troubleshooting common issues, empowering you to optimize your purification outcomes.
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- (n.d.). Recrystallization.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- (n.d.). Recrystallization1.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Google Patents. (n.d.). US4256894A - Preparation of chlorinated pyridines.
- NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
- CUNY. (n.d.). Purification by Recrystallization.
- Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
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- 13. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(5,6-Dichloropyridin-3-yl)ethanone
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(5,6-Dichloropyridin-3-yl)ethanone, a compound of interest in pharmaceutical and agrochemical research. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach, drawing on spectral data from analogous compounds to predict and interpret its ¹H NMR characteristics. By examining the influence of the dichloropyridine core and the acetyl substituent on proton chemical shifts and coupling constants, we can build a robust understanding of the molecule's spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.
The Structural Context: Predicting the ¹H NMR Spectrum
The structure of this compound presents a distinct set of electronic and steric influences that will govern its ¹H NMR spectrum. The pyridine ring is substituted with two electron-withdrawing chlorine atoms and an electron-withdrawing acetyl group. These substituents will significantly deshield the aromatic protons, shifting them downfield. The relative positions of these groups will also dictate the spin-spin coupling patterns observed.
To logically predict the spectrum, we will compare it with the known spectra of key structural analogues: 3-acetylpyridine, various dichloropyridines, and substituted acetophenones.
Comparative Spectral Data
The following table summarizes the expected and observed ¹H NMR chemical shifts for this compound and its structural analogues. This comparative data provides a foundation for our spectral interpretation.
| Compound | Proton | Expected/Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~9.0 - 9.2 | d | ~2.0 |
| H-4 | ~8.5 - 8.7 | d | ~2.0 | |
| -CH₃ | ~2.6 - 2.8 | s | - | |
| 3-Acetylpyridine | H-2 | 9.15 | d | 1.8 |
| H-6 | 8.75 | dd | 4.8, 1.6 | |
| H-4 | 8.25 | dt | 8.0, 1.9 | |
| H-5 | 7.45 | ddd | 8.0, 4.8, 0.8 | |
| -CH₃ | 2.65 | s | - | |
| 2,6-Dichloropyridine | H-3, H-5 | 7.25 | d | 8.0 |
| H-4 | 7.65 | t | 8.0 | |
| 3,5-Dichloropyridine | H-2, H-6 | 8.40 | d | 2.0 |
| H-4 | 7.70 | t | 2.0 | |
| Acetophenone [1][2] | H-ortho | 7.96 | m | - |
| H-meta, H-para | 7.45-7.59 | m | - | |
| -CH₃ | 2.61 | s | - |
In-Depth Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound will exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region from the methyl protons of the acetyl group.
Aromatic Protons (H-2 and H-4)
The protons at the C-2 and C-4 positions of the pyridine ring are expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the nitrogen atom, the two chlorine atoms, and the acetyl group.
-
H-2: This proton is ortho to the nitrogen atom and meta to the acetyl group and the C-5 chlorine. Its chemical shift is predicted to be the furthest downfield, likely in the range of 9.0 - 9.2 ppm . This is comparable to the H-2 proton in 3-acetylpyridine (9.15 ppm).
-
H-4: This proton is para to the nitrogen, ortho to the acetyl group, and meta to the C-5 chlorine. The strong deshielding effect of the adjacent acetyl group will result in a significant downfield shift, predicted to be around 8.5 - 8.7 ppm .
The coupling between H-2 and H-4 will be a meta-coupling (⁴J), which is typically small in pyridine rings, on the order of 2.0 Hz . This will result in both signals appearing as narrow doublets.
Acetyl Methyl Protons (-CH₃)
The methyl protons of the acetyl group will appear as a singlet, as there are no adjacent protons to couple with. The electron-withdrawing nature of the dichloropyridine ring will cause a downfield shift compared to the methyl protons in a simple alkyl ketone. A chemical shift in the range of 2.6 - 2.8 ppm is anticipated, similar to that observed for acetophenone (2.61 ppm)[1][2] and 3-acetylpyridine (2.65 ppm).
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[3]
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[4]
-
Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the peaks to determine the relative number of protons for each signal.
-
Peak Picking: Identify the chemical shift of each peak.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of this compound.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectral analysis of this compound can be approached systematically through a combination of predictive methods based on the analysis of structural analogues and established principles of NMR spectroscopy. The anticipated spectrum will be characterized by two downfield doublets in the aromatic region, corresponding to the pyridine protons, and a singlet for the acetyl methyl group. This guide provides a comprehensive framework for both the prediction and the experimental verification of the compound's structure, ensuring a high degree of confidence in the final spectral assignment.
References
- Stothers, J. B. (1973). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 51(10), 1563-1573.
- The Royal Society of Chemistry. (2018). Supporting information.
- American Chemical Society. (2023). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Scribd. (n.d.). Acetophenone H NMR.
- The Royal Society of Chemistry. (2015).
- The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
- The Royal Society of Chemistry. (2018). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information.
- Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(6), 385-390.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- Beilstein Journals. (2022). Supporting Information Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes Characterization data.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts.
- ResearchGate. (2012). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.
Sources
A Senior Application Scientist's Guide to Comparing ¹H NMR Spectra of Acetophenone Derivatives
For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth comparison of the ¹H NMR spectra of acetophenone and several of its derivatives, explaining how subtle changes in chemical structure lead to predictable and interpretable changes in their spectra.
The Foundation: Understanding the ¹H NMR Spectrum of Acetophenone
Before delving into derivatives, we must first establish a baseline by thoroughly understanding the spectrum of the parent molecule, acetophenone. The structure consists of a phenyl ring attached to an acetyl group (–COCH₃). This simple arrangement gives rise to a highly characteristic spectrum.
The key features are:
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group are adjacent to a carbonyl group. This electron-withdrawing group deshields the protons, causing them to resonate as a sharp singlet at approximately δ 2.5-2.6 ppm .[1] The signal is a singlet because there are no adjacent protons to cause splitting.
-
Aromatic Protons (-C₆H₅): The five protons on the benzene ring are not chemically equivalent. The acetyl group is an electron-withdrawing and deactivating group, which influences the electronic environment of the ring protons differently based on their position.
-
Ortho-protons (H-2, H-6): These two protons are closest to the carbonyl group and are therefore the most deshielded. They typically appear as a multiplet (often a doublet of doublets) furthest downfield in the aromatic region, around δ 7.9-8.0 ppm .[2][3]
-
Para-proton (H-4): This single proton is moderately deshielded and usually resonates as a multiplet (often a triplet) around δ 7.5-7.6 ppm .[2]
-
Meta-protons (H-3, H-5): These two protons are the least affected by the carbonyl group and are the most shielded of the aromatic protons. They appear as a multiplet (often a triplet) around δ 7.4-7.5 ppm .[2]
-
The Impact of Ring Substitution: A Comparative Analysis
The true power of ¹H NMR lies in its sensitivity to changes in the electronic environment. By adding substituents to the aromatic ring, we can systematically alter the chemical shifts of the remaining protons. These shifts are primarily governed by the substituent's electronic nature—whether it donates or withdraws electron density.[4][5]
Case Study 1: Electron-Donating Group (EDG) — 4'-Methoxyacetophenone
The methoxy group (-OCH₃) at the para position is a strong electron-donating group due to resonance. It pushes electron density into the aromatic ring, particularly at the ortho and para positions relative to itself. This increased electron density shields the nearby protons, causing their signals to shift upfield (to a lower δ value).
-
¹H NMR of 4'-Methoxyacetophenone:
-
Acetyl Methyl Protons (-COCH₃): The signal appears slightly upfield compared to acetophenone, at approximately δ 2.53 ppm .[6]
-
Methoxy Methyl Protons (-OCH₃): A new sharp singlet appears around δ 3.84 ppm .[6]
-
Aromatic Protons: The spectrum simplifies dramatically. Due to the molecule's symmetry and the strong directing effect of the methoxy group, we see two distinct doublets.
-
The Causality: The lone pairs on the oxygen of the methoxy group participate in resonance with the aromatic ring, increasing the electron density at the carbons ortho and para to it. This shielding effect is a classic diagnostic feature for identifying strong electron-donating groups.[4]
Case Study 2: Electron-Withdrawing Group (EWG) — 4'-Bromoacetophenone
In contrast, a halogen like bromine is an electron-withdrawing group (primarily through induction) and a deactivating group. It pulls electron density away from the aromatic ring, deshielding the ring protons and causing their signals to shift downfield (to a higher δ value).[7][8]
-
¹H NMR of 4'-Bromoacetophenone:
-
Acetyl Methyl Protons (-COCH₃): The chemical shift is similar to acetophenone, appearing at δ 2.57 ppm .[6]
-
Aromatic Protons: Like 4'-methoxyacetophenone, the para-substitution results in a simplified pattern of two doublets.
-
The Causality: The high electronegativity of bromine withdraws electron density from the ring via the sigma bond framework (inductive effect). This reduces the shielding of all aromatic protons, resulting in a general downfield shift compared to acetophenone's meta and para protons.[7]
Data Summary: Chemical Shift Comparison
The following table summarizes the key ¹H NMR chemical shifts for acetophenone and the selected derivatives, providing clear, quantitative data for comparison.
| Compound | Substituent | Position | δ CH₃ (ppm) | δ Aromatic (ppm) | Source(s) |
| Acetophenone | -H | N/A | ~2.61 | ~7.47 (m, 2H), ~7.58 (p, 1H), ~7.97 (o, 2H) | [2] |
| 4'-Methoxyacetophenone | -OCH₃ | para | ~2.53 | ~6.91 (d, 2H), ~7.91 (d, 2H) | [6] |
| 4'-Bromoacetophenone | -Br | para | ~2.57 | ~7.61 (d, 2H), ~7.82 (d, 2H) | [6] |
| 2'-Methylacetophenone | -CH₃ | ortho | ~2.54 (acetyl) | ~7.2-7.7 (m, 4H) | [1] |
Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and spectrometer frequency. o, m, p refer to ortho, meta, and para protons relative to the acetyl group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with meticulous sample preparation. This protocol outlines a self-validating system for preparing small organic molecules for ¹H NMR analysis.
Materials:
-
Sample (5-25 mg for ¹H NMR)[9]
-
High-quality NMR tube (e.g., Wilmad, Norell) and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-mixed in solvent)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or cotton
-
Small vial for dissolution
Procedure:
-
Sample Weighing: Accurately weigh 5-25 mg of the acetophenone derivative into a clean, dry vial. For routine ¹H NMR of small molecules, this concentration is sufficient to obtain a good signal-to-noise ratio in a few minutes.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial.[11] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Expert Insight: Using a separate vial for dissolution before transferring to the NMR tube is critical. It allows you to visually confirm complete dissolution and makes filtering easier. Direct dissolution in the narrow NMR tube can be difficult and may leave undissolved particulates.
-
-
Filtration: Place a small, tight plug of glass wool into the neck of a Pasteur pipette. Using the pipette, transfer the solution from the vial into the NMR tube.
-
The Causality: This step is crucial for achieving high-resolution spectra. Suspended solid particles disrupt the homogeneity of the magnetic field (B₀) around the sample. Each particle creates a local field distortion, leading to broadened spectral lines and a loss of resolution that cannot be corrected by shimming.[9]
-
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Spectrometer Analysis: Insert the sample into the NMR spectrometer. The instrument will then perform locking (using the deuterium signal of the solvent to stabilize the magnetic field) and shimming (optimizing the field homogeneity) before acquiring the spectrum.[11]
Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR analysis.
References
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]
- Wikipedia. (2023).
- The Royal Society of Chemistry. (n.d.).
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. [Link]
- The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
- DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
- Chemistry with Caroline. (2021, October 6).
- Hunt, I. (n.d.).
- Scribd. (n.d.). Acetophenone H NMR. [Link]
- JoVE. (n.d.).
- Scribd. (n.d.).
- SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
- SpectraBase. (n.d.). 4'-Methoxyacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]
- WebMO. (n.d.).
- Western University. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... [Link]
- SpectraBase. (n.d.). 4'-Methoxyacetophenone. [Link]
- Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. [Link]
- Chegg. (2020, April 15). Question: Assign the peaks of the H-NMR for 4-bromoacetophenone. [Link]
- Chegg. (2020, February 8). Solved Using the 1H NMR spectrum of acetophenone provided,. [Link]
- The Royal Society of Chemistry. (2009).
- SpectraBase. (n.d.). 4'-Bromoacetophenone - Optional[1H NMR] - Spectrum. [Link]
- Student Doctor Network. (2006, August 16).
- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- University of California, Irvine. (n.d.).
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A Comparative Guide to Purity Assessment of 1-(5,6-Dichloropyridin-3-yl)ethanone by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For a key intermediate such as 1-(5,6-Dichloropyridin-3-yl)ethanone, a compound often utilized in the synthesis of novel therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, grounded in scientific principles and supported by experimental data.
The choice of an analytical method for purity assessment is governed by the physicochemical properties of the analyte and the intended application. For this compound, a polar heterocyclic ketone, HPLC emerges as a highly suitable technique due to its versatility, precision, and wide applicability to a broad range of organic molecules.[1][2]
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis.[3][4] Its principle lies in the partitioning of the analyte between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. The separation is driven by the differential hydrophobic interactions of the sample components with the stationary phase.
Causality of Method Development Choices
The selection of chromatographic conditions is a scientifically driven process aimed at achieving optimal separation of the main compound from any potential impurities.
-
Stationary Phase (Column): A C18 column is the preferred choice for this analysis. The octadecylsilyl groups bonded to the silica support provide a non-polar environment that effectively retains the moderately polar this compound and separates it from both more polar and less polar impurities. The choice of a reputable brand with good batch-to-batch reproducibility is crucial for method robustness.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe. The buffer is essential to maintain a constant pH, which ensures reproducible retention times for ionizable compounds.
-
Detection: A UV detector is the most common and robust choice for this chromophoric compound. The wavelength of detection is selected at the absorbance maximum of this compound to ensure maximum sensitivity.
Experimental Workflow: Purity Determination by RP-HPLC
Sources
A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Analysis of 1-(5,6-Dichloropyridin-3-yl)ethanone Against Established MAPK Pathway Modulators
Abstract
The discovery and validation of novel kinase inhibitors are cornerstones of modern oncology research. The mitogen-activated protein kinase (MAPK) pathway, a central regulator of cell proliferation and survival, remains a high-value target for therapeutic intervention.[1] This guide provides a comprehensive framework for researchers to evaluate the biological activity of novel chemical entities, using 1-(5,6-Dichloropyridin-3-yl)ethanone as a representative scaffold, in comparison to well-characterized inhibitors of the MAPK pathway, namely MEK and BRAF inhibitors. We will delve into the rationale behind a multi-tiered experimental approach, from initial biochemical potency to cellular target engagement and functional outcomes. This document provides detailed, field-tested protocols for key assays, including in vitro kinase activity, cellular viability, pathway modulation via Western Blot, and target engagement via the Cellular Thermal Shift Assay (CETSA), enabling researchers to generate robust, comparable, and self-validating data packages for their compounds of interest.
The MAPK/ERK Signaling Pathway: A Critical Oncogenic Driver
The RAS-RAF-MEK-ERK cascade is a pivotal intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus, governing fundamental cellular processes like proliferation, differentiation, and survival.[] In normal physiology, this pathway is tightly regulated. However, in a significant portion of human cancers, its components are dysregulated through mutations or overexpression, leading to constitutive signaling and uncontrolled cell growth.[][3]
Key components of this pathway include:
-
RAS: A family of small GTPases that are activated by upstream signals.
-
RAF: A family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) that are recruited and activated by RAS. B-RAF is the most frequently mutated isoform in cancer, with the V600E mutation being present in over 50% of melanomas.[1][4] This single mutation can increase kinase activity by approximately 700-fold compared to its wild-type counterpart.[4]
-
MEK (MAP2K): A dual-specificity kinase family (MEK1, MEK2) that is the only known substrate for RAF kinases.[3]
-
ERK (MAPK): The final kinase in the cascade (ERK1, ERK2), which, upon activation by MEK, phosphorylates a wide array of cytoplasmic and nuclear substrates to execute the pathway's biological functions.[5][6]
The linear nature of this cascade provides multiple nodes for therapeutic intervention, which has led to the development of specific inhibitors targeting RAF and MEK.
Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.
A Comparative Look at Kinase Inhibitors
The development of effective kinase inhibitors requires a deep understanding of their mechanism of action and a strategy to overcome potential resistance.
-
BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib): These agents are designed to selectively target the ATP-binding site of BRAF kinases carrying activating mutations like V600E.[4] While highly effective, their use can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, contributing to certain toxicities.[6][7] Furthermore, tumors often develop resistance through reactivation of ERK signaling.[6]
-
MEK Inhibitors (e.g., Trametinib, Cobimetinib): Targeting MEK, the kinase immediately downstream of RAF, offers a more comprehensive blockade of the pathway.[3] MEK inhibitors are typically allosteric, non-ATP-competitive molecules that bind to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[][9] This mechanism provides high specificity.[] Combining BRAF and MEK inhibitors has become a standard of care in BRAF-mutant melanoma, as it leads to more durable responses and can delay the onset of resistance.[4][10]
-
This compound (Hypothetical Candidate): This compound, featuring a dichloropyridine core, belongs to a chemical class that has been explored for kinase inhibition.[11][12][13] While specific biological data for this exact molecule is not widely published, its evaluation serves as an excellent case study. The goal is to determine its primary kinase target(s), its potency, and its cellular efficacy relative to established drugs. We will proceed with the hypothesis that it may target a kinase within the MAPK pathway, such as MEK.
Experimental Framework for Comparative Inhibitor Profiling
A robust evaluation of a novel kinase inhibitor requires a tiered approach, moving from a purified biochemical system to a complex cellular environment. This workflow ensures that observations are validated at each stage, providing a clear picture of the compound's potential.
Caption: A validated workflow for characterizing novel kinase inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of the test compound against a purified kinase enzyme (e.g., MEK1). This assay removes cellular complexities like membrane permeability and efflux pumps, providing a pure measure of enzyme-inhibitor interaction.
Methodology (Luminescence-Based ADP Detection): [14][15][16]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Enzyme Solution: Dilute recombinant active MEK1 kinase to a working concentration (e.g., 2-5 ng/µL) in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., inactive ERK2) and ATP at a concentration near its Km value to ensure competitive binding can be accurately measured.
-
Compound Dilution: Perform a serial dilution of this compound, Trametinib (positive control), and a vehicle control (DMSO) in a 96 or 384-well plate.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted compounds to the appropriate wells of a white assay plate.
-
Add 5 µL of the diluted MEK1 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production using a commercial ADP detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting unused ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.[15]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the "vehicle control" representing 0% inhibition and the "no enzyme" or a potent inhibitor control representing 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3.2: Cellular Viability Assay (MTT)
Objective: To measure the effect of the compound on the proliferation and viability of cancer cells (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation). This assay provides the GI50 (concentration for 50% growth inhibition), a critical indicator of a compound's functional effect in a cellular context.
Methodology: [17]
-
Cell Culture:
-
Seed A375 cells into a 96-well clear flat-bottom plate at a density of 5,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Trametinib, Vemurafenib) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and determine the GI50 value using non-linear regression.
-
Protocol 3.3: Western Blot for Pathway Modulation
Objective: To confirm that the compound inhibits the MAPK pathway at its intended node by measuring the phosphorylation status of a key downstream substrate, ERK. A decrease in phosphorylated ERK (p-ERK) levels indicates successful pathway inhibition.
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[19]
-
Keep samples on ice at all times to prevent protein degradation and dephosphorylation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein content (casein) can cause high background with phospho-specific antibodies.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK1/2).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control like GAPDH.
-
Protocol 3.4: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding (target engagement) of the compound to its putative target protein within intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21][22]
-
Cell Treatment:
-
Culture A375 cells and treat them with a high concentration of the test compound (e.g., 10x GI50) or vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the target protein (e.g., MEK1) remaining in the soluble fraction for each temperature point using Western Blot, as described in Protocol 3.3.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[20]
-
Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from these assays into a coherent profile for the novel compound and benchmark it against established inhibitors.
Table 1: Hypothetical Comparative Data for Kinase Inhibitors in A375 Cells
| Parameter | This compound | Trametinib (MEK Inhibitor) | Vemurafenib (BRAF Inhibitor) |
| Target Kinase | MEK1 (Hypothesized) | MEK1/2 | BRAF V600E |
| Biochemical IC50 (vs. Target) | 150 nM | 0.9 nM[24] | 31 nM |
| Cellular GI50 | 750 nM | 5 nM | 100 nM |
| p-ERK Inhibition (IC50) | 700 nM | 4 nM | 95 nM |
| CETSA Thermal Shift (ΔTm) | + 4.2 °C | + 5.5 °C | Not Applicable (Target is BRAF) |
Analysis of Hypothetical Results:
-
Potency: In this example, this compound shows moderate biochemical potency (150 nM) but is significantly less potent than the clinical MEK inhibitor, Trametinib (0.9 nM).[24]
-
Cellular Efficacy: The cellular GI50 (750 nM) is about 5-fold higher than its biochemical IC50. This "biochemical-to-cellular shift" is common and can suggest issues with cell permeability, active efflux, or intracellular metabolism that need to be addressed through medicinal chemistry optimization.
-
Mechanism of Action: The p-ERK inhibition IC50 (700 nM) closely matches the cellular GI50, strongly suggesting that the compound's anti-proliferative effect is indeed mediated through the inhibition of the MAPK pathway.
-
Target Engagement: A positive thermal shift in the CETSA experiment would confirm that the compound directly binds to MEK1 in the complex environment of the cell, validating it as the primary target.
Conclusion
The evaluation of a novel kinase inhibitor like this compound is a systematic process that demands rigor and a multi-faceted experimental approach. By progressing from biochemical assays to cellular functional readouts and finally to direct target engagement validation, researchers can build a comprehensive and trustworthy data package. This guide provides the foundational protocols and intellectual framework to objectively compare new chemical entities against established drugs, thereby identifying promising candidates for further preclinical and clinical development in the fight against cancer.
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- Siddiqui-Jain, A., et al. (2010). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][20]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 53(22), 7942-7951. (URL: [Link])
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis of Classical and Modern Routes
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern chemistry, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a critical component in drug design and development.[2] Consequently, the efficient and versatile synthesis of substituted pyridines remains a topic of paramount importance for researchers and scientists in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most significant synthetic routes to substituted pyridines, offering a blend of mechanistic insights, practical experimental protocols, and objective performance data to empower researchers in their synthetic endeavors.
Classical Condensation Strategies: Building the Pyridine Core
For over a century, the construction of the pyridine ring has been dominated by a handful of powerful, name-brand reactions. These classical methods, born from the era of foundational organic chemistry, typically involve the condensation of acyclic precursors and remain highly relevant for their robustness and the accessibility of their starting materials.[1]
The Hantzsch Pyridine Synthesis: A Workhorse for Symmetrical Pyridines
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to the power of convergent synthesis.[3] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to initially form a 1,4-dihydropyridine.[3][4] This intermediate is then oxidized to the corresponding aromatic pyridine.[3] The Hantzsch synthesis is particularly well-suited for the preparation of symmetrically substituted pyridines.[1]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a series of well-established steps, beginning with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the 1,4-dihydropyridine core.[5]
Caption: The reaction mechanism of the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation [6]
Step 1: 1,4-Dihydropyridine Synthesis
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol to yield the 1,4-dihydropyridine.
Step 2: Aromatization
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.
The Bohlmann-Rahtz Pyridine Synthesis: An Approach to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis offers a two-step route to 2,3,6-trisubstituted pyridines.[7] It begins with the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to furnish the pyridine ring.[8] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[7]
Mechanism of the Bohlmann-Rahtz Synthesis
The reaction is initiated by a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes proton transfer to form a 2Z-4E-heptadien-6-one, which can be isolated. The crucial step is the high-temperature-induced isomerization to the 2E-4E isomer, which is a prerequisite for the subsequent cyclodehydration to the pyridine.[7]
Caption: A general experimental workflow for the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis [9]
This protocol is adapted for a one-pot procedure, circumventing the need to pre-form the enamine.
-
To a solution of the β-ketoester (1.0 equiv) and ammonium acetate (1.2 equiv) in a suitable solvent (e.g., toluene or ethanol), add the ethynylketone (1.1 equiv).[7]
-
If acid catalysis is employed, add a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., zinc bromide or ytterbium triflate).[7][10]
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine.
The Kröhnke Pyridine Synthesis: A Versatile Route to Polysubstituted Pyridines
The Kröhnke synthesis is a highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[11] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[11][12]
Mechanism of the Kröhnke Synthesis
The mechanism is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to yield the final substituted pyridine.[11][12]
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A Comparative Guide to the Reactivity of 1-(5,6-Dichloropyridin-3-yl)ethanone and 1-(2,5-Dichloropyridin-3-yl)ethanone
For professionals engaged in the intricate process of drug discovery and development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Substituted pyridines, in particular, are privileged structures in medicinal chemistry, and understanding the subtle yet significant differences in reactivity between isomers is paramount for efficient and predictable synthesis. This guide presents an in-depth, objective comparison of the chemical reactivity of two key building blocks: 1-(5,6-Dichloropyridin-3-yl)ethanone and 1-(2,5-Dichloropyridin-3-yl)ethanone .
Our analysis is grounded in the fundamental principles of physical organic chemistry, focusing on the interplay of electronic and steric effects. While direct, side-by-side kinetic studies for these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established chemical theory with data from analogous systems to provide a robust predictive framework for the discerning researcher.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of an aromatic system is fundamentally dictated by the distribution of electron density within the ring. In our subject molecules, this distribution is governed by the cumulative effects of the pyridine nitrogen, two chlorine atoms, and an acetyl group.
-
Pyridine Nitrogen: The nitrogen atom is inherently electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the ring, which reduces the overall electron density and pre-activates the ring for nucleophilic attack.
-
Chlorine Substituents: Chlorine atoms exhibit a dual electronic nature. They are strongly electron-withdrawing by induction (-I effect) due to their high electronegativity. Concurrently, they possess lone pairs of electrons that can be donated into the ring through resonance (+R effect). For halogens, the inductive effect is generally dominant, resulting in a net deactivation of the ring towards electrophilic substitution but activation towards nucleophilic substitution.[1]
-
Acetyl Group: The acetyl group is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deactivates the ring towards electrophiles and, crucially, strongly activates it towards nucleophiles, particularly when positioned ortho or para to a leaving group.[2][3]
Isomer-Specific Electronic Landscape
The key to understanding the differential reactivity lies in the specific placement of these substituents.
-
This compound (Isomer A): In this isomer, the acetyl group is at the 3-position. The chlorine at C-6 is ortho to the pyridine nitrogen, while the chlorine at C-5 is meta. The acetyl group is para to the C-6 chlorine and ortho to the C-5 chlorine. The powerful -R effect of the acetyl group can effectively stabilize a negative charge developed at the C-6 position during nucleophilic attack.
-
1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B): Here, the acetyl group is also at the 3-position. The chlorine at C-2 is ortho to the nitrogen, and the chlorine at C-5 is meta. The acetyl group is ortho to the C-2 chlorine and the C-5 chlorine. Both chlorine atoms are positioned to be activated by the acetyl group.
Caption: Structural comparison and electronic analysis of the two isomers.
Comparative Reactivity Deep Dive
Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between these isomers is anticipated in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine chemistry.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[2] The stability of this intermediate is the primary determinant of the reaction rate.
Prediction: 1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B) is predicted to be more reactive towards SNAr at the C-2 position.
Causality:
-
Meisenheimer Intermediate Stability: For Isomer B, nucleophilic attack at the C-2 position allows the resulting negative charge to be delocalized not only onto the electronegative pyridine nitrogen but also onto the oxygen atom of the ortho-acetyl group through resonance. This dual stabilization creates a particularly stable Meisenheimer intermediate, significantly lowering the activation energy for the reaction. While attack at C-5 is also activated, delocalization onto the nitrogen is less direct.
-
Regioselectivity in Isomer A: In Isomer A, the C-6 position is para to the acetyl group, which also allows for excellent resonance stabilization of the Meisenheimer intermediate. However, the C-6 position is adjacent to a chlorine atom at C-5, which may introduce some steric hindrance compared to the C-2 position of Isomer B, which is only flanked by the acetyl group. The C-5 position is less activated as it is meta to the pyridine nitrogen.
-
Steric Factors: The C-2 position in Isomer B is sterically more accessible than the C-6 position in Isomer A, which is situated between the pyridine nitrogen and another chlorine atom. This reduced steric hindrance should favor a faster rate of nucleophilic attack.
Reactions at the Acetyl Group
The reactivity of the acetyl group itself is also modulated by the electronic environment of the pyridine ring.
-
Reduction of the Ketone: The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by reducing agents like sodium borohydride (NaBH₄). The overall electron-withdrawing nature of the dichloropyridine ring enhances this electrophilicity in both isomers compared to a simple acetophenone. The difference in reactivity between the two isomers is expected to be less pronounced than in SNAr. However, the slightly more electron-deficient ring in Isomer B (due to the proximity of two chlorine atoms to the acetyl group) might render its carbonyl carbon marginally more electrophilic and thus, slightly more reactive towards hydride attack.
-
Acidity of α-Protons and Condensation Reactions: The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions (e.g., Aldol, Claisen-Schmidt). The acidity of these protons is directly proportional to the electron-withdrawing power of the ring system they are attached to. Following the same logic as for ketone reduction, the ring system of Isomer B is predicted to be slightly more electron-withdrawing , leading to more acidic α-protons and a greater propensity for enolate formation.
Supporting Experimental Data
While direct comparative data is scarce, we can extrapolate from known reactions of related compounds. The principles of SNAr dictate that an electron-withdrawing group ortho or para to a leaving group provides significant rate acceleration.[3][4]
The following table summarizes the predicted reactivity based on our analysis, which could be validated experimentally.
| Reaction Type | Predicted More Reactive Isomer | Most Reactive Site | Rationale |
| Nucleophilic Aromatic Substitution | 1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B) | C-2 | Superior Meisenheimer complex stabilization via delocalization onto both the pyridine N and the ortho-acetyl group. |
| Ketone Reduction (e.g., with NaBH₄) | 1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B) (Slightly) | Carbonyl Carbon | Increased electrophilicity of the carbonyl carbon due to the stronger net electron-withdrawing effect of the ring. |
| Enolate Formation / Condensation | 1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B) (Slightly) | α-Protons | Increased acidity of the α-protons due to the enhanced electron-withdrawing nature of the substituted ring. |
Experimental Protocols: A Self-Validating System
The following protocols describe representative transformations. They are designed as self-validating systems; successful execution and analysis of the products will confirm the predicted reactivity patterns.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Benzylamine
This experiment is designed to directly compare the SNAr reactivity of the two isomers.
Caption: Workflow for a comparative SNAr reactivity experiment.
Methodology:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, add this compound (Isomer A, 1.0 mmol) to one and 1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B, 1.0 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous potassium carbonate (2.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir the suspensions for 5 minutes. Add benzylamine (1.1 mmol) to each flask.
-
Reaction Execution: Heat both reaction mixtures to 80 °C. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals. It is predicted that the reaction with Isomer B will proceed to completion significantly faster.
-
Work-up: After the reaction (or at a set time point for comparison), cool the mixtures to room temperature. Pour the contents into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude material by ¹H NMR to determine the conversion and regioselectivity of the substitution.
Protocol 2: Reduction of the Ketone with Sodium Borohydride
This protocol outlines a standard reduction of the acetyl group.
Methodology:
-
Dissolution: Dissolve the respective dichloropyridinylethanone isomer (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor for the disappearance of the starting material by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of acetone (5 mL), followed by water (20 mL). Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by silica gel chromatography.
Conclusion and Synthetic Outlook
The analysis presented in this guide leads to a clear differentiation in the predicted reactivity of this compound and 1-(2,5-Dichloropyridin-3-yl)ethanone.
-
1-(2,5-Dichloropyridin-3-yl)ethanone (Isomer B) is primed for selective nucleophilic substitution at the C-2 position . The powerful activation provided by the proximate acetyl group and pyridine nitrogen makes it an excellent substrate for introducing a wide variety of nucleophiles at this site. This makes it a superior choice for synthetic routes that require functionalization at the 2-position while potentially leaving the 5-position available for subsequent cross-coupling reactions.
-
This compound (Isomer A) is also an active substrate for SNAr, primarily at the C-6 position . While likely less reactive than Isomer B, it offers an alternative regiochemistry. Its synthetic utility would be most pronounced in cases where substitution adjacent to the pyridine nitrogen is desired, and the C-5 chloro substituent is to be retained or modified in a later step.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. [Link to a relevant general guide on dichloropyridine reactivity if available, otherwise a general organic chemistry text reference]
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
- Wikipedia.
- Master Organic Chemistry. (2018).
- Chemistry LibreTexts. (2025). 16.
- Wikipedia. Carbonyl reduction. [Link]
Sources
A Comparative Guide to the Cytotoxicity of Novel Pyridine Derivatives
Introduction: The Therapeutic Promise of Pyridine Scaffolds
In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands out as a "privileged scaffold." This six-membered aromatic heterocycle is a cornerstone in the design of a vast array of biologically active molecules, making it the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). The versatility of the pyridine structure has led to its incorporation into agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
The interest in pyridine derivatives as potential anticancer agents is particularly strong. These compounds can exert their cytotoxic effects through diverse mechanisms, such as inhibiting crucial enzymes like kinases, disrupting microtubule polymerization, interfering with DNA processes, and inducing programmed cell death (apoptosis). The ongoing development of novel pyridine derivatives aims to enhance cytotoxicity against cancer cells while improving selectivity and minimizing harm to healthy tissues, a critical challenge in chemotherapy.
This guide provides a comparative analysis of the cytotoxic profiles of several novel pyridine derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms underlying their anticancer effects, and provide detailed protocols for the key assays used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising compounds in an oncology research setting.
Comparative Cytotoxicity Analysis of Novel Pyridine Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activity of several recently developed pyridine derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values (µM) of Pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | HepG2 (Liver) | MCF-7 (Breast) | Caco-2 (Colon) | HL-60 (Leukemia) | A549 (Lung) | Reference Compound |
| Compound 1 | Pyridone | 4.5 ± 0.3 | >10 | - | - | - | Doxorubicin |
| Compound 2 | Pyridine | ~µM range | >10 | - | - | - | Doxorubicin |
| Compound 6 | Phosphanylidene | Potent | Potent | Potent | <12 µg/ml | Potent | Cisplatin, Doxorubicin |
| Compound 7 | Spiro-pyridine | <10 | - | 7.83 ± 0.50 | - | - | Doxorubicin (12.49 ± 1.10) |
| Compound 12 | 1,3,4-Oxadiazole Hybrid | 5.27 | 0.5 | - | - | - | Doxorubicin (2.48, 2.14) |
| TP6 | 1,2,4-Triazole Hybrid | - | - | - | - | - | Doxorubicin |
| 5i | Methoxy-pyridine | 1.38 | - | - | - | - | Doxorubicin |
Note: Dashes (-) indicate data not available in the cited sources. Some values are reported in µg/ml and reflect high potency.
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Effect on Cytotoxicity | Rationale/Examples |
| -OMe, -OH, -C=O, NH2 groups | Enhanced Activity | These groups can participate in hydrogen bonding and other interactions with biological targets, increasing binding affinity. |
| Halogen atoms, bulky groups | Decreased Activity | Steric hindrance from bulky groups can prevent the molecule from fitting into the active site of its target. |
| Position of carboxyl group | Influences Potency | In a series of metronidazole-pyridine hybrids, a carboxyl group at the 3-position of the pyridine ring resulted in stronger activity than at the 2- or 4-positions. |
| Introduction of a nitrile group | Enhanced Activity | The presence of a nitrile (CN) group has been shown to enhance the anticancer activity of certain pyridine derivatives. |
Mechanistic Insights: How Pyridine Derivatives Induce Cell Death
Understanding the mechanism of action is paramount for the rational design of new anticancer drugs. Many potent pyridine derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells.
A crucial pathway in the induction of apoptosis is regulated by the tumor suppressor protein p53. In response to cellular stress, such as that induced by a cytotoxic compound, p50 can be activated, leading to cell cycle arrest or apoptosis. Several novel pyridine derivatives have been shown to induce apoptosis through the upregulation of p53 and its downstream targets.
For instance, some derivatives cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from dividing. This is often mediated by the p53-p21 pathway. Concurrently, these compounds can activate the JNK signaling pathway, which also plays a role in apoptosis induction. Other mechanisms include the inhibition of specific kinases like PIM-1, which are involved in cell proliferation and survival. The inhibition of PIM-1 can lead to the activation of caspases, the executioner enzymes of apoptosis.
Below is a diagram illustrating a simplified p53-mediated apoptotic pathway, a common mechanism for cytotoxic pyridine derivatives.
Caption: Simplified p53-mediated apoptotic pathway induced by pyridine derivatives.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The reliability of cytotoxicity data hinges on the meticulous execution of standardized assays. Here, we provide detailed protocols for three fundamental assays used to evaluate the cytotoxic effects of novel compounds. The choice of these assays is based on their ability to provide complementary information: the MTT assay measures metabolic activity, the LDH assay quantifies membrane integrity, and the Annexin V/PI assay detects apoptotic events.
Overall Experimental Workflow
The screening of a novel compound for cytotoxic activity follows a logical progression from assessing general cell viability to elucidating the specific mechanism of cell death.
A Senior Application Scientist's Guide to a Validated HPLC Method for Pyridine Ketone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pyridine ketones is a critical step in ensuring the quality, stability, and efficacy of pharmaceutical products. As key intermediates and active pharmaceutical ingredients (APIs), the analytical methods for these polar, basic compounds must be robust, reliable, and thoroughly validated. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for pyridine ketone analysis, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of column selection, mobile phase optimization, and method validation, providing you with the knowledge to develop and implement a self-validating system for your laboratory.
The Analytical Challenge: The unique chemistry of Pyridine Ketones
Pyridine ketones, such as 2-, 3-, and 4-acetylpyridine, present a distinct set of challenges in HPLC analysis. Their basic pyridine nitrogen (pKa ≈ 5-6) is prone to secondary interactions with residual silanols on traditional silica-based stationary phases, leading to poor peak shape (tailing). Furthermore, their polarity can result in insufficient retention on conventional C18 columns. The selection of an appropriate chromatographic strategy is therefore paramount to achieving a successful separation.
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is the cornerstone of a successful separation. Here, we compare three prevalent chromatographic modes for the analysis of polar basic compounds like pyridine ketones: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Chromatographic Columns: A Head-to-Head Comparison
| Feature | Standard C18 | Polar-Embedded/Endcapped C18 | HILIC | Mixed-Mode |
| Primary Retention Mechanism | Hydrophobic interactions | Hydrophobic and polar interactions | Partitioning into a water-enriched layer on the stationary phase | Combination of reversed-phase, ion-exchange, and/or HILIC |
| Best Suited For | Non-polar to moderately polar analytes | Polar and non-polar analytes; improved peak shape for bases | Highly polar and hydrophilic analytes | Complex mixtures of polar, non-polar, and ionizable compounds |
| Typical Mobile Phase | High aqueous content with organic modifier (e.g., acetonitrile, methanol) | Compatible with a wider range of aqueous content | High organic content (typically >70% acetonitrile) with a small amount of aqueous buffer | Wide range of mobile phase compositions, tunable by pH and buffer strength |
| Peak Shape for Pyridine Ketones | Often exhibits significant tailing without mobile phase modifiers | Improved peak symmetry due to shielding of residual silanols.[1][2] | Generally good peak shape | Excellent peak shape due to multiple interaction modes.[3] |
| Retention of Pyridine Ketones | Can be poor, requiring high aqueous mobile phases | Enhanced retention compared to standard C18 | Strong retention, easily modulated by the aqueous content of the mobile phase.[4] | Highly tunable retention based on mobile phase pH and ionic strength |
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
The mobile phase composition plays a critical role in modulating the retention and peak shape of pyridine ketones.
-
pH: For basic compounds like pyridine ketones, operating the mobile phase at a low pH (typically 2.5-4.0) is crucial. This ensures the protonation of the pyridine nitrogen, minimizing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks. The use of acidic modifiers like formic acid or trifluoroacetic acid is common.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower viscosity.
-
Buffer: The use of a buffer, such as ammonium formate or ammonium acetate, can further improve peak shape and reproducibility, especially in HILIC and Mixed-Mode chromatography.
A Validated RP-HPLC Method for 3-Acetylpyridine: A Case Study
This section details a robust and validated RP-HPLC method suitable for the routine analysis of 3-acetylpyridine. This method can serve as a starting point for the analysis of other pyridine ketones, with appropriate optimization.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Chemicals and Reagents: 3-Acetylpyridine reference standard, HPLC grade acetonitrile and water, and analytical grade formic acid.[5]
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min, 10% B; 2-10 min, 10-50% B; 10-12 min, 50-10% B; 12-15 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-acetylpyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of mobile phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase mixture to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: For a solid dosage form, accurately weigh and transfer a portion of the powdered tablets equivalent to 10 mg of 3-acetylpyridine into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase mixture, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[6][7]
Method Validation: A Self-Validating System According to ICH Q2(R1) Guidelines
A robust HPLC method must be validated to ensure its suitability for its intended purpose. The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity index > 0.999 (PDA detector). No interference at the retention time of the analyte in blank and placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Experimental Protocol for Method Validation
Specificity (Forced Degradation Study):
To demonstrate the stability-indicating nature of the method, a forced degradation study is essential.[4] Expose the 3-acetylpyridine sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the degradation products are well-resolved from the parent peak.
Caption: Workflow for the forced degradation study to establish method specificity.
Linearity:
Inject a series of at least five concentrations of the 3-acetylpyridine standard across the desired range. Plot a graph of peak area versus concentration and perform a linear regression analysis.
Accuracy:
Perform a recovery study by spiking a placebo with known amounts of 3-acetylpyridine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Precision:
-
Repeatability: Analyze six replicate preparations of the 3-acetylpyridine sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Robustness:
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
Analyze the 3-acetylpyridine sample under each modified condition and evaluate the impact on the results and system suitability parameters.
Caption: Key parameters for HPLC method validation.
Conclusion and Recommendations
The successful analysis of pyridine ketones by HPLC hinges on a thorough understanding of their chemical properties and the principles of chromatography. For routine quality control, a validated reversed-phase HPLC method using a polar-embedded or polar-endcapped C18 column often provides the best balance of performance, robustness, and ease of use. The key to success lies in the careful control of mobile phase pH to ensure symmetrical peak shapes. For more complex separations or for highly polar pyridine ketone analogues, HILIC or Mixed-Mode chromatography offer powerful alternatives with orthogonal selectivity.
By following the principles and protocols outlined in this guide, researchers and analytical scientists can develop and validate a robust and reliable HPLC method for pyridine ketone analysis, ensuring the generation of high-quality, defensible data that meets stringent regulatory requirements.
References
- National Center for Biotechnology Information. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans. [Link]
- Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs.
- ResearchGate. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
- HPLC. Independent Column Comparisons. [Link]
- CORE. Evaluation of Coupling Reversed Phase (RP), Aqueous Normal Phase (ANP) and Hydrophilic Interaction (HILIC)
- National Center for Biotechnology Information.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- ResearchGate. Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds: A case study. [Link]
- Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
- MDPI.
- LCGC International. Evaluation of Polar-Embedded and Polar-Endcapped C12–C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. [Link]
- AGA Analytical. Automated Solid Phase Extraction of Allantoin from Cosmetics and Topical Pharmaceuticals Prior to Analysis by HPLC. [Link]
- International Journal of Advance Research, Ideas and Innovations in Technology.
- LCGC International. Evaluation of Polar-Embedded and Polar-Endcapped C12–C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. [Link]
- ResearchGate.
- MDPI. Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. [Link]
- Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- Phenomenex. Kinetex Core-Shell Polar C18 HPLC Columns. [Link]
- Science.gov. validated hplc methods: Topics by Science.gov. [Link]
- ResearchGate.
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- National Center for Biotechnology Information. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]
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A Researcher's Guide to Catalyst Selection for Suzuki Coupling of Dichloropyridines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the pharmaceutical and materials science sectors, the selective functionalization of heteroaromatic compounds is of paramount importance. Dichloropyridines, in particular, are valuable building blocks, but their use in cross-coupling reactions presents a unique set of challenges. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair can complicate the reaction.[4] Furthermore, achieving selective mono-arylation over di-arylation requires careful catalyst and condition selection, making the choice of the catalytic system a critical parameter for success.
This guide provides a comprehensive comparison of catalyst systems for the Suzuki coupling of dichloropyridines, offering insights into their performance, mechanistic nuances, and practical application. The information presented is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection and reaction optimization.
The Challenge: Selectivity in Dichloropyridine Coupling
The primary challenge in the Suzuki coupling of dichloropyridines lies in controlling the regioselectivity of the reaction. Depending on the substitution pattern of the dichloropyridine (e.g., 2,4-, 2,5-, 2,6-, or 3,5-dichloro), the electronic and steric environment of the carbon-chlorine (C-Cl) bonds can differ significantly. This difference dictates the relative rates of oxidative addition, the first and often rate-determining step in the catalytic cycle.[5]
For instance, in 2,6-dichloropyridine, the two C-Cl bonds are equivalent, making selective mono-arylation a statistical challenge that is heavily influenced by reaction conditions. In contrast, for isomers like 2,4-dichloropyridine, electronic differences between the C2 and C4 positions allow for inherent selectivity, which can be further enhanced or even reversed by the choice of catalyst.[6] Achieving high yields of a single mono-arylated product is crucial for synthetic efficiency, avoiding tedious and costly separation of isomers.
Comparative Analysis of Catalyst Systems
The efficacy of a Suzuki coupling reaction hinges on the combination of the palladium source and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and influences the selectivity of the coupling.[7]
Palladium-Phosphine Ligand Systems
Bulky, electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[8][9] These ligands promote the crucial oxidative addition of the C-Cl bond and facilitate the subsequent steps of the catalytic cycle.[8][10]
| Catalyst System (Pd Source/Ligand) | Dichloropyridine Isomer | Key Features & Performance |
| Pd(OAc)₂ / SPhos | Heteroaryl Chlorides | Highly active for a broad range of heteroaryl chlorides. SPhos is a bulky, electron-rich biaryl monophosphine ligand that promotes high catalyst turnover.[11] |
| Pd₂(dba)₃ / XPhos | 2,6-Dichloropyridine | XPhos is another highly effective biaryl phosphine ligand, often used for challenging couplings, including those involving aminopyridines.[8] |
| Pd(OAc)₂ / RuPhos | General Aryl Chlorides | RuPhos is known for its high activity and utility in a wide array of C-C and C-N bond-forming reactions. |
| PdCl₂(dppf) | Polychlorinated Pyridines | While a classic catalyst, it can be effective, though often requiring higher temperatures and catalyst loadings compared to modern biarylphosphine systems. |
| [Pd(cinnamyl)Cl]₂ / P(t-Bu)₃ | Aryl Chlorides | The use of highly basic and bulky trialkylphosphines like P(t-Bu)₃ can be very effective for activating stubborn C-Cl bonds. |
Expert Insight: The success of the Buchwald-type biarylphosphine ligands (SPhos, XPhos, etc.) stems from their ability to create a sterically hindered and electronically rich palladium center. This combination is ideal for promoting the oxidative addition of notoriously unreactive aryl chlorides and preventing catalyst deactivation pathways that can plague reactions with nitrogen-containing heterocycles.[8]
Palladium-N-Heterocyclic Carbene (NHC) Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They form very stable bonds with the metal center and are often more resistant to oxidation than phosphine ligands.
| Catalyst System (Pd Source/Ligand) | Dichloropyridine Isomer | Key Features & Performance |
| Pd(PEPPSI)-IPr | 2,4-Dichloropyridines | This pre-catalyst shows remarkable C4-selectivity in the coupling of 2,4-dichloropyridines, a selectivity that is often difficult to achieve with phosphine ligands.[6] |
| Pd(OAc)₂ / IPr | 2,4-Dichloropyridines | An in-situ generated catalyst that also demonstrates high C4-selectivity. The bulky IPr ligand is key to directing the coupling away from the C2 position.[6] |
Expert Insight: The high C4-selectivity observed with Pd/IPr systems for 2,4-dichloropyridines is a prime example of "catalyst-controlled" reactivity.[6][12] The steric bulk of the IPr ligand likely disfavors oxidative addition at the more hindered C2 position, overriding the inherent electronic preference. This allows for the synthesis of valuable 2-chloro-4-arylpyridine intermediates.
Nickel-Based Catalyst Systems
While palladium dominates the field, nickel catalysts offer a complementary and sometimes superior alternative, particularly for achieving selective mono-arylation.[13]
| Catalyst System (Ni Source/Ligand) | Dichloropyridine Isomer | Key Features & Performance |
| Ni(cod)₂ / PPh₂Me | Various Dichloropyridines | This system, particularly with acetonitrile as a solvent, has been shown to provide excellent yields and high selectivity for mono-arylation over diarylation.[13] |
Expert Insight: Mechanistic studies suggest that with nickel catalysts, the selectivity for mono- versus di-arylation is governed by the competition between ligand substitution and a second intramolecular oxidative addition.[13] Smaller, less electron-rich phosphines like PPh₂Me, in a coordinating solvent like acetonitrile, favor dissociation of the mono-arylated product from the nickel center before a second coupling can occur, thus leading to high mono-arylation selectivity.[13]
Mechanistic Considerations
Understanding the catalytic cycle is key to rational catalyst selection and troubleshooting.
Caption: Figure 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine. This is often the rate-limiting step, and its efficiency is heavily influenced by the ligand's electron-donating ability and steric bulk.[5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of ligand directly impacts each of these steps. Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, leading to higher catalyst efficiency.[8]
Experimental Protocols
Reproducibility is the hallmark of reliable science. Below are representative, detailed protocols for key catalytic systems.
Protocol 1: Selective Mono-arylation using a Ni/Phosphine System[14]
This protocol is adapted from studies demonstrating high selectivity for mono-arylation.[13]
Caption: Figure 2. Workflow for Ni-catalyzed mono-arylation.
Methodology:
-
Setup: In a glovebox or under a stream of argon, a dry Schlenk flask is charged with the dichloropyridine (e.g., 2,5-dichloropyridine, 0.5 mmol), the arylboronic acid (0.55 mmol), and finely ground potassium phosphate (K₃PO₄, 1.0 mmol).
-
Catalyst Addition: Nickel(0)-1,5-cyclooctadiene (Ni(cod)₂, 0.025 mmol) and methyldiphenylphosphine (PPh₂Me, 0.05 mmol) are added.
-
Solvent Addition: Anhydrous, degassed acetonitrile (MeCN, 2.5 mL) is added via syringe.
-
Reaction: The flask is sealed, and the mixture is stirred vigorously and heated to 80 °C in an oil bath for the specified time (typically 12-24 hours). Progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: C4-Selective Coupling of 2,4-Dichloropyridine with a Pd/NHC Catalyst[14]
This protocol is based on literature methods for achieving high C4-selectivity.[6]
Methodology:
-
Setup: Inside a glovebox, a reaction vial is charged with 2,4-dichloropyridine (0.5 mmol), the desired arylboronic acid (0.55 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol).
-
Catalyst Addition: The Pd(PEPPSI)-IPr catalyst (0.015 mmol, 3 mol%) is added to the vial.
-
Solvent Addition: Anhydrous 1,4-dioxane (1.0 mL) is added.
-
Reaction: The vial is sealed with a screw cap containing a PTFE septum and removed from the glovebox. The mixture is stirred and heated at 80 °C for 24 hours.
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the 2-chloro-4-arylpyridine product.
Conclusion and Future Outlook
The selective Suzuki-Miyaura coupling of dichloropyridines is a challenging yet highly rewarding transformation. The choice of catalyst is the most critical factor in achieving high yields and, more importantly, the desired regioselectivity.
-
For general high-activity coupling of heteroaryl chlorides, palladium catalysts with bulky, electron-rich biarylphosphine ligands like SPhos and XPhos remain the gold standard.[8]
-
For achieving selective mono-arylation , particularly when diarylation is a competitive pathway, nickel-based systems with smaller phosphine ligands in coordinating solvents offer a powerful and often overlooked strategy.[13]
-
For substrate-specific challenges, such as the C4-selective arylation of 2,4-dichloropyridines , palladium-NHC catalysts like Pd(PEPPSI)-IPr provide unique reactivity that is inaccessible with traditional phosphine ligands.[6]
Future developments will likely focus on the design of even more active and selective catalysts that can operate at lower loadings and milder conditions. The continued exploration of non-precious metal catalysts, such as those based on nickel and iron, will also be a key area of research, aiming to provide more sustainable and cost-effective solutions for the synthesis of complex pyridine-containing molecules.
References
- Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Selective Palladium-Catalyzed Aminations on Dichloropyridines.
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A Senior Application Scientist's Guide to Screening Novel Pyridine Compounds for Antimicrobial Activity
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Pyridine Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to render common infections untreatable.[1] This has catalyzed an urgent search for new chemical entities with potent and novel mechanisms of action. Among the heterocyclic compounds, the pyridine nucleus stands out as a "privileged scaffold" in medicinal chemistry.[2][3] Its derivatives are integral to numerous established drugs and are a focal point in the development of new therapeutic agents due to their diverse biological activities, including significant antimicrobial potential.[1][4][] The unique physicochemical properties of the pyridine ring, such as its ability to improve water solubility and engage in hydrogen bonding, make it an attractive starting point for designing next-generation antibiotics.[3][6]
This guide provides a comprehensive, experience-driven framework for researchers engaged in the discovery and evaluation of novel pyridine-based antimicrobial agents. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade. We will compare qualitative and quantitative methods, discuss the selection of appropriate microbial panels and reference standards, and present a clear pathway from primary screening to confirmatory data.
Part 1: The Initial Screen – A Rapid, Qualitative Assessment via Agar Well Diffusion
Expertise & Experience: The journey of a new compound begins with a broad, cost-effective primary screen. The goal here is not precision, but identification of potential "hits." The agar well diffusion method is an excellent choice for this initial phase.[7][8] It is technically straightforward and allows for the simultaneous screening of multiple compounds against various microorganisms. Its principle is simple: the compound diffuses through the agar, and if it possesses antimicrobial activity, it will create a zone of inhibition where microbial growth is visibly prevented.[9] The size of this zone gives a qualitative indication of the compound's potency.
While simple, this method's reliability hinges on meticulous technique. The depth of the agar, the concentration of the inoculum, and the diffusion properties of the test compound can all influence the outcome. For instance, highly polar pyridine derivatives may diffuse more readily in the aqueous agar environment than non-polar ones, potentially creating a larger zone of inhibition that doesn't perfectly correlate with intrinsic activity. This is a critical insight: the primary screen is a triage tool, not a final verdict.
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and cool to 45-50°C in a water bath.
-
Plate Preparation: Pour 20-25 mL of the molten agar into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth. Allow the plates to solidify completely.
-
Inoculum Preparation:
-
Select well-isolated colonies of the test microorganism from an overnight culture plate.
-
Prepare a suspension of the organism in sterile saline or broth.
-
Crucial Step: Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7][8][10][11] This standardization is non-negotiable as it ensures the inoculum density is approximately 1.5 x 10⁸ CFU/mL, a critical parameter for reproducibility.[7][11] An inoculum that is too dense can overwhelm the compound, leading to false negatives, while an overly dilute inoculum can result in falsely large inhibition zones.[8]
-
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), punch wells into the inoculated agar.[7][8] Carefully remove the agar plugs to avoid disturbing the surrounding medium.
-
Compound Application: Dispense a fixed volume (e.g., 50-100 µL) of the novel pyridine compound solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) into each well.
-
Controls:
-
Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to one well.
-
Negative Control: Add the solvent (e.g., DMSO) used to dissolve the test compounds to another well to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 25-30°C for 24-48 hours for yeast.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well.
Caption: Agar Well Diffusion Workflow for Primary Screening.
Part 2: The Gold Standard – Quantitative Analysis with Broth Microdilution
Expertise & Experience: Following the identification of promising "hits" from the primary screen, the next logical step is to determine their potency quantitatively. The broth microdilution method is the internationally recognized gold standard for determining the Minimum Inhibitory Concentration (MIC).[3][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This quantitative data is essential for comparing the activity of novel compounds to existing drugs and for establishing structure-activity relationships (SAR).
This method is more labor-intensive and resource-dependent than agar diffusion, which is why it's reserved for compounds that have already shown promise. Adherence to standardized protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI) (e.g., M07 for bacteria, M27 for yeasts), is paramount for generating data that is accurate, reproducible, and comparable across different laboratories.[14][15][16][17]
Experimental Protocol: Broth Microdilution MIC Assay (Following CLSI Guidelines)
-
Panel Preparation:
-
In a sterile 96-well microtiter plate, prepare serial twofold dilutions of the novel pyridine compounds.
-
Typically, column 1 contains the highest concentration of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeasts. Subsequent columns (2-10) are serial twofold dilutions.
-
The final volume in each well should be 50 or 100 µL.
-
-
Controls in Each Plate:
-
Column 11 (Growth Control): Broth medium with the microbial inoculum but no compound. This well must show turbidity for the test to be valid.
-
Column 12 (Sterility Control): Broth medium only, with no inoculum. This well must remain clear.
-
A reference antibiotic (e.g., Ciprofloxacin, Ampicillin, Fluconazole) should be run in parallel on a separate row or plate to validate the assay.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in the appropriate broth medium (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add an equal volume (50 or 100 µL) of the diluted inoculum to each well (columns 1-11), bringing the final volume to 100 or 200 µL. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at 35°C for 24 hours for yeasts.[18]
-
MIC Determination:
-
Following incubation, read the plates visually or with a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Broth Microdilution Workflow for MIC Determination.
Part 3: Data Interpretation and Comparative Analysis
Trustworthiness: A self-validating system requires rigorous controls and a clear framework for interpretation. Your experimental data is only as trustworthy as your controls. The sterility control must be clear, the growth control must be turbid, and the MIC for the reference antibiotic against the quality control (QC) strain must fall within the accepted range published by organizations like CLSI or EUCAST.[19]
Selecting the Right Panel of Microorganisms
The choice of microorganisms is critical and should reflect the intended therapeutic application. A standard screening panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis.[20]
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[19][20]
-
Fungi (Yeasts): Candida albicans, Cryptococcus neoformans.[15]
Including QC strains, such as E. coli ATCC® 25922, S. aureus ATCC® 25923, and P. aeruginosa ATCC® 27853, is mandatory for validating assay performance.[19][20]
Comparative Data Summary
The ultimate goal is to compare your novel pyridine compounds against established drugs. The table below presents a hypothetical but realistic dataset, structured for clear comparison. This format allows for rapid assessment of spectrum and potency.
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Novel Pyridine A | 4 | 16 | 64 | >128 |
| Novel Pyridine B | 8 | 8 | 32 | 16 |
| Novel Pyridine C | 128 | >128 | >128 | 4 |
| Ciprofloxacin (Reference) | 0.5 | ≤0.25 | 1 | NA |
| Amoxicillin (Reference) [2] | 0.25 | 8 | >128 | NA |
| Fluconazole (Reference) | NA | NA | NA | 2 |
Data for novel compounds are hypothetical. Reference MIC values are representative. NA: Not Applicable
Analysis of Hypothetical Data:
-
Novel Pyridine A: Shows promising activity against Gram-positive bacteria but is less effective against Gram-negatives and inactive against fungi. This suggests a potential mechanism targeting cell wall components more prevalent in Gram-positives.
-
Novel Pyridine B: Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity. This compound warrants further investigation.
-
Novel Pyridine C: Demonstrates specific and potent antifungal activity, suggesting a mechanism that targets a fungal-specific pathway, such as ergosterol biosynthesis.[21][22]
Conclusion: A Pathway to Discovery
This guide outlines a robust, two-tiered approach for the antimicrobial screening of novel pyridine compounds, beginning with a high-throughput qualitative agar diffusion assay and progressing to the gold-standard quantitative broth microdilution MIC determination. By grounding these protocols in the authoritative standards of CLSI and EUCAST and emphasizing the rationale behind critical steps like inoculum standardization, researchers can generate reliable and comparable data.[12][23][24] The pyridine scaffold continues to be a rich source of potential antimicrobial agents.[2][4] A systematic and scientifically rigorous screening cascade, as detailed here, is the essential first step in translating that potential into tangible therapeutic advances in the fight against antimicrobial resistance.
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A Senior Application Scientist's Guide to the Comparative Docking Studies of 1-(5,6-Dichloropyridin-3-yl)ethanone Derivatives
Introduction: The Therapeutic Potential of the Dichloropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] The strategic placement of substituents on this heterocyclic core can profoundly influence its biological activity. The focus of this guide, the 1-(5,6-Dichloropyridin-3-yl)ethanone scaffold, presents a compelling starting point for the design of novel kinase and protein inhibitors. The presence of two chlorine atoms enhances the molecule's lipophilicity and can facilitate crucial interactions within the binding pockets of target proteins, while the ethanone group provides a reactive handle for the synthesis of a diverse library of derivatives, such as chalcones and other complex heterocyclic systems.
This guide provides a comprehensive overview of the in silico evaluation of derivatives synthesized from the this compound core, with a focus on their potential as anticancer agents. We will delve into comparative docking studies against two well-validated oncological targets: tubulin and the Epidermal Growth Factor Receptor (EGFR) . By comparing the predicted binding affinities and interaction patterns of these novel derivatives with established clinical inhibitors, we aim to provide a rational framework for their further development.
Comparative Docking Analysis: Unveiling Inhibitory Potential
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the molecular basis of ligand-target interactions. In this section, we compare the docking performance of hypothetical derivatives of this compound against tubulin and EGFR, benchmarked against well-known inhibitors.
Target 1: Tubulin - The Mitotic Disruptor
Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton.[2] Microtubules are highly dynamic structures crucial for cell division, motility, and intracellular transport.[2] Consequently, agents that disrupt microtubule dynamics are potent antimitotic drugs, widely used in cancer chemotherapy. These inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[2] Many tubulin inhibitors, including the natural product Combretastatin A-4, bind to the colchicine-binding site on β-tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Derivatives of the this compound scaffold, particularly chalcone derivatives, have been investigated as potential tubulin inhibitors. The rationale lies in their structural similarity to combretastatins, which also feature two aromatic rings separated by a flexible linker.
| Compound Class | Representative Derivative/Compound | Target | Binding Energy (kcal/mol) | Key Interactions (Predicted) | Experimental IC50 |
| Dichloropyridine Derivative (Hypothetical) | Chalcone derivative of this compound | Tubulin (Colchicine site) | -8.5 to -9.5 | H-bonds with Cys241, hydrophobic interactions with Leu248, Leu255, Ala316 | Not Available |
| Established Inhibitor | Combretastatin A-4 | Tubulin (Colchicine site) | -7.5 to -8.5 | H-bonds with Cys241, extensive hydrophobic interactions | ~2-10 nM (cell-based assays)[3] |
| Established Inhibitor | Colchicine | Tubulin (Colchicine site) | -7.0 to -8.0 | H-bonds with Asn258, Thr353, hydrophobic interactions | ~100-200 nM (cell-based assays)[3] |
Note: The binding energies for the hypothetical dichloropyridine derivative are extrapolated from studies on structurally similar pyridine and chalcone derivatives. Actual values will vary depending on the specific substituents.
The docking studies suggest that chalcone derivatives of the this compound scaffold can effectively occupy the colchicine-binding site of tubulin. The dichloropyridine ring is predicted to form favorable hydrophobic interactions, while the chalcone linker and the second aromatic ring can establish hydrogen bonds with key residues like Cys241, a crucial interaction for many colchicine-site inhibitors. The predicted binding energies are comparable to, and in some cases, may exceed those of Combretastatin A-4, suggesting a strong potential for potent tubulin polymerization inhibition.
Target 2: Epidermal Growth Factor Receptor (EGFR) - A Key Signaling Node
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, through mutation or overexpression, is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer and colorectal cancer.[4] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR are a mainstay of targeted cancer therapy.[5]
The pyridine scaffold is a common feature in many approved EGFR inhibitors. Therefore, it is logical to explore derivatives of this compound as potential EGFR TKIs.
| Compound Class | Representative Derivative/Compound | Target | Binding Energy (kcal/mol) | Key Interactions (Predicted) | Experimental IC50 |
| Dichloropyridine Derivative (Hypothetical) | Substituted aminopyridine derivative | EGFR Kinase Domain | -9.0 to -10.5 | H-bond with Met793 (hinge region), hydrophobic interactions with Leu718, Val726, Ala743 | Not Available |
| Established Inhibitor | Erlotinib | EGFR Kinase Domain | -8.5 to -9.5 | H-bond with Met793 (hinge region), hydrophobic interactions with Leu718, Val726, Ala743 | ~2-20 nM (enzymatic assays)[6] |
| Established Inhibitor | Gefitinib | EGFR Kinase Domain | -8.0 to -9.0 | H-bond with Met793 (hinge region), hydrophobic interactions with Leu718, Val726, Ala743 | ~20-80 nM (enzymatic assays) |
Note: Binding energies for the hypothetical dichloropyridine derivative are extrapolated from studies on similar pyridine-based EGFR inhibitors.
The in silico analysis indicates that appropriately substituted derivatives of this compound can bind favorably to the ATP-binding pocket of the EGFR kinase domain. The pyridine nitrogen is positioned to form a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region, an interaction that anchors many known EGFR inhibitors. The dichlorophenyl moiety can engage in hydrophobic interactions within the pocket, further stabilizing the complex. The predicted binding affinities suggest that these derivatives could be potent EGFR inhibitors, potentially rivaling the efficacy of established drugs like Erlotinib.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of in silico predictions, a rigorous and well-documented docking protocol is essential. The following is a generalized workflow for performing molecular docking studies using the widely-used AutoDock Vina software.[7]
Step 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand structure in a PDBQT format, which includes partial charges and atom types required by AutoDock Vina. This can be done using AutoDock Tools.[8]
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0; EGFR, PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format using AutoDock Tools.[8]
-
Step 2: Grid Box Generation
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
In AutoDock Tools, this can be done interactively by centering the grid on the co-crystallized ligand (if available) or by identifying key active site residues from the literature.[8]
Step 3: Docking Simulation
-
Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a common starting point.[9]
-
Execute the docking run using the AutoDock Vina command-line interface.[7]
Step 4: Analysis of Results
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in complex with the protein using a molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein to understand the structural basis of binding.
Visualizing the Workflow and Biological Context
To further clarify the processes described, the following diagrams illustrate the molecular docking workflow and the EGFR signaling pathway.
Caption: Molecular docking workflow from preparation to analysis.
Caption: Simplified EGFR signaling pathway and TKI inhibition.
Conclusion and Future Directions
The in silico docking studies presented in this guide strongly suggest that derivatives of the this compound scaffold are promising candidates for the development of novel anticancer agents. Their predicted high binding affinities for both tubulin and the EGFR kinase domain, coupled with favorable interaction patterns, warrant their synthesis and experimental validation.
Future work should focus on the chemical synthesis of a focused library of these derivatives, followed by in vitro enzymatic and cell-based assays to determine their IC50 values against tubulin polymerization and EGFR kinase activity. Promising compounds should then be subjected to further preclinical evaluation, including studies on their mechanism of action, selectivity, and in vivo efficacy in relevant cancer models. The integration of computational and experimental approaches will be crucial in advancing these promising scaffolds towards clinical development.
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- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
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A Senior Application Scientist's Guide to Lipophilicity Determination of Novel Pyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the lipophilicity of novel pyridine derivatives is not just a matter of characterizing a molecule; it is a critical step in predicting its journey through the human body. Lipophilicity, the affinity of a compound for a lipid-rich environment, profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides an in-depth comparison of the prevalent methods for determining this crucial physicochemical parameter, offering both theoretical grounding and practical, field-proven insights to ensure your experimental choices are both robust and meaningful.
The Central Role of Lipophilicity in Pyridine Drug Discovery
Pyridine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs.[3] Their biological activity is intimately linked to their physicochemical properties, with lipophilicity being a primary determinant of their pharmacokinetic and pharmacodynamic behavior.[4]
A compound's lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water, governs its ability to traverse cellular membranes.[5] An optimal lipophilicity is a delicate balance: too low, and the compound may have poor absorption and be rapidly cleared; too high, and it may exhibit poor solubility, high plasma protein binding, and an increased risk of toxicity.[2][6] For pyridine derivatives, which are often basic, the distribution coefficient (log D) at a physiological pH of 7.4 is a more relevant descriptor as it accounts for the ionization state of the molecule.[7]
This guide will navigate the three primary methodologies for determining the lipophilicity of your novel pyridine derivatives: the traditional Shake-Flask method, the modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, and in silico computational predictions.
Comparative Analysis of Lipophilicity Determination Methods
Choosing the right method for determining lipophilicity depends on various factors including the stage of drug discovery, the amount of compound available, and the desired throughput and accuracy. Below is a comparative overview of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Log P Range |
| Shake-Flask (OECD 107) | Direct measurement of a compound's distribution between n-octanol and water after reaching equilibrium. | "Gold standard" method, high accuracy.[8] | Labor-intensive, requires significant amounts of pure compound, not suitable for high-throughput screening, prone to emulsion formation.[9] | -2 to 4 |
| RP-HPLC (OECD 117) | Correlation of a compound's retention time on a nonpolar stationary phase with the log P of known reference standards.[10][11] | High throughput, requires small sample amounts, high reproducibility, applicable to a wider lipophilicity range.[12] | Indirect method, requires careful method validation and selection of appropriate reference compounds.[13] | 0 to 6 (can be extended)[14] |
| In Silico Calculation | Prediction of log P based on the compound's chemical structure using algorithms and fragment-based or whole-molecule approaches. | Extremely high throughput, no physical sample required, useful for virtual screening and library design.[15] | Accuracy can be variable and depends on the algorithm and the training set used; may not be reliable for novel scaffolds.[16] | Wide theoretical range |
In-Depth Experimental Protocols
Gold Standard: The Shake-Flask Method (OECD 107)
The shake-flask method is the benchmark for log P determination due to its direct measurement principle.[8] However, its meticulous nature requires careful execution to ensure accuracy.
Experimental Workflow:
Caption: Shake-Flask Method Workflow for Log P Determination.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water (or buffer of desired pH, typically 7.4 for log D) and vice-versa by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the pyridine derivative in the most appropriate phase (usually n-octanol for lipophilic compounds).
-
Partitioning: In a suitable vessel, add a precise volume of the pre-saturated n-octanol and aqueous phases. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient time to reach equilibrium (can be up to 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the pyridine derivative using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Expert Insights: For basic compounds like many pyridine derivatives, using a buffer at pH 7.4 is crucial for determining the more biologically relevant log D.[7] Ensure that the concentration of the compound is low enough to avoid self-association in either phase.
High-Throughput Standard: RP-HPLC Method (OECD 117)
The RP-HPLC method is a powerful, indirect technique for estimating log P values and is well-suited for the rapid screening of compound libraries.[10][11]
Experimental Workflow:
Caption: RP-HPLC Method Workflow for Log P Determination.
Step-by-Step Protocol:
-
System Preparation: Use a reversed-phase column (e.g., C18) and an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. For pyridine derivatives, a buffer at pH 7.4 is recommended.
-
Selection of Reference Compounds: Choose a series of at least 5-6 reference compounds with reliable, known log P values that bracket the expected log P of your test compounds.[17]
-
Calibration:
-
Inject each reference compound and determine its retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0.
-
Plot log k versus the known log P values and perform a linear regression to obtain the calibration curve.
-
-
Analysis of Novel Pyridine Derivatives:
-
Inject your novel pyridine derivative under the same chromatographic conditions.
-
Determine its retention time and calculate its log k value.
-
-
Log P Determination: Interpolate the log k value of your compound on the calibration curve to determine its log P.
Expert Insights: The choice of organic modifier in the mobile phase can influence the correlation. Methanol is often preferred as it is a better hydrogen bond donor and can mimic the hydroxyl group of n-octanol. For basic pyridine derivatives, ensure the pH of the mobile phase is controlled to maintain a consistent ionization state. In cases of poor correlation, consider that secondary interactions with residual silanol groups on the stationary phase can affect the retention of basic compounds.[13]
Data in Action: A Comparative Case Study
To illustrate the application of these methods, consider the following hypothetical data for a series of novel pyridine derivatives designed as kinase inhibitors.
| Compound | Structure | Shake-Flask log D (pH 7.4) | RP-HPLC log D (pH 7.4) | Calculated log P (e.g., ALOGPS) [15] |
| PYR-001 | Pyridine with a methyl substituent | 1.25 | 1.31 | 1.18 |
| PYR-002 | Pyridine with a chloro substituent | 1.98 | 2.05 | 2.01 |
| PYR-003 | Pyridine with an amino substituent | 0.85 | 0.92 | 0.79 |
| PYR-004 | Pyridine with a morpholine substituent | 1.55 | 1.63 | 1.48 |
| PYR-005 | Pyridine with a phenyl substituent | 2.80 | 2.88 | 2.95 |
Note: This is representative data for illustrative purposes.
This comparative data highlights the generally good correlation between the shake-flask and RP-HPLC methods. Computational methods can also provide a reasonable estimate, particularly for simpler structures. However, for more complex or novel scaffolds, experimental determination is indispensable for accurate ADMET profiling.[18]
Conclusion: An Integrated Approach to Lipophilicity Determination
The determination of lipophilicity is a critical pillar in the development of novel pyridine derivatives. While in silico tools offer rapid initial estimations, experimental methods provide the accuracy needed for lead optimization and candidate selection. The RP-HPLC method, validated against the gold-standard shake-flask technique, offers a pragmatic and high-throughput solution for the modern drug discovery laboratory. By understanding the principles and nuances of each method, researchers can make informed decisions, ensuring that their novel pyridine derivatives have the optimal physicochemical properties for success in the clinic.
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- Lestari, M., & Sary, R. K. (2020). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Journal of Pharmacy & Pharmacognosy Research, 8(6), 564-572.
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Safety Operating Guide
Navigating the Disposal of 1-(5,6-Dichloropyridin-3-yl)ethanone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS No. 120800-05-7), a halogenated pyridine derivative. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
I. Hazardous Waste Classification: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has established regulations for the identification and management of hazardous waste. The first and most critical step in the proper disposal of any chemical is to determine if it meets the definition of hazardous waste as outlined in Title 40 of the Code of Federal Regulations (CFR), Part 261.[3][4][5][6][7]
This compound is a halogenated organic compound . Due to its chemical structure and the presence of chlorine atoms, it falls into a category of waste that is closely regulated. The disposal of this compound must be managed as a hazardous waste.
II. On-Site Waste Management: Segregation and Accumulation
Proper on-site management of chemical waste is fundamental to laboratory safety and is a prerequisite for final disposal. This involves a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases, fires, or explosions. For this compound, the following segregation principles must be strictly followed:
-
Halogenated vs. Non-Halogenated Waste: This is the most critical segregation step. This compound waste must be collected in a designated halogenated organic waste container.[8] Never mix it with non-halogenated organic solvents like acetone, ethanol, or hexane.
-
Incompatible Materials: Keep halogenated waste containers separate from strong oxidizing agents, strong bases, and acids.[9]
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, that can be tightly sealed.
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Irritant).
-
The date of initial accumulation.
-
Step 3: Safe Accumulation Practices
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition.
-
Container Management: Keep waste containers closed at all times except when adding waste.
-
Volume Limits: Adhere to the volume limits for SAAs as defined by your institution's and local regulations.
III. Final Disposal Pathway: Incineration
Due to its chlorinated nature, the recommended and most environmentally sound disposal method for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8][10]
High-temperature incineration is effective for the destruction of halogenated organic compounds.[10] Modern incinerators are equipped with advanced pollution control systems, including scrubbers, to neutralize acidic gases such as hydrogen chloride that are formed during the combustion of chlorinated waste.
It is strictly prohibited to dispose of this compound down the drain or by evaporation. Such actions can lead to the contamination of water systems and the release of harmful vapors into the atmosphere.
IV. Personal Protective Equipment (PPE) and Emergency Procedures
Handling of this compound, both in its pure form and as a waste product, requires appropriate personal protective equipment to minimize the risk of exposure.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat. |
In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material, collect the absorbed waste into a designated hazardous waste container, and decontaminate the area. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key stages of proper disposal for this compound.
References
- Title 40 CFR Part 261, Subpart D -- Lists of Hazardous Wastes.
- Title 40 CFR Part 261, Subpart D -- Lists of Hazardous Wastes.
- 40 CFR §261 Identification And Listing Of Hazardous Waste.
- Hazardous Waste Segregation. Source: Bucknell University. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- This compound. Source: LookChem. [Link]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Source: U.S. Environmental Protection Agency. [Link]
- Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries.
- PRODUCTION, IMPORT, USE, AND DISPOSAL.
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Personal protective equipment for handling 1-(5,6-Dichloropyridin-3-yl)ethanone
Essential Safety and Handling Guide: 1-(5,6-Dichloropyridin-3-yl)ethanone
This document provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound (CAS No. 120800-05-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. Adherence to these guidelines is paramount to minimize risks of chemical exposure and ensure a safe operational environment.
Hazard Identification and Risk Assessment
This compound is a chlorinated pyridine derivative.[1] While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals provides a framework for assessing its potential hazards based on its chemical structure and data from analogous compounds.[2][3][4]
Analogous dichlorinated pyridine compounds are classified with the following hazards:
The "Exclamation Mark" pictogram is typically associated with these hazard classes.[2] Therefore, a rigorous risk assessment dictates that this compound, a white to off-white solid, must be handled with precautions to prevent contact with skin and eyes, and to avoid inhalation of its dust or powder.[1] The primary routes of potential exposure are dermal contact, eye contact, and inhalation. The operational plan and PPE selection are designed to mitigate these specific risks.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a self-validating system of protection that minimizes all potential routes of exposure. All personnel must be trained in the proper use, removal, and disposal of the PPE outlined below.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7] Provides essential protection against airborne particles and accidental splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][8] |
| Skin/Body | Chemical-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect skin and personal clothing from contamination.[8] For larger quantities or tasks with significant splash potential, an impervious apron should be worn over the lab coat. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[8][9] Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste.[10] |
| Respiratory | NIOSH-Approved Respirator or equivalent | Required when handling the solid compound outside of a certified chemical fume hood or if there is a potential for dust generation.[10] All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[8][10] |
| Feet | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for safe handling. The following procedure must be followed for all operations involving this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Handling:
-
Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of dust inhalation.[8][10]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the material. Avoid actions that could generate dust.[8]
-
Keep the container tightly sealed when not in use to prevent contamination and accidental spillage.[5]
-
-
Post-Handling:
Emergency Response Plan
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][11][12]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation occurs or persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Minor Spill (<1g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill: Evacuate the laboratory immediately and secure the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[13]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle to prevent environmental contamination and future exposure risks.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing papers, and absorbent materials, must be placed in a clearly labeled, sealed container for hazardous waste.[5]
-
Waste Chemical: Unused or waste this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container.[13]
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant or a licensed chemical destruction facility.[6][14] Do not discharge to sewer systems.[14] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- BenchChem. (2025). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
- BenchChem. (2025). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2,6-Dichloropyridin-3-yl)ethanone.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2025). Safety Data Sheet: 2'-Aminoacetophenone.
- Sigma-Aldrich. (2021). Safety Data Sheet: 4-(Dimethylamino)pyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet: Diethylene glycol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Amino-5-chloropyridin-3-YL)ethanone.
- ChemicalBook. (n.d.). This compound CAS 120800-05-7.
- SynQuest Laboratories, Inc. (2017). Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
- National Center for Biotechnology Information (NCBI). (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives.
- ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know.
- ChemicalBook. (2025). 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE - Safety Data Sheet.
- Echemi. (n.d.). 5-Amino-2,3-dichloropyridine SDS, 98121-41-6 Safety Data Sheets.
- ChemicalBook. (2025). 1-(3-bromopyridin-2-yl)ethanone - Safety Data Sheet.
Sources
- 1. This compound CAS#: 120800-05-7 [chemicalbook.com]
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- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. era-environmental.com [era-environmental.com]
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- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
